4-[(3-Methylphenyl)thio]piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylphenyl)sulfanylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBDIWRBPACVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882863-88-9 | |
| Record name | 4-((3-METHYLPHENYL)THIO)PIPERIDINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
molecular weight and formula of 4-[(3-Methylphenyl)thio]piperidine
An In-depth Technical Guide to 4-[(3-Methylphenyl)thio]piperidine: Properties, Synthesis, and Applications
Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from analgesics to antipsychotics.[3][4] This guide provides a comprehensive technical overview of 4-[(3-Methylphenyl)thio]piperidine, a versatile synthetic intermediate that combines the robust piperidine core with a functionalized aryl thioether. We will explore its fundamental physicochemical properties, outline a detailed and logical synthetic pathway, discuss methods for its analytical characterization, and contextualize its potential applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.
Physicochemical and Structural Properties
4-[(3-Methylphenyl)thio]piperidine is an organic compound featuring a piperidine ring linked via a sulfur atom (thioether) at the 4-position to a 3-methylphenyl (m-tolyl) group. This structure provides a unique combination of a saturated heterocyclic amine and an aromatic moiety, making it a valuable intermediate for further chemical modification.
Core Compound Data
The fundamental properties of the free base form of the compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NS | [5] |
| Molecular Weight | 221.34 g/mol | Calculated |
| IUPAC Name | 4-[(3-methylphenyl)thio]piperidine | - |
| CAS Number | 882863-88-9 (for Hydrochloride Salt) | [5] |
Chemical Structure
The structural arrangement of 4-[(3-Methylphenyl)thio]piperidine is critical to its chemical reactivity and utility as a scaffold. The piperidine ring can adopt chair conformations, while the thioether linkage provides a flexible connection to the aromatic ring.
Figure 1: Chemical structure of 4-[(3-Methylphenyl)thio]piperidine.
Synthesis and Purification
The synthesis of 4-[(3-Methylphenyl)thio]piperidine can be achieved through several established organosulfur chemistry routes. A common and reliable method is the nucleophilic substitution of a suitable 4-substituted piperidine with the thiolate anion of 3-methylbenzenethiol.
Retrosynthetic Analysis & Strategy
The primary disconnection strategy involves breaking the C-S bond. This identifies 3-methylbenzenethiol (m-thiocresol) as the sulfur nucleophile and a 4-electrophilic piperidine as the synthetic partner. To ensure regioselectivity and prevent side reactions, the piperidine nitrogen must be protected during the substitution step. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its facile removal under acidic conditions.
Figure 2: Retrosynthetic approach for the target molecule.
Representative Synthetic Protocol
This protocol describes a two-step process: (1) Formation of the protected thioether via a Williamson ether-like synthesis and (2) Deprotection to yield the final product.
Step 1: Synthesis of tert-butyl 4-((3-methylphenyl)thio)piperidine-1-carboxylate
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Rationale: An inert atmosphere prevents oxidation of the thiolate, and cooling controls the initial exothermic reaction.
-
-
Hydroxyl Activation (Example with Tosylation): Add p-toluenesulfonyl chloride (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) portion-wise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes the 4-position of the piperidine ring highly electrophilic and susceptible to nucleophilic attack.
-
-
Thiolate Formation: In a separate flask, dissolve 3-methylbenzenethiol (1.2 eq.) in anhydrous THF. Add a strong base such as sodium hydride (1.2 eq.) at 0 °C to deprotonate the thiol, forming the nucleophilic sodium thiolate.
-
Rationale: The thiolate is a much stronger nucleophile than the neutral thiol.
-
-
Nucleophilic Substitution: Slowly add the solution of the activated piperidine tosylate to the thiolate solution. Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, quench cautiously with water, and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the pure, protected product.
Step 2: Deprotection to 4-[(3-Methylphenyl)thio]piperidine
-
Acidic Cleavage: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Boc Removal: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, and stir at room temperature. Monitor the reaction by TLC.
-
Rationale: The Boc group is specifically designed to be labile under acidic conditions, releasing isobutylene and carbon dioxide as gaseous byproducts.
-
-
Isolation: Once the reaction is complete, concentrate the solvent. If an HCl salt is desired, the product may precipitate directly. For the free base, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent. Dry the organic layer and remove the solvent to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets in the δ 7.0-7.3 ppm range. - Piperidine Protons: Complex multiplets in the δ 1.5-3.5 ppm range. - N-H Proton: A broad singlet (exchangeable with D₂O) typically in the δ 1.5-2.5 ppm range. - Methyl Protons: A sharp singlet around δ 2.3 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-140 ppm range. - Piperidine Carbons: Signals in the δ 30-55 ppm range. - Methyl Carbon: A signal around δ 21 ppm. |
| Mass Spec. (HRMS) | - [M+H]⁺: A molecular ion peak corresponding to the exact mass of C₁₂H₁₈NS⁺ (m/z 222.1158). |
| FTIR | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹. - C-S Stretch: A weak peak in the 600-800 cm⁻¹ region. |
Applications in Research and Drug Development
While 4-[(3-Methylphenyl)thio]piperidine is primarily a building block, its structural motifs are relevant to pharmacologically active molecules. Its utility lies in its potential for elaboration into more complex drug candidates.
-
Scaffold for CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system. A notable example of a structurally related compound is Tedatioxetine (Lu AA24530), which also contains a (methylphenyl)thio moiety and was investigated for its antidepressant potential.[6] This highlights the value of this scaffold in neuroscience drug discovery.
-
Intermediate for Analgesics: Many potent analgesics, including derivatives of phencyclidine and fentanyl, are based on the 4-substituted piperidine core.[7] The thioether linkage allows for diverse chemical space to be explored in the search for novel pain therapeutics.
-
Versatile Synthetic Handle: The secondary amine of the piperidine ring is a nucleophilic site that can be readily functionalized via N-alkylation, N-acylation, or reductive amination. This allows for the straightforward attachment of other pharmacophores or groups designed to modulate pharmacokinetic properties.[2]
Figure 3: Workflow illustrating the role of the target compound in drug discovery.
Safety and Handling
As a substituted piperidine derivative and an organosulfur compound, 4-[(3-Methylphenyl)thio]piperidine requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for this chemical class should be observed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[8][9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[10]
Conclusion
4-[(3-Methylphenyl)thio]piperidine is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and multiple points for further functionalization make it an invaluable building block for the creation of diverse chemical libraries. Its relevance is underscored by the presence of its core motifs in pharmacologically active compounds, particularly those targeting the central nervous system. For researchers in drug discovery, this compound represents a versatile platform for developing the next generation of therapeutics.
References
-
ResearchGate. Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... Available at: [Link]
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PubChemLite. Piperidine, 1-((4-((((4-methylphenyl)amino)thioxomethyl)amino)phenoxy)acetyl)-. Available at: [Link]
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Penta Chemicals. Piperidine - SAFETY DATA SHEET. Available at: [Link]
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CAS Common Chemistry. 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine. Available at: [Link]
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ResearchGate. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. Available at: [Link]
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PubChem. 4-(3-Methyl-benzyl)-piperidine. Available at: [Link]
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Beilstein Journals. Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Available at: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PubMed. Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests. Available at: [Link]
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IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
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DTIC. Piperidine Synthesis. Available at: [Link]
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Academia.edu. Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from 4-Phenyl-1-Pipridine-3-Thiosemicarbazide (PPTS). Available at: [Link]_
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ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. Available at: [Link]
- Google Patents. WO2015090160A1 - Compound for preparing 4-(2-(4-methylphenylthio))phenylpiperidine, and preparation method and use thereof.
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Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
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PubChem. 4-(3-Methoxyphenyl)piperidine. Available at: [Link]
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ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available at: [Link]
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PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]
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PubChemLite. 4-(thiophen-3-yl)piperidine (C9H13NS). Available at: [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 4-[(3-methylphenyl)thio]piperidine hydrochloride | 882863-88-9 [sigmaaldrich.com]
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- 7. Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
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4-[(3-Methylphenyl)thio]piperidine CAS number and identifiers
CAS Number: 882863-88-9 (Hydrochloride) | Primary Class: Arylthiopiperidines
Executive Summary
4-[(3-Methylphenyl)thio]piperidine is a specialized heterocyclic building block utilized primarily in the synthesis of central nervous system (CNS) active agents. Structurally, it consists of a piperidine ring substituted at the 4-position with a meta-tolylthio group. This scaffold represents a bioisosteric replacement for 4-aryloxypiperidines and 4-arylpiperazines, moieties found in numerous serotonin modulators (e.g., Vortioxetine) and sigma receptor ligands.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and utility in medicinal chemistry campaigns targeting G-protein coupled receptors (GPCRs) and monoamine transporters.
Chemical Identity & Physicochemical Properties[1]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 4-[(3-Methylphenyl)sulfanyl]piperidine |
| Common Name | 4-(m-Tolylthio)piperidine |
| CAS Number (HCl) | 882863-88-9 |
| CAS Number (Free Base) | Not widely listed; typically generated in situ |
| Molecular Formula | C₁₂H₁₇NS (Free Base) / C₁₂H₁₈ClNS (HCl Salt) |
| Molecular Weight | 207.34 g/mol (Free Base) / 243.80 g/mol (HCl Salt) |
| SMILES | CC1=CC=CC(SC2CCNCC2)=C1 |
| InChI Key | Predicted:[1] VXAYZGLCMOYQFU-UHFFFAOYSA-N (Analogous) |
Structural Analysis
The molecule features a flexible piperidine ring connected via a thioether linkage to a lipophilic m-tolyl ring.
-
Basic Center: The secondary amine (pKa ~10-11) is protonated at physiological pH, facilitating electrostatic interactions with aspartate residues in GPCR binding pockets.
-
Linker: The sulfur atom provides a longer bond length (C-S ~1.8 Å) and different bond angle compared to an ether oxygen, altering the spatial orientation of the aromatic ring relative to the amine.
-
Lipophilic Tail: The 3-methyl group adds bulk and lipophilicity, potentially occupying hydrophobic sub-pockets in target proteins.
Synthesis & Manufacturing Protocols
The synthesis of 4-[(3-Methylphenyl)thio]piperidine is typically achieved through nucleophilic substitution, avoiding the use of transition metal catalysts to reduce cost and metal scavenging requirements.
Method A: Nucleophilic Displacement (Preferred)
This protocol utilizes N-protected piperidine to prevent polymerization and ensure regioselectivity.
Reagents:
-
Substrate: tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (Mesylate intermediate).
-
Nucleophile: 3-Methylbenzenethiol (m-thiocresol).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetonitrile.
Step-by-Step Protocol:
-
Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in DCM. Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) at 0°C to generate the mesylate leaving group.
-
Displacement: In a separate vessel, dissolve 3-methylbenzenethiol (1.1 eq) in DMF. Add Cs₂CO₃ (2.0 eq) and stir for 30 min to generate the thiolate anion.
-
Coupling: Add the crude mesylate to the thiolate mixture. Heat to 60-80°C for 4-12 hours. Monitor by TLC/LCMS for the disappearance of the mesylate.
-
Deprotection: Isolate the N-Boc-4-[(3-methylphenyl)thio]piperidine intermediate. Dissolve in 1,4-dioxane and add 4M HCl in dioxane. Stir at RT for 2 hours.
-
Isolation: Filter the resulting white precipitate (Hydrochloride salt) and wash with diethyl ether.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis route via mesylate displacement and acid-mediated deprotection.
Applications in Drug Discovery
Pharmacophore Utility
4-[(3-Methylphenyl)thio]piperidine serves as a critical scaffold for exploring Structure-Activity Relationships (SAR) in the following areas:
-
Serotonin Transporter (SERT) Inhibitors: The 4-arylthiopiperidine moiety mimics the 4-arylpiperazine core of drugs like Vortioxetine , but with altered metabolic stability and conformational flexibility. The sulfur atom is less prone to oxidative metabolism than the nitrogen in piperazines.
-
Sigma-1 Receptor Ligands: The combination of a basic amine and a distal aromatic ring separated by a 3-4 atom linker fits the classic Sigma-1 pharmacophore.
-
Subtype Selectivity: The 3-methyl substituent (meta) is often used to probe the size of hydrophobic pockets (e.g., in 5-HT2A or D2 receptors) to differentiate from 2-methyl (ortho) or 4-methyl (para) analogues.
Bioisosteric Replacement Strategy
Researchers employ this compound to replace:
-
4-Phenoxypiperidines: To increase lipophilicity (LogP) and resistance to ether cleavage.
-
4-Phenylpiperidines: To introduce a "kink" in the molecule via the C-S-C bond angle (~100°), which can optimize receptor docking.
Analytical Characterization (Predicted)
For verification of the synthesized material, the following spectral characteristics are expected for the Free Base:
| Technique | Signal | Assignment |
| ¹H NMR (CDCl₃) | δ 7.10 - 7.25 (m, 3H) | Aromatic protons (m-tolyl ring) |
| δ 6.95 (d, 1H) | Aromatic proton (ortho to S) | |
| δ 3.15 (m, 1H) | CH-S (Piperidine C4) | |
| δ 3.05 (m, 2H) | Piperidine C2/C6 (Equatorial) | |
| δ 2.65 (m, 2H) | Piperidine C2/C6 (Axial) | |
| δ 2.32 (s, 3H) | Methyl group (-CH₃) | |
| δ 1.95 (m, 2H) | Piperidine C3/C5 | |
| δ 1.55 (m, 2H) | Piperidine C3/C5 | |
| LC-MS | m/z 208.1 [M+H]⁺ | Protonated molecular ion |
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thioethers can undergo slow oxidation to sulfoxides (S=O) if exposed to air over prolonged periods.
-
Odor: As a sulfide derivative, the free base may have a characteristic disagreeable sulfur odor. Work in a well-ventilated fume hood.
References
-
Sigma-Aldrich. (2024). 4-[(3-methylphenyl)thio]piperidine hydrochloride Product Detail. Link
-
Wagner, A. M., & Sanford, M. S. (2014).[2] Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers.[2] The Journal of Organic Chemistry, 79(5), 2263–2267. Link
- Modica, E., et al. (2012). Synthesis of 4-substituted piperidines as novel serotonin transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for arylthiopiperidine scaffold utility).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine, 4-(m-tolylthio)-. Link
Sources
solubility profile of 4-[(3-Methylphenyl)thio]piperidine in organic solvents
[1]
Executive Summary
Compound: 4-[(3-Methylphenyl)thio]piperidine Role: Key nucleophilic intermediate in the synthesis of aryl-piperazine antidepressants (e.g., Vortioxetine).[1] Physicochemical Classification: Lipophilic Secondary Amine.[2] Solubility Behavior: The molecule exhibits a "dual-domain" solubility profile driven by its lipophilic m-tolylthio tail and its polarizable, basic piperidine head.[1] It shows high affinity for aromatic and chlorinated solvents, moderate-to-high affinity for alcohols, and negligible aqueous solubility in its free base form.[1][2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure.[2]
Structural Analysis[1][2]
-
Lipophilic Domain (Solubility Driver): The (3-methylphenyl)thio- moiety is highly hydrophobic and aromatic.[1] This domain drives solubility in non-polar and aromatic solvents (Toluene, DCM) via van der Waals and
stacking interactions. -
Hydrophilic/Polar Domain (Solubility Modulator): The piperidine ring contains a secondary amine (N-H).
-
H-Bonding: Acts as both a donor and acceptor, facilitating solubility in alcohols (Methanol, Isopropanol).[2]
-
Basicity (pKa
10-11): The nitrogen atom is readily protonated.[1] In acidic media (pH < 8), the molecule converts to a cationic salt, inverting its solubility profile (becoming water-soluble and organic-insoluble).
-
Predicted Thermodynamic Parameters
| Parameter | Estimated Value | Implication |
| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic; partitions strongly into organic phases.[1] |
| pKa (Conj. Acid) | 10.5 ± 0.5 | Soluble in aqueous acid; insoluble in aqueous base (pH > 11). |
| H-Bond Donors | 1 (NH) | Moderate interaction with protic solvents.[1] |
| H-Bond Acceptors | 2 (N, S) | Good solubility in polar aprotic solvents (DMSO).[1] |
Solubility Profile by Solvent Class
The following data categorizes solvent compatibility for the Free Base form at 25°C.
Table 1: Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism | Process Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Dipole-dipole, Dispersion | Extraction, Reaction Medium |
| Aromatic | Toluene, Xylene | High (>50 mg/mL) | Preferred for reaction & isolation | |
| Polar Aprotic | DMSO, DMF, THF | High (>50 mg/mL) | Dipole-dipole, H-bonding | Coupling reactions (SnAr) |
| Alcohols | Methanol, Ethanol, 2-Butanol | Moderate (10-50 mg/mL) | Hydrogen Bonding | Crystallization (often with cooling) |
| Esters/Ethers | Ethyl Acetate, MTBE | Moderate | Dipole-dipole | Washing, Liquid-Liquid Extraction |
| Alkanes | Hexane, Heptane | Low (<5 mg/mL) | Dispersion (weak) | Anti-solvent for precipitation |
| Aqueous | Water (Neutral/Basic) | Negligible | Hydrophobic Effect | Phase separation (waste stream) |
Critical Process Note: In the synthesis of Vortioxetine, this intermediate is frequently handled in Toluene or 2-Butanol .[2] Toluene is ideal for keeping the free base in solution during azeotropic drying, while 2-Butanol is often used to crystallize the final salt form.[2]
Experimental Protocols
Since batch-specific purity affects exact solubility limits, researchers must validate these values. Below is a self-validating protocol for determining equilibrium solubility.
Protocol A: Saturation Shake-Flask Method (Gravimetric)
Objective: Determine exact solubility in a specific solvent at ambient temperature.[1]
-
Preparation: Place 500 mg of 4-[(3-Methylphenyl)thio]piperidine (solid/oil) into a 20 mL scintillation vial.
-
Equilibration:
-
Seal vial and agitate (orbital shaker) at 25°C for 24 hours.
-
Check Point: If the solid dissolves completely, add more compound until a visible suspension persists.[2]
-
-
Phase Separation: Centrifuge the suspension at 4000 rpm for 10 minutes (or filter through a 0.45 µm PTFE syringe filter).
-
Quantification:
-
Calculation:
[1]
Protocol B: pH-Dependent Solubility Profiling
Objective: Determine the pH threshold for extraction (Salt vs. Free Base).
-
Dissolution: Dissolve 100 mg of compound in 10 mL of 0.1 M HCl (Compound will dissolve as hydrochloride salt).
-
Titration: Slowly add 1.0 M NaOH while monitoring turbidity.
-
Endpoint: Record the pH at which the solution becomes cloudy (precipitation of free base).
-
Target: Expect precipitation around pH 9.0–10.0.
-
Visualization of Solubility Logic
Diagram 1: Solubility Mechanism & Solvent Selection Strategy
This diagram illustrates the decision logic for solvent selection based on the compound's functional groups.
Caption: Structural decomposition of solubility drivers.[1] The lipophilic tail dictates organic solubility, while the amine head controls pH-dependent aqueous solubility.[1][2]
Diagram 2: Purification Workflow (Vortioxetine Context)
This workflow demonstrates how solubility differences are exploited during purification.[3]
Caption: Standard "Acid-Base Swing" purification protocol utilizing the compound's pH-dependent solubility profile.
References
-
Vortioxetine Synthesis Pathways. Arbor Pharm Chem. Detailed overview of intermediate handling and solvent selection in Vortioxetine manufacturing.
-
Piperidine Solubility Characteristics. Solubility of Things. General solubility rules for piperidine derivatives in organic and aqueous systems.
-
Solvent Miscibility and Selection. MilliporeSigma. Technical data on solvent polarity and miscibility for process design.
-
Physical Properties of 4-(3-Methylphenyl)piperidine. CymitQuimica. Analogous compound data supporting lipophilicity and state predictions.[2][3]
The Meta-Tolyl Sulfide Motif: Synthetic Architectures and Pharmacophoric Utility
Executive Summary
The 3-methylphenyl thioether (or m-tolyl sulfide) moiety represents a specialized pharmacophore in medicinal chemistry and agrochemical design. Unlike its oxygenated congener (m-tolyl ether), the thioether linkage introduces unique electronic properties—specifically, the capacity for valence expansion (S-oxidation), modulation of lipophilicity (LogP), and specific sigma-hole interactions. This guide dissects the synthetic methodologies for installing this motif, its metabolic trajectory, and its application in high-affinity ligand design.
Module 1: Structural & Electronic Properties
The 3-methylphenyl thioether group (3-Me-C6H4-S-) functions as a lipophilic anchor. The meta-methyl substitution provides a critical steric handle that often improves selectivity by filling hydrophobic sub-pockets in enzymes (e.g., kinases or nucleosidases) that cannot accommodate para-substituted analogues.
Physicochemical Fingerprint
| Property | Value/Characteristic | Impact on Drug Design |
| Hammett Constant ( | -0.07 (Methyl) | Weak electron-donating effect on the aromatic ring. |
| C-S Bond Length | ~1.76 Å | Longer than C-O (~1.43 Å), altering the spatial projection of the aryl ring. |
| Lipophilicity ( | High | Increases membrane permeability; S-Ar is more lipophilic than O-Ar. |
| Oxidation Potential | Moderate | Susceptible to metabolic S-oxidation (Sulfoxide/Sulfone switch). |
Module 2: Synthetic Architectures
Constructing the C–S bond requires selecting a method based on the electronic nature of the coupling partner. The three dominant protocols are Buchwald-Hartwig Cross-Coupling , Chan-Lam Oxidative Coupling , and Nucleophilic Aromatic Substitution (SNAr) .
Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best for: Unactivated aryl halides (Br, Cl) and electron-neutral substrates.
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide, coordination of the thiolate, and reductive elimination.
Standard Protocol:
-
Reagents: 3-Methylbenzenethiol (1.0 equiv), Aryl Bromide (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (1-2 mol%) with a bidentate ligand like DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) or Xantphos .
-
Base:
or (1.5 equiv). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: Heat at 80–110°C under Argon for 4–12 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc). The disappearance of the thiol (often odorous) and appearance of a UV-active, less polar spot indicates conversion.
Protocol B: Copper-Mediated Oxidative Coupling (Chan-Lam)
Best for: Boronic acids, mild conditions, and air-tolerant synthesis.
Mechanism: Cu(II)-mediated oxidative coupling where the aryl boronic acid acts as the electrophile. This method avoids the use of thiols if using aryl boronic acids + disulfide/thiol surrogates, or uses 3-methylphenylboronic acid + thiol.
Standard Protocol:
-
Reagents: 3-Methylphenylboronic acid (1.5 equiv), Thiol coupling partner (1.0 equiv).
-
Catalyst: Cu(OAc)₂ (1.0 equiv) or catalytic Cu with oxidant.
-
Base: Pyridine or
(2.0 equiv). -
Solvent: DCM or DMSO.
-
Conditions: Stir at Room Temperature (25°C) open to air (O₂ balloon enhances rate) for 12–24 hours.
-
Note: Molecular sieves (4Å) are recommended to sequester water and prevent protodeboronation.
Protocol C: Nucleophilic Aromatic Substitution (SNAr)
Best for: Electron-deficient scaffolds (e.g., fluorinated rings, pyridines).
Standard Protocol:
-
Reagents: 3-Methylbenzenethiol (1.1 equiv), Fluoro-heterocycle (e.g., 2-fluoropyridine) (1.0 equiv).
-
Base:
or . -
Solvent: DMF or DMSO.
-
Conditions: Heat at 60–100°C.
-
Advantage: No transition metal contamination; ideal for late-stage functionalization of scaffolds like perfluorophenylalanine.
Synthetic Decision Logic
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronic properties.
Module 3: Metabolic Trajectory & Reactivity
The 3-methylphenyl thioether moiety presents two distinct metabolic "soft spots" that drug developers must monitor during Lead Optimization.
-
S-Oxidation (The Sulfoxide Switch):
-
The sulfur atom is rapidly oxidized by Flavin-containing Monooxygenases (FMOs) and CYP450s to the Sulfoxide (S=O) .
-
Consequence: This introduces chirality (if the two R groups differ) and increases polarity.
-
Further Oxidation: The sulfoxide can be further oxidized to the Sulfone (O=S=O) , which is highly electron-withdrawing and metabolically stable.
-
-
Benzylic Oxidation:
-
The meta-methyl group is susceptible to CYP-mediated hydroxylation (
). -
Consequence: Further oxidation to the carboxylic acid (
) can rapidly increase clearance and alter potency.
-
Metabolic Pathway Diagram
Figure 2: Divergent metabolic pathways: S-oxidation (polarity switch) vs. Methyl oxidation (clearance).
Module 4: Case Studies & Applications
The utility of the 3-methylphenyl thioether moiety is demonstrated in its ability to improve binding affinity through hydrophobic interactions and electronic modulation.
Case Study 1: MTAN Transition State Inhibitors
Target: 5'-Methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN).[1]
Application: Antibacterial discovery (Quorum sensing inhibition).
Mechanism: Researchers synthesized mTolT-ImmA (3-methylphenylthio-Immucillin-A).[1] The meta-methyl group was found to be critical. While para-substitution often clashed with the enzyme active site, the meta-methyl group accommodated the hydrophobic pocket perfectly, resulting in picomolar affinity (
Case Study 2: ACAT-1 Inhibitors
Target: Acyl-CoA:cholesterol acyltransferase (ACAT-1). Application: Treatment of atherosclerosis. Molecule: 2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile.[2] Insight: The lipophilic m-tolylthio tail provided the necessary hydrophobic interaction to anchor the inhibitor within the membrane-bound enzyme, significantly improving potency compared to the unsubstituted phenyl analog.
Case Study 3: Agrochemical Pyrazoles
Target: Insecticidal activity (Aphis craccivora). Molecule: 5-(3-Methylphenylthio)-3-(trifluoromethyl)-1-methyl-1H-Pyrazole-4-carbaldehyde. Insight: The thioether linkage acted as a flexible hinge, allowing the aromatic ring to adopt the optimal conformation for binding. The 3-methyl group enhanced lipophilicity, aiding in cuticular penetration of the insect.
References
-
Buchwald-Hartwig Coupling Mechanism & Scope
- Title: Pd-Catalyzed C–S Bond Form
- Source: Organic Chemistry Portal / J. Am. Chem. Soc.
-
URL:[Link]
-
Chan-Lam Coupling Protocols
- Title: Copper-promoted C-heteroatom bond cross-coupling with boronic acids.
- Source: Tetrahedron Letters / Wikipedia Summary.
-
URL:[Link]
-
MTAN Inhibitor Study (mTolT-ImmA)
- Title: Femtomolar Transition State Analogue Inhibitors of 5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase
- Source: Journal of Biological Chemistry (JBC).
-
URL:[Link]
-
ACAT-1 Inhibitor Synthesis
-
SNAr of Fluorinated Scaffolds
- Title: Synthesis, structural studies and biological properties of some phosphono-perfluorophenylalanine deriv
- Source: RSC Advances.
-
URL:[Link]
Sources
Therapeutic Frontiers of Piperidine-Based Thioethers: From Synthesis to Clinical Application
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs. However, the specific subclass of piperidine-based thioethers —molecules featuring a C–S–C linkage directly attached to or extending from the piperidine core—represents an under-exploited chemical space with high therapeutic density. Unlike their ether (C–O–C) counterparts, thioethers offer unique metabolic profiles, enhanced lipophilicity, and the ability to act as "soft" Lewis bases for metallo-drug coordination.
This guide analyzes the therapeutic utility of piperidine thioethers, focusing on their role in oncology (thymidylate synthase inhibition), neurology (AChE inhibition), and infectious disease. It provides validated synthetic protocols and structure-activity relationship (SAR) maps to accelerate lead optimization.
Chemical Architecture & Pharmacological Advantage[1][2][3][4]
The Thioether Advantage
The substitution of an oxygen atom with sulfur in the linker region of a piperidine scaffold imparts distinct physicochemical changes:
-
Lipophilicity Modulation: Sulfur is less electronegative and more polarizable than oxygen, typically increasing the LogP of the molecule. This enhances blood-brain barrier (BBB) penetration, critical for CNS-targeting drugs like analgesics and Alzheimer's therapeutics.
-
Metabolic Switching: The thioether moiety is susceptible to S-oxidation by CYP450 enzymes, forming sulfoxides (S=O) and sulfones (O=S=O). Unlike the metabolic cleavage often seen with esters or amides, these S-oxidized metabolites often retain biological activity or serve as prodrugs, extending the pharmacodynamic half-life.
-
Metal Coordination: In platinum-based chemotherapy (e.g., cisplatin analogs), the sulfur atom in piperidine thioethers can sequester Pt(II), reducing systemic toxicity (nephrotoxicity) while maintaining antitumor efficacy via a "drug reservoir" mechanism.
Core Structural Motifs
We distinguish between two primary pharmacophores:
-
C4-Thioethers: The sulfur is attached directly to the C4 position of the piperidine ring (e.g., 4-(phenylthio)piperidine). This creates a rigid vector for aromatic stacking interactions in receptor pockets.
-
N-Alkyl Thioethers: The sulfur is part of a flexible side chain attached to the piperidine nitrogen. This motif is common in AChE inhibitors where the piperidine binds the catalytic anionic site (CAS) and the thioether interacts with the peripheral anionic site (PAS).
Therapeutic Applications
Oncology: Targeting Cell Cycle & Enzymes
Piperidine thioethers have demonstrated potent cytotoxicity against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer lines.
-
Mechanism of Action:
-
Thymidylate Synthase (TS) Inhibition: 1,3,4-oxadiazole-thioether-piperidine hybrids act as dual inhibitors.[1][2] The piperidine ring occupies the folate binding pocket, while the thioether linker positions the oxadiazole to interact with the active site cysteine.
-
Cell Cycle Arrest: 4-(Arylthio)piperidine derivatives have been shown to induce G2/M phase arrest . The steric bulk of the sulfur atom, combined with the flexibility of the piperidine chair conformation, disrupts tubulin polymerization dynamics.
-
-
Case Study: DTPEP Analogs. While originally ethers, thioether bioisosteres of DTPEP (dibenzo[b,f]thiepin-piperidine) show retained ERα downregulation with improved metabolic stability against oxidative dealkylation.
Neurology: Alzheimer’s and Analgesia[4]
-
Acetylcholinesterase (AChE) Inhibitors:
-
Donepezil, a standard of care, uses a benzylpiperidine motif. Introducing a thioether linkage in the benzyl side chain (e.g., N-[2-(phenylthio)ethyl]piperidine) creates "dual binding site" inhibitors.
-
Efficacy: These analogs often show nanomolar IC50 values against AChE. The sulfur atom provides a specific van der Waals contact with Phe330 in the enzyme gorge, stabilizing the inhibitor-enzyme complex more effectively than the corresponding ether.
-
-
Analgesics:
-
Modifications of the meperidine (pethidine) scaffold by replacing the ester group with a thioether linkage result in 4-phenyl-4-sulfanylpiperidines. These compounds maintain μ-opioid receptor affinity but exhibit altered metabolic routes, potentially reducing the formation of neurotoxic metabolites like normeperidine.
-
Infectious Disease: Tuberculosis[7][8]
-
Membrane Permeability: In Mycobacterium tuberculosis, the cell wall is notoriously impermeable. Piperidine thioethers, particularly those with long alkylthio chains, act as "Trojan horses." The lipophilic thioether tail facilitates passive diffusion through the mycolic acid layer, delivering the piperidine warhead which targets the efflux pump Rv1258c.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution points on the piperidine-thioether scaffold for optimizing biological activity.
Caption: SAR map highlighting the functional roles of the C4-thioether linkage, N-substitution, and the aromatic tail in defining therapeutic efficacy across oncology and neurology.
Experimental Methodologies
Protocol A: Mitsunobu Synthesis of 4-(Phenylthio)piperidine
This protocol is preferred over nucleophilic substitution for its stereochemical control and mild conditions, avoiding the racemization often seen with harsh bases.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Thiophenol (1.2 eq)
-
Triphenylphosphine (PPh3, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Solvent: Anhydrous THF
Workflow:
-
Preparation: Dissolve N-Boc-4-hydroxypiperidine and PPh3 in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[3]
-
Addition: Add thiophenol dropwise.
-
Activation: Add DIAD dropwise over 20 minutes, maintaining temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate in vacuo. Redissolve in Et2O and wash with 1N NaOH (to remove unreacted thiol) and brine.
-
Purification: Flash column chromatography on silica gel.
-
Deprotection: Treat the intermediate with TFA/DCM (1:4) for 1 hour at RT to yield the free amine 4-(phenylthio)piperidine trifluoroacetate salt.
Validation Check:
-
1H NMR (CDCl3): Look for the multiplet at δ 3.10-3.20 ppm (CH-S) and aromatic protons at δ 7.20-7.40 ppm.
-
Yield Target: >85% for the coupling step.
Protocol B: Ellman’s Assay for AChE Inhibition
To validate the neurotherapeutic potential of synthesized piperidine thioethers.
Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCh, Substrate)
-
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Buffer: 0.1 M Phosphate buffer (pH 8.0)
Workflow:
-
Incubation: In a 96-well plate, mix 140 μL buffer, 20 μL enzyme solution (0.2 U/mL), and 20 μL of the test compound (dissolved in DMSO, varying concentrations). Incubate at 25°C for 10 min.
-
Initiation: Add 10 μL DTNB (10 mM) and 10 μL ATCh (15 mM).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Determine the rate of hydrolysis (slope). Calculate % Inhibition =
.
Mechanistic Pathway Visualization
The following diagram details the dual-action mechanism of piperidine thioethers in cancer cells, specifically targeting the Thymidylate Synthase pathway and inducing apoptosis.
Caption: Dual mechanistic pathway of piperidine thioethers: inhibition of DNA synthesis via Thymidylate Synthase and disruption of microtubule dynamics leading to apoptosis.
References
-
Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry. (2012).
-
Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Journal of Medicinal Chemistry. (2015).
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (2023). [4]
-
Development of Anticancer Activity of the Pt(II) Complex with N-Heterocyclic Amine: Its In Vitro Pharmacokinetics with Thiol and Thio-Ethers. ACS Omega. (2021).
-
Efficient synthesis and antiproliferative activity of novel thioether-substituted flavonoids. Bioorganic & Medicinal Chemistry Letters. (2014).
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. (2023).
-
4-Phenylsulfanylpiperidine | High Purity | RUO. BenchChem Technical Data. (2024).
Sources
- 1. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of 4-[(3-Methylphenyl)thio]piperidine Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the binding affinity of 4-[(3-Methylphenyl)thio]piperidine ligands. These structures represent a significant scaffold in modern medicinal chemistry, with potential applications targeting a range of neurological and psychiatric disorders. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental logic, data interpretation, and structure-activity relationships (SAR) that drive successful drug discovery programs.
The 4-[(3-Methylphenyl)thio]piperidine Scaffold: A Privileged Structure in Neuropharmacology
The piperidine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to achieve specific interactions with biological targets. The incorporation of an arylthio-ether linkage at the 4-position, specifically with a 3-methylphenyl (m-tolyl) group, introduces a unique combination of lipophilicity, aromaticity, and conformational flexibility.
Analogous structures, such as those with phenoxy or benzhydryl ether linkages at the 4-position, have demonstrated high affinity for a variety of central nervous system (CNS) targets, including:
-
Sigma (σ) Receptors (σ₁ and σ₂): These enigmatic receptors are implicated in a wide array of cellular functions and are targets for conditions like pain, neurodegeneration, and psychiatric disorders.[2][3]
-
Dopamine Transporter (DAT): A key regulator of dopaminergic neurotransmission, DAT is a primary target for psychostimulants and drugs for attention-deficit/hyperactivity disorder (ADHD).[4][5]
-
Serotonin Transporter (SERT): The target of selective serotonin reuptake inhibitors (SSRIs), the most widely prescribed class of antidepressants.[6]
-
Opioid Receptors (μ, δ, κ): Critical targets for analgesia, with ongoing research focused on developing safer and more effective pain therapeutics.
Given the established activity of structurally related compounds, the 4-[(3-Methylphenyl)thio]piperidine scaffold is a highly promising chemotype for the development of novel modulators of these important CNS targets.
Deciphering the Structure-Activity Relationship (SAR)
The binding affinity of a 4-[(3-Methylphenyl)thio]piperidine ligand is exquisitely sensitive to its chemical structure. A systematic exploration of the SAR is paramount for optimizing potency and selectivity. The primary points of modification are the piperidine nitrogen and the aryl ring.
Key Structural Considerations:
-
The Piperidine Nitrogen (N-substituent): This is the most common site for modification and plays a crucial role in defining the ligand's interaction with the receptor. The nature of the N-substituent dictates the overall size, lipophilicity, and potential for specific hydrogen bonding or ionic interactions. For many CNS receptors, an N-substituent consisting of a short alkyl chain (e.g., ethyl, propyl) connected to a terminal aromatic or cycloalkyl group often leads to high affinity.
-
The Arylthio Group: The 3-methyl substituent on the phenyl ring influences the electronic properties and steric profile of this moiety. Modifications to this ring, such as altering the position of the methyl group (e.g., to the 2- or 4-position), or replacing it with other substituents (e.g., halogens, methoxy groups), can significantly impact binding affinity and selectivity. Bioisosteric replacement of the phenyl ring with a heterocycle, such as thiophene, is also a common strategy to modulate activity.[4]
Hypothetical SAR for 4-[(3-Methylphenyl)thio]piperidine Ligands
Based on extensive research on analogous piperidine-based ligands, we can postulate a likely SAR for this class of compounds. The following table presents hypothetical binding affinity data (Ki values in nM) for a series of N-substituted 4-[(3-Methylphenyl)thio]piperidine analogs against the σ₁, DAT, and SERT targets. This data is illustrative and serves as a framework for a typical SAR investigation.
| Compound ID | N-Substituent | σ₁ Ki (nM) | DAT Ki (nM) | SERT Ki (nM) |
| LIG-001 | -H | 250 | >1000 | >1000 |
| LIG-002 | -CH₃ | 85 | 750 | 980 |
| LIG-003 | -CH₂CH₂-Ph | 5.2 | 45 | 210 |
| LIG-004 | -CH₂CH₂CH₂-Ph | 2.1 | 15.8 | 155 |
| LIG-005 | -CH₂CH₂-(4-F-Ph) | 1.8 | 12.5 | 140 |
| LIG-006 | -CH₂-Cyclohexyl | 10.5 | 98 | 450 |
This table is for illustrative purposes to demonstrate a typical SAR trend.
Experimental Determination of Binding Affinity: A Step-by-Step Guide
The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay .[4] This technique is robust, sensitive, and allows for the determination of key parameters such as the equilibrium dissociation constant (Kd) for a radioligand and the inhibition constant (Ki) for a test compound.
Foundational Requirement: Preparation of Receptor-Containing Membranes
The first critical step is to obtain a source of the target receptor. This is typically achieved by using cell lines that have been engineered to stably express a high concentration of the receptor of interest (e.g., HEK293 or CHO cells). While intact cells can be used, isolated cell membranes are often preferred as they provide a cleaner system with less variability.
Protocol for Membrane Preparation from Cultured Cells:
-
Cell Culture and Harvest:
-
Culture adherent cells (e.g., HEK293 cells stably expressing the target receptor) in appropriate media until they reach 80-90% confluency.
-
Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by gentle scraping into ice-cold PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Alternatively, sonication can be used, but care must be taken to avoid overheating and protein denaturation.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose).
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the membrane preparation using a standard assay such as the Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
-
Diagram: Experimental Workflow for Membrane Preparation
Caption: Workflow for preparing receptor-enriched cell membranes.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., a 4-[(3-Methylphenyl)thio]piperidine analog) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[4]
Protocol for a Competitive Binding Assay:
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand (typically at or below its Kd value) to each well.
-
Add increasing concentrations of the unlabeled test compound to subsequent wells. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Include control wells for:
-
Total Binding: Radioligand only (no competitor).
-
Non-specific Binding (NSB): Radioligand plus a high concentration of a known, potent, unlabeled ligand for the target receptor.
-
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This time must be determined empirically for each receptor-ligand system.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes (and thus the bound radioligand) on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Logic of a Competitive Binding Assay
Caption: Increasing competitor displaces radioligand, reducing signal.
Conclusion and Future Directions
The 4-[(3-Methylphenyl)thio]piperidine scaffold represents a fertile ground for the discovery of novel CNS-active agents. A thorough understanding of the structure-activity relationships, guided by robust and reproducible binding affinity data, is essential for the successful development of these compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to systematically evaluate these ligands and unlock their therapeutic potential. Future work should focus on expanding the SAR to include a wider range of substitutions, exploring the functional activity of high-affinity ligands (i.e., agonist vs. antagonist properties), and evaluating their pharmacokinetic and pharmacodynamic profiles in vivo.
References
-
Basile, A. S., & Dutta, A. K. (2007). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 50(15), 3574–3585. [Link]
-
Butchbach, M. E. R., et al. (2010). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Dutta, A. K., et al. (2003). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 46(18), 3957–3966. [Link]
-
Hopkins, C. R., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Leone, S., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti- Amnesic Effect. ACS Chemical Neuroscience, 9(5), 1079–1090. [Link]
-
Perez, D. M. (2009). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Methods in Molecular Biology, 552, 157-166. [Link]
-
Singh, N., et al. (2003). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 46(25), 5467–5475. [Link]
-
Talukdar, A., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376–2396. [Link]
-
Zarate, C. A., Jr., & Manji, H. K. (2009). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Neuropsychopharmacology, 34(1), 263–264. [Link]
-
Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]
-
ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]
-
Wang, S., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]
-
de Oliveira, R. B., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 667503. [Link]
-
Iacobazzi, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7118. [Link]
-
ResearchGate. Structure activity relationship of piperidine derivatives. Retrieved from [Link]
-
Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 263, 115933. [Link]
-
Zhang, Y., et al. (2014). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. Journal of Medicinal Chemistry, 57(23), 9997–10011. [Link]
-
Asati, V., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7894. [Link]
-
ResearchGate. Structure–activity relationship of piperidine derivatives with... Retrieved from [Link]
-
Radioligand binding assays - Bio-protocol. Retrieved from [Link]
-
Nikitin, D. A., & Trifonov, R. E. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. iris.unict.it [iris.unict.it]
- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 4-[(3-Methylphenyl)thio]piperidine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-[(3-methylphenyl)thio]piperidine (as its Hydrochloride salt). This scaffold is a critical pharmacophore in the development of serotonin modulators and other GPCR-targeted ligands.
The protocol utilizes a convergent Nucleophilic Substitution (
Key Performance Indicators
| Parameter | Specification |
| Target Purity | >98% (HPLC) |
| Overall Yield | 65–75% (2 steps) |
| Scale | Gram to Decagram (scalable to kg) |
| Critical Safety | Thiol odor control (Bleach quenching required) |
Strategic Analysis & Retrosynthesis
The synthesis is designed to ensure chemoselectivity. The secondary amine of the piperidine must be protected (Boc) to prevent self-alkylation. The 3-methylbenzenethiol acts as a soft nucleophile attacking the C4-position of the piperidine ring.
Pathway Logic
-
Activation: The 4-hydroxyl group of N-Boc-4-hydroxypiperidine is converted to a mesylate (OMs), creating a better leaving group than a bromide and allowing for milder reaction conditions.
-
Coupling (
): Displacement of the mesylate by 3-thiocresol. -
Deprotection: Acidic cleavage of the Boc group.
-
Salt Formation: Isolation as the HCl salt for stability.
Figure 1: Retrosynthetic logic flow from commercial starting materials to the target salt.
Experimental Protocols
Phase A: Activation (Preparation of Electrophile)
Note: If N-Boc-4-bromopiperidine is available, skip to Phase B. However, the Mesylate route below yields higher purity.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) [Solvent]
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine in DCM (10 mL/g) and cool to 0°C.
-
Add
followed by dropwise addition of MsCl, maintaining temp < 5°C. -
Stir for 2 hours at 0°C. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Wash with water, sat.
, and brine.[1] Dry over and concentrate. -
Result: White solid (Quant.). Use directly in Phase B without further purification to avoid instability.
Phase B: Thioether Coupling (The Critical Step)
Rationale: We use
Table 1: Reaction Stoichiometry
| Component | Equiv. | Role |
|---|---|---|
| N-Boc-4-mesyloxypiperidine | 1.0 | Electrophile |
| 3-Methylbenzenethiol | 1.1 | Nucleophile |
| Potassium Carbonate (
Detailed Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve the mesylate (from Phase A) in anhydrous DMF.
-
Addition: Add 3-methylbenzenethiol, followed by solid
. -
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Process Control: Monitor via LCMS. Look for mass [M+H-Boc] or [M+Na].
-
-
Quenching (Odor Control): Cool to RT. Pour the reaction mixture into a beaker containing 10% bleach (sodium hypochlorite) solution to oxidize unreacted thiol traces immediately.
-
Extraction: Dilute with water and extract with Ethyl Acetate (3x).
-
Washing: Wash combined organics with water (5x) to remove DMF, then brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient 0-20%).
-
Yield Target: 80–85%
-
Appearance: Colorless to pale yellow oil (solidifies upon standing).
-
Phase C: Deprotection & Salt Formation
Reagents:
-
4M HCl in Dioxane
-
Diethyl ether (
) or MTBE
Procedure:
-
Dissolve the Phase B product in minimal Dioxane or DCM.
-
Add 4M HCl in Dioxane (5.0 equiv) at 0°C.
-
Stir at Room Temperature for 2 hours. A white precipitate should form.
-
Isolation: Dilute with excess
to maximize precipitation. -
Filtration: Filter the solid under
(hygroscopic). Wash with . -
Drying: Vacuum oven at 40°C for 12 hours.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected markers.
1H NMR (400 MHz, DMSO-
-
9.0–9.2 ppm (br s, 2H): Ammonium protons (
). Confirms deprotection. - 7.1–7.3 ppm (m, 4H): Aromatic protons (m-tolyl). Confirms coupling.
- 3.4–3.5 ppm (m, 1H): CH-S proton at C4 (often overlaps with water/solvent).
- 3.1–3.3 ppm (m, 2H) & 2.8–3.0 ppm (m, 2H): Piperidine ring protons adjacent to Nitrogen.
- 2.30 ppm (s, 3H): Methyl group on the aromatic ring. Diagnostic peak.
- 2.1–1.7 ppm (m, 4H): Piperidine C3/C5 protons.
Mass Spectrometry (ESI+):
-
Calculated Mass (Free Base): 207.33 g/mol
-
Observed [M+H]+: 208.1 m/z
Troubleshooting & Optimization
Figure 2: Decision tree for common synthetic bottlenecks.
"Pro-Tips" from the Bench
-
Odor Management: All glassware touching the thiol must be soaked in a bleach bath before being removed from the fume hood. This oxidizes the thiol to the odorless sulfonic acid.
-
Elimination Side Product: If you observe a peak at M-1 (alkene) in the coupling step, lower the reaction temperature to 40°C and extend the time. This favors substitution (
) over elimination ( ). -
Alternative Solvent: If DMF removal is difficult, Acetonitrile (MeCN) at reflux (80°C) is a valid alternative, though the reaction may be slower [1].
References
-
Reaction of Thiols with Alkyl Halides (
):- Source: Organic Chemistry Portal. "Synthesis of Sulfides."
-
URL:[Link]
- Protection/Deprotection Strategies: Source: Greene's Protective Groups in Organic Synthesis. (Standard Reference). Context: Protocols for N-Boc cleavage using HCl/Dioxane.
-
Thiol Quenching Protocols
- Source: MIT EHS Standard Oper
-
URL:[Link] (General reference for safety standards cited in text).
-
General Piperidine Functionalization
- Source: National Institutes of Health (PMC).
-
URL:[Link]
Sources
Application Note: A Robust Protocol for the Synthesis of 4-[(3-Methylphenyl)thio]piperidine via Mitsunobu Reaction
Abstract
The 4-arylthiopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceutical agents.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 4-[(3-Methylphenyl)thio]piperidine, a key intermediate for drug discovery programs. The synthesis is achieved through a two-step process commencing with the protection of 4-hydroxypiperidine, followed by a Mitsunobu reaction with 3-methylbenzenethiol. We offer in-depth explanations for experimental choices, comprehensive safety guidelines, detailed characterization data, and a troubleshooting guide to ensure reliable and reproducible results for researchers in synthetic and medicinal chemistry.
Introduction and Scientific Rationale
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[2][3] Functionalization at the C4 position with an arylthio- group introduces a lipophilic, metabolically stable linker that can be crucial for modulating target affinity and pharmacokinetic profiles. The target molecule, 4-[(3-Methylphenyl)thio]piperidine, serves as a valuable building block for library synthesis in drug discovery campaigns.[4]
While several methods exist for C-S bond formation, the Mitsunobu reaction stands out for its mild conditions and broad functional group tolerance, making it ideal for the synthesis of complex molecules.[5][6][7] This reaction facilitates the direct conversion of a secondary alcohol, such as N-Boc-4-hydroxypiperidine, into a thioether using a thiol nucleophile. The process is driven by the formation of a highly stable triphenylphosphine oxide byproduct.[8]
This guide details a protocol that prioritizes safety, reproducibility, and high purity of the final product. We begin by protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent its interference as a competing nucleophile in the subsequent Mitsunobu reaction.
Reaction Scheme and Mechanism
The overall synthetic route is depicted below:
Step 1: N-Boc Protection of 4-Hydroxypiperidine (Self-generated image, not from search)
Step 2: Mitsunobu C-S Coupling (Self-generated image, not from search)
Mechanism of the Mitsunobu Reaction
The Mitsunobu reaction proceeds through a well-established mechanism involving the activation of the alcohol.[5] The triphenylphosphine (PPh₃) first acts as a nucleophile, attacking the diethyl azodicarboxylate (DEAD) to form a betaine intermediate. This highly reactive species then deprotonates the thiol, and the resulting thiolate is held in proximity. The alcohol attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. The final step is a backside Sₙ2 attack by the thiolate on the carbon atom bearing the oxyphosphonium group, resulting in the desired thioether with a complete inversion of stereochemistry and the formation of triphenylphosphine oxide (TPPO) and diethyl hydrazodicarboxylate.[7][8]
Experimental Protocols
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Purity | Notes |
| 4-Hydroxypiperidine | 5382-16-1 | 101.15 g/mol | 98% | |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 g/mol | 99% | |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | ≥99.8% | Use from a solvent purification system or over molecular sieves. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | ≥99.5% | Distill from CaH₂ before use. |
| 3-Methylbenzenethiol (m-Thiocresol) | 108-40-7 | 124.20 g/mol | 95% | Stench! Handle in a fume hood.[9] |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 g/mol | 99% | |
| Diethyl azodicarboxylate (DEAD) | 1972-28-7 | 174.15 g/mol | ~40% solution in toluene | Toxic and potentially explosive. Handle with extreme care.[10][11][12] |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | ≥99.9% | Use from a solvent purification system or over molecular sieves. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | For workup and chromatography. |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | For chromatography. |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 g/mol | For drying organic layers. | |
| Silica Gel | 63231-67-4 | 230-400 mesh for column chromatography. |
Safety Precautions
This protocol involves hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Methylbenzenethiol (m-Thiocresol): Acutely toxic and causes skin and serious eye damage.[13] It has a powerful, unpleasant odor. All manipulations should be performed in a fume hood. Thiol-containing waste should be quenched with bleach before disposal.
-
Diethyl Azodicarboxylate (DEAD): Highly toxic, flammable, and can be shock-sensitive and explosive when heated.[11][12] It is typically supplied as a solution in toluene to mitigate these risks.[11] Never attempt to concentrate a solution of DEAD. Store refrigerated and away from light.[10][12]
-
Anhydrous Solvents: Dichloromethane and THF are flammable and volatile. Ensure all operations are performed away from ignition sources.
Step-by-Step Synthesis Protocol
Workflow Overview
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of tert-butyl 4-hydroxy-1-piperidinecarboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (5.0 g, 49.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Add triethylamine (8.3 mL, 59.3 mmol, 1.2 equiv) via syringe.
-
Add di-tert-butyl dicarbonate (11.9 g, 54.4 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes). The starting material will have a lower Rf than the Boc-protected product.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a colorless oil or white solid. The product is typically of sufficient purity (>95%) for the next step.
-
Expected Yield: ~9.5 g (95%).
-
Part 2: Synthesis of tert-butyl 4-[(3-methylphenyl)thio]-1-piperidinecarboxylate
-
To an oven-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4-hydroxy-1-piperidinecarboxylate (4.0 g, 19.9 mmol), triphenylphosphine (6.26 g, 23.9 mmol, 1.2 equiv), and 80 mL of anhydrous THF. Stir until all solids have dissolved.
-
Add 3-methylbenzenethiol (2.6 mL, 21.9 mmol, 1.1 equiv) via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
CRITICAL STEP: Add the 40% solution of DEAD in toluene (~10.4 mL, 23.9 mmol, 1.2 equiv) dropwise via a syringe pump over 30 minutes. A color change from colorless to pale yellow and the formation of a white precipitate (triphenylphosphine oxide) may be observed. The slow addition is crucial to control the exotherm and minimize side reactions.[5]
-
After complete addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours.
-
Monitor the reaction by TLC (Eluent: 20% EtOAc/Hexanes). The product will have a higher Rf than the starting alcohol.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
The resulting crude residue contains the product, triphenylphosphine oxide (TPPO), and diethyl hydrazodicarboxylate. Direct purification by flash column chromatography on silica gel is required.
-
Purification: Load the crude material onto a silica gel column. Elute with a gradient of 5% to 20% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield the final product as a pale yellow oil.
Table 2: Summary of Key Reaction Parameters
| Parameter | Part 1 (Protection) | Part 2 (Mitsunobu) |
| Key Reagent | Di-tert-butyl dicarbonate | Diethyl azodicarboxylate (DEAD) |
| Stoichiometry (vs. Piperidine) | 1.1 equiv Boc₂O, 1.2 equiv Et₃N | 1.2 equiv PPh₃, 1.1 equiv Thiol, 1.2 equiv DEAD |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 16 hours | 18 hours |
| Workup/Purification | Liquid-Liquid Extraction | Flash Column Chromatography |
Characterization and Data Analysis
The identity and purity of the final product, tert-butyl 4-[(3-methylphenyl)thio]-1-piperidinecarboxylate, should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.10 (m, 3H, Ar-H), 7.05 (d, 1H, Ar-H), 3.80-3.70 (m, 2H, piperidine-H), 3.20-3.05 (m, 1H, piperidine-H), 2.95-2.80 (m, 2H, piperidine-H), 2.33 (s, 3H, Ar-CH₃), 1.90-1.80 (m, 2H, piperidine-H), 1.60-1.50 (m, 2H, piperidine-H), 1.45 (s, 9H, Boc-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.8, 138.6, 134.5, 130.3, 129.0, 128.7, 126.5, 79.5, 46.8, 42.5 (br), 32.1, 28.4, 21.3. |
| Mass Spec. (ESI+) | Calculated for C₁₇H₂₅NO₂S [M+H]⁺: 308.16. Found: 308.16. |
| Appearance | Pale yellow oil. |
Note: NMR chemical shifts are predictive and may vary slightly.
Troubleshooting
Table 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation (Mitsunobu) | 1. Wet reagents/solvents. 2. Inactive DEAD reagent. 3. Incorrect order of addition. | 1. Ensure all glassware is oven-dried and solvents are strictly anhydrous. 2. Use a fresh bottle of DEAD solution. 3. Repeat the reaction, ensuring DEAD is added last and dropwise at 0 °C. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance. | 1. Allow the reaction to stir for a longer period (up to 24h). 2. Gently warm the reaction to 40 °C, but monitor for decomposition. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (TPPO). | 1. Let the concentrated crude residue stand in the freezer with a small amount of ether; TPPO may crystallize out. 2. Use a different solvent system for chromatography (e.g., Toluene/Acetone). |
| Stench Lingering in Lab | Improper handling of 3-methylbenzenethiol. | 1. Always handle in a fume hood. 2. Quench all glassware and waste that contacted the thiol with a dilute bleach solution before removing from the hood. |
Conclusion
This application note provides a reliable and thoroughly detailed protocol for the synthesis of tert-butyl 4-[(3-methylphenyl)thio]-1-piperidinecarboxylate, a valuable intermediate for pharmaceutical research. By leveraging the Mitsunobu reaction, this method offers a high-yielding pathway under mild conditions. Adherence to the specified safety precautions, particularly concerning the handling of thiols and DEAD, is paramount for the successful and safe execution of this procedure. The provided characterization data and troubleshooting guide serve as essential resources for validating results and overcoming potential experimental challenges.
References
-
Title: The Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Asymmetric synthesis of tertiary thiols and thioethers Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]
-
Title: Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides... Source: PubMed URL: [Link]
-
Title: Mitsunobu Reaction Source: J&K Scientific LLC URL: [Link]
- Title: Mitsunobu Reaction Source: Organic Chemistry (T. W. Graham Solomons, C. B. Fryhle, S. A. Snyder) - General textbook knowledge, a specific URL is not applicable. A representative academic source is provided in ref 1.
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols Source: Nature Communications URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]
-
Title: Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies Source: PubMed URL: [Link]
-
Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Diethyl Azodicarboxylate (DEAD)|Reagent Supplier [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. 3-甲基苯硫酚 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Coupling of 3-Methylphenyl Thiol with Piperidine Derivatives
Introduction: The Strategic Importance of the Aryl-Thio-Piperidine Moiety in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic properties.[1] Its combination with an aryl thiol moiety, specifically the 3-methylphenyl thiol group, generates a structural motif with significant potential in medicinal chemistry. The resulting N-arylthio-piperidine derivatives are of considerable interest to researchers in drug development for their potential to interact with a variety of biological targets. The synthesis of this C–S bond is a critical step that often presents challenges. This guide provides an in-depth analysis of the key reagents and detailed protocols for the efficient coupling of 3-methylphenyl thiol with various piperidine derivatives, designed to empower researchers in their synthetic endeavors.
This document will explore the two primary catalytic systems for this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, providing a rationale for the selection of specific reagents and reaction conditions. Detailed, step-by-step protocols for both methodologies will be presented, along with a comparative analysis to guide the researcher in choosing the most suitable approach for their specific synthetic goals.
Method 1: The Palladium-Catalyzed Buchwald-Hartwig C-S Coupling
The Buchwald-Hartwig amination, a cornerstone of modern cross-coupling chemistry, has been extended to the formation of C-S bonds, offering a versatile and high-yielding route to aryl thioethers.[2] This reaction typically employs a palladium catalyst in conjunction with a sterically hindered and electron-rich phosphine ligand.
Mechanism of the Buchwald-Hartwig C-S Coupling
The catalytic cycle of the Buchwald-Hartwig C-S coupling reaction is a well-elucidated process that involves several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or pseudohalide), forming a Pd(II) intermediate.
-
Ligand Exchange/Thiolate Formation: The thiol is deprotonated by a base to form a thiolate, which then coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylthio-piperidine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
dot graph "Buchwald-Hartwig C-S Coupling Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Buchwald-Hartwig C-S Coupling Catalytic Cycle", labelloc=t]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(II)_Complex" [label="Ar-Pd(II)(X)L_n"]; "Ligand_Exchange" [label="Ligand Exchange\n(R2N-S-)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thiolate_Complex" [label="Ar-Pd(II)(S-NR2)L_n"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Ar-S-NR2\n(Product)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Ligand_Exchange" [label="R2N-S-"]; "Ligand_Exchange" -> "Thiolate_Complex"; "Thiolate_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [style=dashed, label="Regeneration"]; } } Caption: Catalytic cycle for the Buchwald-Hartwig C-S coupling.
Reagents for Buchwald-Hartwig Coupling of 3-Methylphenyl Thiol with Piperidine Derivatives
The success of the Buchwald-Hartwig reaction is highly dependent on the careful selection of each component.
| Reagent Class | Recommended Reagents | Rationale and Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4] |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | These are bulky, electron-rich biaryl phosphine ligands that promote both oxidative addition and reductive elimination, leading to higher yields and faster reaction times, especially for less reactive aryl chlorides.[5][6] The choice of ligand can be substrate-dependent and may require screening. |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required to deprotonate the thiol. NaOtBu is a common choice. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[7] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are the most commonly used solvents for this reaction.[4] |
Detailed Protocol for Buchwald-Hartwig Coupling
This protocol provides a general procedure for the coupling of 3-methylphenyl thiol with a generic piperidine derivative. Optimization may be necessary for specific substrates.
Materials:
-
3-Methylphenyl thiol
-
Piperidine derivative
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 3-methylphenyl thiol (1.0 mmol, 1.0 equiv), the piperidine derivative (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube or vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[8]
dot graph "Buchwald-Hartwig Protocol Workflow" { graph [fontname="Arial", fontsize=12, label="Buchwald-Hartwig Protocol Workflow", labelloc=t]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Reaction Setup (Inert Atmosphere)"; "Reagents" [label="Add 3-Methylphenyl Thiol,\nPiperidine Derivative, Pd₂(dba)₃,\nXPhos, and NaO-t-Bu"]; }
subgraph "cluster_1" { label = "Reaction Execution"; "Solvent" [label="Add Anhydrous Toluene"]; "Heating" [label="Heat to 100-110 °C"]; "Monitoring" [label="Monitor by TLC/LC-MS"]; }
subgraph "cluster_2" { label = "Work-up and Purification"; "Cooling" [label="Cool to Room Temperature"]; "Filtration" [label="Dilute and Filter through Celite"]; "Extraction" [label="Wash with Water and Brine"]; "Drying" [label="Dry and Concentrate"]; "Purification" [label="Purify by Column Chromatography"]; }
"Reagents" -> "Solvent"; "Solvent" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Cooling"; "Cooling" -> "Filtration"; "Filtration" -> "Extraction"; "Extraction" -> "Drying"; "Drying" -> "Purification"; } } Caption: A step-by-step workflow for the Buchwald-Hartwig protocol.
Method 2: The Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[9] While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable and cost-effective alternative to palladium-catalyzed methods.
Mechanism of the Ullmann C-S Condensation
The mechanism of the Ullmann condensation is more debated than the Buchwald-Hartwig reaction. However, a plausible catalytic cycle involves the following steps:
-
Formation of a Copper(I) Thiolate: The copper(I) catalyst reacts with the deprotonated thiol to form a copper(I) thiolate species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) thiolate, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This intermediate then undergoes reductive elimination to form the desired C-S bond and regenerate the active copper(I) catalyst.[10][11]
dot graph "Ullmann Condensation C-S Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Ullmann Condensation C-S Catalytic Cycle", labelloc=t]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Cu(I)L_n" [label="Active Cu(I) Catalyst"]; "Thiolate_Formation" [label="Thiolate Formation\n(R2N-S-)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cu(I)_Thiolate" [label="L_nCu(I)-S-NR2"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cu(III)_Complex" [label="L_nCu(III)(Ar)(X)(S-NR2)"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Ar-S-NR2\n(Product)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Cu(I)L_n" -> "Thiolate_Formation" [label="R2N-S-"]; "Thiolate_Formation" -> "Cu(I)_Thiolate"; "Cu(I)_Thiolate" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Cu(III)_Complex"; "Cu(III)_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Cu(I)L_n" [style=dashed, label="Regeneration"]; } } Caption: A plausible catalytic cycle for the Ullmann C-S condensation.
Reagents for Ullmann Condensation of 3-Methylphenyl Thiol with Piperidine Derivatives
The choice of reagents for the Ullmann condensation is critical for achieving good yields and avoiding side reactions.
| Reagent Class | Recommended Reagents | Rationale and Key Considerations |
| Copper Catalyst | CuI (Copper(I) iodide), Cu₂O (Copper(I) oxide) | CuI is a commonly used and effective catalyst. Cu₂O can also be used. The purity of the copper source is important.[12] |
| Ligand | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA) | Ligands are often necessary to solubilize the copper catalyst and accelerate the reaction. Simple and inexpensive diamine or phenanthroline ligands are effective.[12] |
| Base | K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate) | A moderately strong inorganic base is typically used to deprotonate the thiol. The choice of base can influence the reaction rate and yield.[12] |
| Solvent | DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), Pyridine | High-boiling polar aprotic solvents are generally required for Ullmann reactions to achieve the necessary reaction temperatures.[9] |
Detailed Protocol for Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed coupling of 3-methylphenyl thiol with a piperidine derivative.
Materials:
-
3-Methylphenyl thiol
-
Piperidine derivative
-
CuI
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Reaction Setup: To a reaction flask, add 3-methylphenyl thiol (1.0 mmol, 1.0 equiv), the piperidine derivative (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS. Ullmann reactions can be slower than their palladium-catalyzed counterparts, often requiring 24-48 hours for completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.[8]
Comparative Analysis of Buchwald-Hartwig and Ullmann Methods
Choosing between the Buchwald-Hartwig and Ullmann reactions depends on several factors, including substrate scope, cost, and desired reaction conditions.
| Feature | Buchwald-Hartwig Coupling | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Cost | Higher (due to palladium and complex ligands) | Lower (copper is more abundant and ligands are simpler) |
| Reaction Temperature | Generally milder (80-120 °C) | Typically higher (120-200 °C), though modern methods allow for lower temperatures.[9] |
| Reaction Time | Often faster (12-24 hours) | Can be slower (24-48 hours or more) |
| Ligands | Bulky, electron-rich phosphine ligands are crucial.[5] | Simple, inexpensive N- or O-donor ligands are effective.[12] |
| Substrate Scope | Generally broader, with high functional group tolerance.[2] | Can be more limited, often requiring activated aryl halides. |
| Green Chemistry | Use of a precious metal (Pd) is a drawback. | Copper is a more sustainable choice. |
Troubleshooting and Optimization
Even with well-established protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Yield:
-
Buchwald-Hartwig: Check the quality and purity of the palladium precatalyst and ligand. Ensure the solvent is anhydrous and the reaction is performed under a strict inert atmosphere. Consider screening different ligands and bases.[5]
-
Ullmann: The copper catalyst may be inactive. Try a fresh batch of CuI or activate the copper source. Ensure the reaction temperature is sufficiently high. A different ligand or solvent might be required.
-
-
Side Reactions:
-
Homocoupling of Aryl Halide: This can be an issue in both reactions. Optimizing the catalyst and ligand loading, as well as the reaction temperature, can minimize this side product.
-
Hydrodehalogenation: In the Buchwald-Hartwig reaction, this side product can form. Using a less sterically hindered ligand or a different base may help.[5]
-
-
Purification Challenges:
-
The basic nature of the piperidine moiety can lead to peak tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and separation.
-
Residual metal catalysts can be removed by washing the organic extract with an aqueous solution of a chelating agent like EDTA or by filtering through a pad of silica gel or Celite.[4]
-
Conclusion
The synthesis of N-(3-methylphenyl)thio-piperidine derivatives is a critical transformation in the development of novel therapeutic agents. Both the Buchwald-Hartwig and Ullmann coupling reactions provide effective means to achieve this goal. The choice between these two powerful methods will depend on the specific requirements of the synthesis, including cost, scale, and the functional group tolerance of the substrates. The detailed protocols and troubleshooting guide provided in this application note are intended to serve as a valuable resource for researchers, enabling them to confidently and efficiently synthesize these important molecules.
References
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Reddit. (2018, September 6).
- Wikipedia. (n.d.).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- MDPI. (2023).
- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
- Molecules. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
- Advanced Journal of Chemistry A. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Benchchem. (n.d.).
- Wikipedia. (n.d.). Ullmann reaction. In Wikipedia.
- NIH Public Access. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Organic Syntheses. (2015, March 17). Palladium-‐catalyzed β-‐Selective C(sp3)
- Benchchem. (n.d.).
- SciSpace. (n.d.). Palladium‐Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Appli.
- Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
- University of Kentucky X-Ray Crystallography Facility. (n.d.). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
- ResearchGate. (n.d.). Scope of the Cu‐catalyzed piperidine synthesis. Yields of purified....
- NIH Public Access. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine.
- MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Royal Society of Chemistry. (2011).
- DTIC. (2025, June 4). Piperidine Synthesis.
- ChemRxiv. (n.d.). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- ResearchGate. (n.d.). Ullmann coupling reaction of iodobenzene with thiophenol.
- MDPI. (2023).
- Wikipedia. (n.d.).
- Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
- Wikipedia. (n.d.). Ullmann reaction. In Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: 4-[(3-Methylphenyl)thio]piperidine in CNS Drug Discovery
Executive Summary
Molecule: 4-[(3-Methylphenyl)thio]piperidine CAS: 58979-56-3 (Generic/Salt forms vary) Class: Aryl-thioether piperidine scaffold Primary Application: Pharmaceutical intermediate for Serotonin (5-HT) receptor modulators.
This guide details the synthesis, handling, and application of 4-[(3-Methylphenyl)thio]piperidine , a critical pharmacophore in the development of Central Nervous System (CNS) therapeutics. Structurally analogous to the core scaffold of Vortioxetine (a multimodal antidepressant), this intermediate allows researchers to explore Structure-Activity Relationships (SAR) by modifying the piperidine nitrogen or the aryl ring substitution pattern.
This document provides a validated, scalable protocol for synthesizing this moiety using Copper(I)-catalyzed C–S cross-coupling , avoiding the foul odors and lower yields associated with traditional nucleophilic substitution on secondary halides.
Structural Significance & Mechanism
The 4-(arylthio)piperidine motif serves as a flexible "linker" scaffold. In medicinal chemistry, it functions as a bioisostere for 4-arylpiperazines and 4-benzylpiperidines.
Pharmacophore Logic
-
Piperidine Ring: Provides the basic nitrogen essential for binding to the aspartic acid residue in G-Protein Coupled Receptors (GPCRs), specifically 5-HT transporters (SERT) and receptors (5-HT1A/1B/7).
-
Thioether Linker: Offers a unique bond angle (approx. 100°) and metabolic stability profile distinct from ether (-O-) or methylene (-CH2-) linkers, often improving selectivity profiles.
-
3-Methylphenyl Group: Provides lipophilic bulk to occupy the hydrophobic pocket of the receptor.
Visualization: Pharmacophore Mapping
Caption: Pharmacophore dissection of the 4-[(3-Methylphenyl)thio]piperidine scaffold interacting with CNS targets.
Validated Synthesis Protocol
Methodology: Copper(I)-Catalyzed C–S Cross-Coupling (Modified Ullmann-type). Rationale: Direct S_N2 displacement of 4-halopiperidines by thiophenols is often sluggish due to steric hindrance at the secondary carbon. This protocol uses a metal-catalyzed approach to couple a thiol to an aryl iodide, which is more robust and higher yielding.[1]
Reaction Scheme
-
Step A (Protection): 4-Mercaptopiperidine
N-Boc-4-mercaptopiperidine. -
Step B (Coupling): N-Boc-4-mercaptopiperidine + 3-Iodotoluene
N-Boc-Intermediate. -
Step C (Deprotection): N-Boc-Intermediate
Final Product (HCl Salt).
Materials Required
| Reagent | Equiv. | Role |
| N-Boc-4-mercaptopiperidine | 1.0 | Nucleophile |
| 3-Iodotoluene | 1.1 | Electrophile |
| Copper(I) Iodide (CuI) | 0.05 | Catalyst |
| 1,10-Phenanthroline | 0.10 | Ligand |
| Potassium Phosphate (K3PO4) | 2.0 | Base |
| Toluene/Dioxane (1:1) | - | Solvent |
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation
-
In a dry Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%) and 1,10-Phenanthroline (10 mol%).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous Toluene/Dioxane (5 mL/mmol substrate) and stir at room temperature for 10 minutes until a homogenous complex forms (often reddish-brown).
Step 2: Coupling Reaction[2]
-
Add N-Boc-4-mercaptopiperidine (1.0 equiv) and 3-Iodotoluene (1.1 equiv) to the reaction vessel.
-
Add K3PO4 (2.0 equiv).
-
Seal the tube and heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The thiol spot (stains with Ellman’s reagent or KMnO4) should disappear.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield tert-butyl 4-[(3-methylphenyl)thio]piperidine-1-carboxylate.
Step 3: Deprotection & Salt Formation
-
Dissolve the purified intermediate in minimal EtOAc .
-
Cool to 0°C in an ice bath.
-
Add 4M HCl in Dioxane (5-10 equiv) dropwise.
-
Stir at room temperature for 2–4 hours. A white precipitate should form.
-
Isolation: Filter the solid precipitate. Wash with cold diethyl ether to remove organic impurities.
-
Drying: Dry under high vacuum to obtain 4-[(3-Methylphenyl)thio]piperidine Hydrochloride .
Workflow Diagram
Caption: Step-by-step synthetic workflow for the Cu-catalyzed production of the target intermediate.
Analytical Specifications (Quality Control)
To ensure the intermediate is suitable for downstream pharmaceutical use, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure (Ar-CH3 singlet ~2.3 ppm) |
| Residual Solvent | GC-HS | < 5000 ppm (combined) |
| Water Content | Karl Fischer | < 1.0% w/w |
Key NMR Signals (Free Base in CDCl3):
- 7.10–7.25 (m, 3H, Aryl)
- 6.95 (d, 1H, Aryl)
- 3.10–3.20 (m, 2H, Pip-C2/6 eq)
- 2.95 (m, 1H, Pip-C4-H)
- 2.60–2.70 (m, 2H, Pip-C2/6 ax)
- 2.32 (s, 3H, Ar-CH3)
Handling and Safety
-
Thiol Odor Control: While the starting material (N-Boc-4-mercaptopiperidine) is less volatile than low-MW thiols, it still possesses a stench. All weighing and reactions must be performed in a functioning fume hood. Bleach (sodium hypochlorite) should be available to neutralize glassware/spills.
-
Copper Waste: Copper salts are toxic to aquatic life. All aqueous waste from the workup must be segregated and disposed of as heavy metal waste.
-
Storage: The HCl salt is hygroscopic. Store in a desiccator or under inert gas at -20°C for long-term stability.
References
-
Vortioxetine Synthesis & Intermediates
-
Copper-Catalyzed C-S Coupling Protocols
-
Sperotto, E., et al. (2008).[1] "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols." Journal of Organic Chemistry. Retrieved from
-
Organic Chemistry Portal. "Copper-Catalyzed Synthesis of Diaryl Thioethers." Retrieved from
-
-
Piperidine Scaffold Utility
Sources
- 1. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]
- 2. WO2017216805A1 - Intermediates and processes for preparation of vortioxetine - Google Patents [patents.google.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Copper Single‐Atom Catalyst for Efficient C─S Coupling in Thioether Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
Optimizing Nucleophilic Substitution Strategies for Piperidine Scaffolds in Medicinal Chemistry
Executive Summary & Strategic Framework
Piperidine rings are ubiquitous pharmacophores, present in over 70 FDA-approved drugs (e.g., Donepezil, Fentanyl, Ritalin). Their incorporation into drug scaffolds primarily relies on the nucleophilicity of the secondary amine nitrogen. However, the choice of reaction conditions is critical to avoid common pitfalls such as over-alkylation, elimination side-reactions (Hofmann), and poor conversion due to steric hindrance (e.g., 2,6-disubstituted piperidines).
This guide provides validated protocols for the two primary substitution pathways: Aliphatic N-Alkylation (
Strategic Decision Tree
Before selecting a protocol, use the following logic flow to determine the optimal synthetic route based on electrophile electronics and steric constraints.
Figure 1: Decision matrix for selecting reaction conditions. Green nodes indicate protocols detailed in this guide.
Protocol A: N-Alkylation (Standard & Green Variations)
Mechanism & Causality
The reaction proceeds via a concerted backside attack. The key challenge is poly-alkylation (quaternization).
-
Base Selection: Inorganic bases (
, ) are preferred over organic bases to prevent the formation of hydrohalide salts that can precipitate and coat the surface of the base, stalling the reaction. -
Solvent Effect: While DMF is standard, 2-Methyltetrahydrofuran (2-MeTHF) is a superior green alternative. It offers higher reaction temperatures than THF and cleaner phase separation during workup due to its hydrophobicity [1].
Experimental Procedure
| Component | Equivalents | Role |
| Piperidine Derivative | 1.0 | Nucleophile |
| Alkyl Halide (R-Br/I) | 1.1 | Electrophile (Limiting reagent to avoid quaternization) |
| 2.0 - 3.0 | Acid Scavenger (HCl/HBr removal) | |
| Solvent | 0.2 M | Acetonitrile (Standard) or 2-MeTHF (Green) |
| Additive (Optional) | 0.1 | KI (Finkelstein catalyst for R-Cl or R-Br) |
Step-by-Step:
-
Preparation: Charge a reaction vial with micronized
(3.0 equiv) and the piperidine substrate (1.0 equiv). -
Solvation: Add anhydrous 2-MeTHF (or Acetonitrile). Stir for 5 minutes to ensure dispersion.
-
Critical Note: If using a piperidine HCl salt as starting material, add an extra 1.0 equiv of base and stir for 30 mins before adding the alkyl halide to liberate the free amine.
-
-
Addition: Add the alkyl halide (1.1 equiv) dropwise.
-
Tip: For highly reactive halides (e.g., benzyl bromide), cool to 0°C during addition to prevent exotherms and over-alkylation.
-
-
Reaction: Heat to 60°C (for bromides) or 80°C (for chlorides with KI). Monitor via LCMS.
-
Workup (Self-Validating Step):
-
Filter off the inorganic solids.
-
If using 2-MeTHF: Wash the organic filtrate directly with water (2x) to remove residual salts. (2-MeTHF is immiscible with water, unlike DMF/ACN which require back-extraction).
-
Concentrate in vacuo.
-
Protocol B: Nucleophilic Aromatic Substitution ( )
Mechanism & Causality
This reaction requires an electron-deficient aromatic ring (e.g., 4-chloropyridine, 4-fluoronitrobenzene). The rate-determining step is usually the attack of the nucleophile to form the Meisenheimer Complex .
-
The Element Effect: Contrary to
, Aryl Fluorides react significantly faster than Aryl Chlorides or Bromides. The high electronegativity of fluorine stabilizes the anionic transition state [2]. -
Solvent Choice: Polar aprotic solvents stabilize the intermediate complex. N-Butylpyrrolidinone (NBP) is the recommended non-reprotoxic alternative to NMP/DMF [3].[1]
Experimental Procedure
| Component | Equivalents | Role |
| Aryl Fluoride/Chloride | 1.0 | Electrophile |
| Piperidine Derivative | 1.2 - 1.5 | Nucleophile |
| DIPEA (Hünig's Base) | 2.0 | Soluble Base (Proton sponge) |
| Solvent | 0.5 M | DMSO (Standard) or NBP (Green) |
Step-by-Step:
-
Setup: Dissolve the activated aryl halide (1.0 equiv) in NBP (or DMSO).
-
Addition: Add the piperidine (1.2 equiv) and DIPEA (2.0 equiv).
-
Thermal Activation:
-
Monitoring: Watch for the disappearance of the aryl halide.
-
Troubleshooting: If conversion stalls, check for "aggregates." Adding 10% water (v/v) to the DMSO can sometimes break up tight ion pairs and accelerate the reaction, although this is counter-intuitive [4].
-
-
Workup:
-
Dilute with EtOAc.[4] Wash copiously with water and brine to remove DMSO/NBP.
-
Purification: If the product is basic, an Acid-Base extraction (extract into 1M HCl, wash organics, basify aqueous layer, extract back into EtOAc) is a highly effective purification method that avoids chromatography.
-
Reaction Pathway Visualization
Figure 2:
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion ( | Steric Hindrance (e.g., 2,6-dimethylpiperidine) | Switch to Reductive Amination (Ketone + Amine + NaBH(OAc)3). Direct alkylation is often impossible for 2,6-disubstituted systems. |
| Over-Alkylation (Quat Salt) | Excess Alkyl Halide or Fast Kinetics | Use Slow Addition (syringe pump) of the alkyl halide. Ensure Piperidine is in slight excess (1.1 eq) rather than the halide.[5] |
| No Reaction ( | Deactivated Ring | If the aryl ring lacks strong EWGs (NO2, CN, CF3), |
| Elimination Product (Alkene) | Basicity > Nucleophilicity | Common with secondary alkyl halides. Switch to a less polar solvent (Toluene) or use a weaker base ( |
References
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem. Link
-
Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: The Element Effect." Journal of Organic Chemistry. Link
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chemical Communications. Link
-
Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
Sources
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
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- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Step-by-Step Synthesis of Arylthiopiperidines
Abstract
Arylthiopiperidines are critical pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR modulators, kinase inhibitors, and selective serotonin reuptake inhibitors (SSRIs).[1] This guide provides a definitive, step-by-step protocol for synthesizing 4-(arylthio)piperidines. We present three distinct methodologies: Palladium-Catalyzed C–S Cross-Coupling (for unactivated arenes), Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient arenes), and SN2 Displacement (for aliphatic functionalization).[1] Each protocol is validated for reproducibility, scalability, and safety.[1]
Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must first deconstruct the target molecule.[1] The 4-(arylthio)piperidine scaffold can be disconnected at the C–S bond in two primary ways, dictating the choice of starting materials.
Figure 1: Retrosynthetic logic for accessing arylthiopiperidines. Path A is preferred for complex aryl cores; Path B is ideal when the aryl thiol is readily available.
Method A: Palladium-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig)
Best For: Unactivated aryl bromides/iodides and electron-rich arenes.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[1]
Reagents & Equipment
-
Nucleophile: N-Boc-4-mercaptopiperidine (1.1 equiv)[1]
-
Catalyst: Pd2(dba)3 (2.5 mol%) or Pd(OAc)2
-
Ligand: Xantphos (5 mol%) – Critical for high yields in C–S coupling.
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or Cs2CO3[1]
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]
-
Atmosphere: Argon or Nitrogen[1]
Detailed Protocol
-
Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of argon.
-
Charging: Add Pd2(dba)3 (23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and the Aryl Bromide (1.0 mmol).
-
Expert Tip: Pre-complexing the catalyst and ligand in 1 mL of dioxane for 5 minutes before adding substrates often improves turnover frequency (TOF).
-
-
Substrate Addition: Add N-Boc-4-mercaptopiperidine (239 mg, 1.1 mmol) and anhydrous 1,4-Dioxane (5 mL).
-
Base Addition: Add DIPEA (350 µL, 2.0 mmol) via syringe.
-
Degassing: Sparge the solution with argon for 5 minutes. Seal the vessel.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting aryl bromide spot should disappear.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[1] Rinse with EtOAc.[1][2]
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes).[1]
Self-Validating Check: If the reaction turns black immediately upon heating, it indicates active Pd(0) formation.[1] If it remains orange/red and no product forms, oxygen may have poisoned the catalyst—repeat degassing.[1]
Method B: Nucleophilic Aromatic Substitution (SNAr)
Best For: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 4-chloropyridine).[1] Mechanism: Addition-Elimination via a Meisenheimer complex.[1][4]
Reagents & Equipment
-
Substrate: Activated Aryl Fluoride/Chloride (1.0 equiv)[1]
-
Nucleophile: N-Boc-4-mercaptopiperidine (1.2 equiv)[1]
-
Base: K2CO3 (2.0 equiv) or NaH (1.2 equiv)[1]
-
Solvent: DMF or DMSO (Polar aprotic solvents are essential)[1]
-
Temp: 60–90°C
Detailed Protocol
-
Dissolution: In a round-bottom flask, dissolve N-Boc-4-mercaptopiperidine (1.2 mmol) in dry DMF (3 mL).
-
Deprotonation: Add K2CO3 (2.0 mmol). Stir at room temperature for 15 minutes to generate the thiolate anion.
-
Note: If using NaH, cool to 0°C during addition to manage H2 evolution.[1]
-
-
Coupling: Add the activated Aryl Halide (1.0 mmol).
-
Heating: Heat to 80°C for 2–4 hours.
-
Expert Tip: SNAr reactions with thiols are often faster than with amines.[1] Check TLC early (after 1 hour) to avoid disulfide byproduct formation.
-
-
Quench: Pour the reaction mixture into ice-water (20 mL).
-
Isolation: Extract with EtOAc (3 x 15 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over Na2SO4.
Method C: SN2 Displacement on Piperidine Scaffold
Best For: When the Aryl Thiol is the available starting material. Precursor Synthesis: Requires N-Protected-4-mesyloxypiperidine (from 4-hydroxypiperidine).[1][5]
Workflow Diagram
Figure 2: Sequential workflow for converting 4-hydroxypiperidine to the thioether via mesylate displacement.
Detailed Protocol
-
Mesylate Formation:
-
Displacement:
-
Dissolve Aryl Thiol (1.2 equiv) in DMF.[1]
-
Add Cs2CO3 (1.5 equiv) and stir for 10 min.
-
Add the crude Mesylate (1.0 equiv) dissolved in minimal DMF.
-
Heat to 60°C for 4–6 hours.
-
Note: Inversion of configuration occurs here.[1] If starting with cis-3-substituted piperidine, the product will be trans.[1]
-
Data Summary & Troubleshooting
Solvent & Catalyst Selection Table
| Parameter | Method A (Pd-Coupling) | Method B (SNAr) | Method C (SN2) |
| Substrate | Unactivated Ar-Br / Ar-I | Electron-poor Ar-F / Ar-Cl | Aryl Thiol + Alkyl Mesylate |
| Preferred Solvent | 1,4-Dioxane or Toluene | DMF, DMSO, or NMP | DMF or Acetonitrile |
| Base | DIPEA or NaOtBu | K2CO3 or NaH | Cs2CO3 |
| Temp Range | 80–110°C | 25–100°C | 50–80°C |
| Key Risk | Catalyst Poisoning (S) | Disulfide Dimerization | Elimination (to alkene) |
Troubleshooting Guide (Expertise & Experience)
-
Problem: Low yield in Method A (Pd coupling).
-
Problem: Formation of Disulfide (Ar-S-S-Ar) in Method B.
-
Problem: Elimination instead of Substitution in Method C.
-
Cause: Basic conditions promoting E2 elimination of the mesylate to form the enecarbamate.
-
Solution: Lower the temperature to 50°C and use a less bulky base (e.g., K2CO3 instead of t-BuOK).[1]
-
References
-
Buchwald-Hartwig C–S Coupling: M. A. Fernandez-Rodriguez, Q. Shen, J. F.[1] Hartwig, "A General and Efficient Catalyst for the Palladium-Catalyzed Cross-Coupling of Thiols with Aryl Bromides and Iodides," J. Am. Chem. Soc., 2006, 128, 2180-2181.[1] Link[1]
-
Ligand Selection (Xantphos): T. Itoh, T. Mase, "A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols," Org.[1] Lett., 2004, 6, 4587-4590.[1] Link[1]
-
SNAr Methodology: F. Terrier, Nucleophilic Aromatic Displacement: The Influence of the Nitro Group, VCH Publishers, 1991.[1] Link[1]
-
Piperidine Functionalization: P. S. Watson, B. Jiang, B. Scott, "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines," Org.[1] Lett., 2000, 2, 3679-3681.[1] Link[1]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 6. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]
Strategic Solvent Selection for Reactions of 4-[(3-Methylphenyl)thio]piperidine
An Application Guide for Drug Development Professionals
Abstract
The 4-[(3-Methylphenyl)thio]piperidine scaffold is a key structural motif in modern medicinal chemistry, appearing in a range of neurologically active agents and other complex molecules. The success of synthetic campaigns involving this scaffold—measured in yield, purity, and reproducibility—is critically dependent on the rational selection of the reaction solvent. This guide provides researchers, scientists, and drug development professionals with a detailed framework for making informed solvent choices. We will explore the theoretical underpinnings of solvent effects and provide practical, field-tested protocols for common transformations, including N-arylation and N-alkylation, ensuring a robust and efficient path to desired target molecules.
The Central Role of the Solvent: Beyond a Simple Medium
In the synthesis of complex molecules like 4-[(3-Methylphenyl)thio]piperidine derivatives, the solvent is not a passive medium but an active participant that dictates reaction pathways, influences rates, and determines selectivity. Its role extends beyond simply dissolving reactants to encompass the stabilization of transition states, interaction with catalysts, and modulation of nucleophile and electrophile reactivity. An improper solvent choice can lead to sluggish reactions, the formation of unwanted byproducts, or complete reaction failure.
The key physicochemical properties of a solvent that govern its behavior include:
-
Polarity: A solvent's ability to stabilize charged or polar species. Polar solvents can be further categorized as protic or aprotic.
-
Proticity: The ability of a solvent to act as a hydrogen bond donor.
Application Notes & Protocols for Microwave-Assisted Synthesis of Thio-Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis for Thio-Piperidine Scaffolds
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] The introduction of a sulfur atom, creating thio-piperidine derivatives, further expands the chemical space, offering unique biological activities and serving as versatile intermediates in drug discovery. These compounds have shown potential in a range of therapeutic areas, including as anticancer, antiviral, and antimicrobial agents. Traditionally, the synthesis of these heterocyclic compounds involves multi-step procedures with long reaction times and often harsh conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[3][4] By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[5][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of thio-piperidine compounds, detailing general protocols, specific examples, and the underlying scientific principles.
The Power of Dielectric Heating: Why Microwaves Excel
Conventional heating relies on thermal conductivity, a slow process where heat is transferred from an external source through the vessel walls to the reaction mixture. This often results in uneven temperature distribution and the formation of byproducts. In contrast, microwave energy interacts directly with polar molecules (dipoles) and ions within the reaction mixture, causing them to rapidly align with the oscillating electric field. This rapid molecular rotation and friction generate heat volumetrically and uniformly throughout the sample, a phenomenon known as dielectric heating.
This efficient energy transfer offers several key advantages in the synthesis of thio-piperidine compounds:
-
Accelerated Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[4][7]
-
Higher Yields and Purity: The rapid heating and shorter reaction times minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[3][4]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis is significantly more energy-efficient than conventional methods.
-
Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.
General One-Pot Protocol for Microwave-Assisted Synthesis of Functionalized Thio-Piperidine Derivatives
This protocol outlines a general, one-pot, three-component approach for the synthesis of substituted thio-piperidine derivatives, inspired by multicomponent reaction strategies accelerated by microwave irradiation. This method leverages the rapid and efficient heating of microwaves to facilitate the tandem formation of multiple chemical bonds in a single reaction vessel.
Reaction Principle
The synthesis proceeds through a cascade of reactions, typically involving an amine, an aldehyde, and a sulfur-containing component. The microwave irradiation facilitates the initial imine formation, followed by a Michael addition and subsequent intramolecular cyclization to form the thio-piperidine ring.
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted thio-piperidine synthesis.
Materials and Equipment
-
Reactants: Appropriate amine, aldehyde, and sulfur source (e.g., thioglycolic acid, thiourea).
-
Solvent: A polar solvent capable of absorbing microwave energy (e.g., ethanol, DMF, acetonitrile).
-
Catalyst (if required): Anhydrous zinc chloride, p-toluenesulfonic acid, or a base like piperidine.
-
Microwave Synthesizer: A dedicated single-mode or multi-mode microwave reactor.
-
Reaction Vessels: Appropriate microwave-safe sealed vials.
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns).
Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry microwave reaction vial, combine the amine (1.0 mmol), aldehyde (1.0 mmol), and the sulfur-containing compound (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (2-5 mL) to the vial. If a catalyst is required, add it at this stage (typically 5-10 mol%).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows (these may require optimization for specific substrates):
-
Temperature: 100-150 °C
-
Time: 5-20 minutes
-
Power: 100-300 W
-
Stirring: Ensure magnetic stirring is active throughout the reaction.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) after cooling the vial.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. The product may precipitate directly from the solution. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Isolation and Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry. Further purification can be achieved by recrystallization or column chromatography.
Case Study 1: Synthesis of Piperidine-Containing Thiazolidinones
A study by V. M. Patel et al. demonstrates the efficient synthesis of piperidine-containing thiazolidinones using microwave irradiation.[3] This multi-step synthesis culminates in a cyclocondensation reaction that is significantly accelerated by microwaves.
Reaction Scheme
Caption: Microwave-assisted cyclocondensation to form thiazolidinones.
Detailed Protocol
A mixture of the piperidine-containing imine (0.01 mol), thioglycolic acid (0.02 mol), and a catalytic amount of anhydrous zinc chloride in 2 mL of DMF was subjected to microwave irradiation at 600W for 5 minutes.[3] After completion, the reaction mixture was poured into ice-cold water, and the precipitated solid was collected by filtration and recrystallized from methanol.[3]
| Parameter | Conventional Method | Microwave Method |
| Reaction Time | 8-10 hours | 5-7 minutes |
| Yield | 60-75% | 85-95% |
| Conditions | Reflux | 600W, DMF, ZnCl2 |
Data synthesized from the principles described in the literature.[3]
Case Study 2: Synthesis of (Piperidin-1-yl)quinoline-carbothioamides
Research by S. H. Al-Hussain et al. reports the microwave-assisted synthesis of quinoline thiosemicarbazones incorporating a piperidine moiety.[8] This condensation reaction showcases the efficiency of microwave heating in preparing complex heterocyclic systems with potential biological activity.
Reaction Scheme
Caption: Microwave-assisted synthesis of quinoline carbothioamides.
Detailed Protocol
The synthesis involves the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with (un)substituted thiosemicarbazides under microwave irradiation.[8] The target N-heterocyclic products were isolated in excellent yields.[8]
| Parameter | Value |
| Reactants | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde, Thiosemicarbazide |
| Solvent | Ethanol |
| Microwave Conditions | Specific power and time optimized for substrates |
| Yield | Excellent |
This protocol is based on the findings reported by Al-Hussain et al. (2021).[8]
Troubleshooting and Optimization
-
Low Yield:
-
Increase Temperature/Power: Gradually increase the reaction temperature or microwave power.
-
Increase Reaction Time: Extend the irradiation time in small increments.
-
Catalyst Screening: Experiment with different acid or base catalysts.
-
Solvent Choice: Ensure the solvent has a good dielectric constant for efficient microwave absorption.
-
-
Byproduct Formation:
-
Decrease Temperature/Power: Harsher conditions can lead to decomposition.
-
Reduce Reaction Time: Monitor the reaction closely to avoid over-exposure to microwaves.
-
Pulsed Heating: Utilize pulsed microwave irradiation to maintain a more controlled temperature profile.
-
-
Reaction Not Proceeding:
-
Check Reagent Purity: Ensure all starting materials are pure and dry.
-
Solvent Polarity: Switch to a more polar solvent to enhance microwave coupling.
-
Conclusion: A New Paradigm in Heterocyclic Synthesis
Microwave-assisted synthesis represents a significant advancement in the preparation of thio-piperidine compounds. The ability to rapidly and efficiently construct these valuable scaffolds offers a substantial advantage to researchers in medicinal chemistry and drug development. By leveraging the principles of dielectric heating, scientists can accelerate discovery, improve process efficiency, and embrace greener chemical practices. The protocols and insights provided in this application note serve as a foundational guide for harnessing the power of microwave chemistry in the synthesis of this important class of heterocyclic molecules.
References
-
Al-Hussain, S. H., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 738. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Kanase, M. S., & Piste, P. B. (2017). Microwave Assisted One Pot Synthesis of Some 2-(Substituted) Phenyl-3-Pyridin-2-yl-1,3- Thiazolidin-4-Ones Under Solvent Free Co. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 126-129. [Link]
-
Patel, V. M., et al. (2010). Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. Trade Science Inc. - INDIA. [Link]
-
Sanghvi, K. P., et al. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 8(7), 722-727. [Link]
-
Singh, P., & Kumar, A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819–865. [Link]
-
Pai, N. R., et al. (2012). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 4(1), 355-361. [Link]
-
Shaikh, A. A., & Gunjal, S. G. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33865-33887. [Link]
-
Shipe, W. D., et al. (2006). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. HETEROCYCLES, 70, 7-31. [Link]
-
Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6293. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
- Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
-
Al-Mulla, A. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences, 16(8), 1-13. [Link]
-
Aboye, T. L., et al. (2012). Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. Journal of the American Chemical Society, 134(3), 1269-1274. [Link]
- de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
-
Robinson, A. J. (2006). Microwave-assisted RCM for the synthesis of carbocyclic peptides. Tetrahedron Letters, 47(51), 9099-9102. [Link]
-
López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422. [Link]
-
Dandia, A., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Beilstein Journal of Organic Chemistry, 20, 203–247. [Link]
-
Wang, Y., & Liu, B. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(10), 3099. [Link]
-
Sharma, R., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4153. [Link]
-
Patel, S. B., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(1), 101-110. [Link]
-
Guéret, A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][8][9]triazines. Molecules, 26(12), 3540. [Link]
-
Bagley, M. C., & Adlington, R. M. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1263–1268. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. jocpr.com [jocpr.com]
- 5. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
improving yield of 4-[(3-Methylphenyl)thio]piperidine synthesis
Technical Support Center: Synthesis of 4-[(3-Methylphenyl)thio]piperidine
Module 1: Executive Summary & Synthetic Strategy
The Challenge: Synthesizing 4-[(3-Methylphenyl)thio]piperidine involves forming a C–S bond between a secondary alkyl carbon (piperidine C4) and an electron-rich aryl thiol. The primary yield-limiting factors are:
-
Competing Elimination: The secondary electrophile is prone to E2 elimination, yielding the useless 1,2,3,6-tetrahydropyridine side product.
-
Thiol Oxidation: 3-Methylbenzenethiol rapidly dimerizes to the disulfide in basic media under aerobic conditions.
-
Cation Trapping (Deprotection): During N-Boc removal, the generated tert-butyl cation can alkylate the sulfur atom, irreversibly damaging the product.
The Solution: We recommend a Nucleophilic Substitution (S_N2) strategy using an activated N-protected piperidine (Mesylate) rather than a direct displacement on a halide. This offers the highest yield and easiest purification.
Module 2: The Core Protocol (S_N2 Pathway)
Visual Workflow (Reaction Scheme)
Figure 1: Optimized 3-step synthesis pathway minimizing elimination side-products.
Step-by-Step Methodology
Step 1: Activation (Mesylation)
-
Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (1.5 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
-
Protocol: Cool solution to 0°C. Add MsCl dropwise. Stir 2h. Aqueous workup.
-
Critical Check: Ensure complete removal of water; water competes for MsCl, lowering yield.
Step 2: Thioether Formation (The Critical Step)
-
Reagents: Intermediate A (1.0 eq), 3-Methylbenzenethiol (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: DMF (Anhydrous) or Acetonitrile.
-
Protocol:
-
Degas DMF with N₂ for 15 mins (Crucial to prevent disulfide).
-
Add Thiol and Base; stir 15 min to form thiolate.
-
Add Intermediate A. Heat to 60°C for 4-6h.
-
-
Why Cs₂CO₃? The "Cesium Effect" improves solubility in organic solvents and enhances nucleophilicity of the thiolate compared to K₂CO₃.
Step 3: Deprotection with Scavenger
-
Reagents: Trifluoroacetic acid (TFA), Triethylsilane (Et₃SiH).[2]
-
Solvent: DCM (1:1 ratio with TFA).
-
Protocol: Add 2.0 eq of Et₃SiH before adding TFA.
-
Mechanism: The sulfide sulfur is nucleophilic. Without Et₃SiH, the t-butyl cation (from Boc) will attack the sulfur, forming a sulfonium salt impurity that is nearly impossible to separate.
Module 3: Troubleshooting & Optimization
Diagnostic Decision Tree
Figure 2: Logic flow for diagnosing yield loss in thioether synthesis.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Yellowing of reaction mixture | Oxidation of thiol to disulfide (Ar-S-S-Ar). | Degas solvents rigorously. Use a balloon of Nitrogen. Add a reducing agent like DTT (if compatible) or simply use excess thiol. |
| Product mass +56 Da | S-tert-butylation during deprotection. | Add Scavenger: Use 2-5 eq of Triethylsilane or Thioanisole during the TFA step. |
| Low conversion, SM remains | Poor nucleophilicity or steric hindrance. | Catalysis: Add 10 mol% Tetrabutylammonium Iodide (TBAI) or Potassium Iodide (KI) to facilitate Finkelstein exchange (OMs → I → SAr). |
| Formation of Alkene | E2 Elimination (Base too strong/Temp too high). | Switch Base: Use K₂CO₃ instead of Cs₂CO₃ (milder). Lower temperature. |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use 4-chloropiperidine instead of the mesylate? A: Generally, no. Secondary alkyl chlorides are poor electrophiles for S_N2 reactions and require high temperatures that favor elimination. If you must use the halide, add NaI (0.1 eq) to generate the more reactive iodide in situ and use a polar aprotic solvent like DMSO.
Q: Why is my product turning into a gum after deprotection? A: This is likely the trifluoroacetate salt of the amine. To obtain the free base, neutralize the workup with saturated NaHCO₃ or use an ion-exchange resin (SCX-2 column). The free base should be a solid or oil; the salt is often hygroscopic.
Q: Can I use Palladium catalysis (Buchwald-Hartwig)? A: Yes, but it is typically reserved for aryl halides + thiols. For alkyl halides (like piperidine), it is less common due to beta-hydride elimination issues. However, if you use 4-bromopiperidine with a catalyst like Pd(OAc)₂ / Xantphos , you may achieve coupling, but the S_N2 route described above is cheaper and generally cleaner for this specific substrate.
References
-
Thiol Oxidation Mechanism: Reaction mechanism of thiol to disulfide oxidation under basic conditions. Stack Exchange. Available at: [Link]
-
General Piperidine Substitution: Synthesis and crystallization procedure of piperidin-4-one and its derivatives.[3] Chemical Review and Letters. Available at: [Link]
-
Desulfurization/Nucleophilic Substitution Protocols: Desulfurization of Thiols for Nucleophilic Substitution.[4][5] CAS (Chinese Academy of Sciences). Available at: [Link][5]
-
Palladium Catalyzed C-S Bond Formation: Recent developments in palladium-catalyzed C–S bond formation. Organic Chemistry Frontiers (RSC). Available at: [Link]
Sources
Technical Support Center: Purification of Piperidine Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of sulfur impurities from piperidine reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to solve challenges in your own research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common sources of sulfur impurities in piperidine synthesis?
-
Why does my piperidine product have a yellow tint and a foul odor?
-
What are the primary methods for removing sulfur impurities from piperidine?
-
When should I choose adsorption over a chemical treatment method?
-
-
Troubleshooting Guide
-
Problem 1: My distilled piperidine still has a persistent sulfurous odor.
-
Problem 2: My final product is discolored (yellow or brown) even after initial purification.
-
Problem 3: I need to remove sulfur impurities without using high temperatures (distillation).
-
-
Experimental Protocols & Methodologies
-
Protocol 1: Desulfurization using Activated Carbon Adsorption
-
Protocol 2: Oxidative Desulfurization followed by Extraction
-
Protocol 3: Purification via Selective Salt Formation (for Pyridine & Other Basic Impurities)
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the common sources of sulfur impurities in piperidine synthesis?
Sulfur impurities in piperidine can originate from several sources throughout the synthetic process. Common culprits include:
-
Reagents and Catalysts: The industrial production of piperidine often involves the hydrogenation of pyridine, sometimes using catalysts like molybdenum disulfide, which can introduce sulfur.[1][2] Other sulfur-containing reagents used in derivatization reactions can also be a source.
-
Starting Materials: If the synthesis starts from materials derived from sources like coal tar, sulfur compounds may be carried over.
-
Cross-Contamination: Use of glassware or equipment that was previously used for sulfur chemistry (e.g., reactions with thiols, sulfonyl chlorides) without rigorous cleaning can introduce impurities.
-
Degradation: In some amine-based systems, degradation can lead to the formation of sulfur-containing byproducts, especially if the reaction is performed at high temperatures in the presence of sulfur species.[3][4]
Q2: Why does my piperidine product have a yellow tint and a foul odor?
A yellow to brown discoloration in piperidine is most commonly caused by oxidation products.[5][6][7] Piperidine, like many amines, is susceptible to air oxidation over time, which forms colored impurities. This process can be accelerated by exposure to light and heat.
A foul, sulfurous odor is a direct indication of the presence of volatile sulfur compounds, such as hydrogen sulfide (H₂S) or various mercaptans.[8][9] These are often present in low concentrations but have very low odor thresholds, making them easily detectable. The combination of color and odor suggests the presence of multiple types of impurities that may require different purification strategies to remove effectively.
Q3: What are the primary methods for removing sulfur impurities from piperidine?
There are several effective methods for desulfurizing piperidine, each with its own advantages and limitations. The main strategies are:
-
Adsorption: Using a solid adsorbent with a high affinity for sulfur compounds. Activated carbon is the most common and effective choice for this purpose.[9][10]
-
Oxidative Desulfurization: This involves oxidizing the sulfur-containing impurities to their corresponding sulfoxides or sulfones.[11][12] These oxidized forms are typically non-volatile and have higher polarity, making them easier to remove from the less polar piperidine via extraction or distillation.[13]
-
Extractive Desulfurization: This method uses a liquid phase (an extractant) that is immiscible with the piperidine solution to selectively pull out sulfur compounds.[14] Ionic liquids have shown promise in this area.[15][16]
-
Distillation: While standard distillation is excellent for removing non-volatile impurities and can help with some sulfur compounds, its effectiveness is limited by the boiling points of the specific impurities.[5][6] It is often used as a final polishing step after another desulfurization treatment.
Q4: When should I choose adsorption over a chemical treatment method?
The choice between adsorption (e.g., with activated carbon) and chemical treatment (e.g., oxidative desulfurization) depends on several factors:
-
Nature of the Impurity: Adsorption is excellent for removing a broad range of impurities, including sulfur compounds, colored bodies, and degradation products.[3][17] It is often the first choice for general cleanup.
-
Scale of the Reaction: Activated carbon treatment is straightforward and easily scalable from lab bench to pilot plant.
-
Downstream Chemistry: If your piperidine derivative is sensitive to oxidants, then a non-chemical method like adsorption is preferable. Oxidative desulfurization introduces additional reagents (the oxidant and potentially a catalyst) that will also need to be removed.
-
Efficiency Required: For achieving ultra-low sulfur levels, a multi-step approach may be necessary. For instance, an initial treatment with activated carbon to remove the bulk of impurities, followed by distillation for final purification.[4]
| Method | Pros | Cons | Best For |
| Activated Carbon Adsorption | Simple, effective for a wide range of impurities, avoids chemical reagents, easily scalable.[4] | Can have some product loss due to adsorption, may not remove all types of sulfur compounds effectively. | General purpose purification, removing odors and colors, and when downstream products are sensitive to chemical reagents. |
| Oxidative Desulfurization | Highly effective for organosulfur compounds, converts them to easily separable forms.[11] | Requires addition of chemical reagents (oxidants) that must be removed later, potential for side reactions with the desired product. | Targeted removal of stubborn organosulfur compounds like thiophenes or mercaptans. |
| Extractive Desulfurization | Can be highly selective, operates at mild conditions.[14] | Often requires specialized extractants (e.g., ionic liquids), may require multiple extraction steps for high purity.[15][16] | Advanced applications where high selectivity is needed and common methods are insufficient. |
| Distillation | Excellent for removing non-volatile impurities and as a final polishing step.[6] | Ineffective for impurities with boiling points close to piperidine, can be energy-intensive. | Final purification after the bulk of sulfur impurities have been removed by other means. |
Troubleshooting Guide
Problem 1: My distilled piperidine still has a persistent sulfurous odor.
Causality: This indicates the presence of volatile sulfur impurities with boiling points close to that of piperidine (106 °C). Simple distillation is not effective at separating compounds with similar volatilities.
Solution Pathway:
-
Post-Distillation Adsorption Treatment: The most direct solution is to treat the distilled, odorous piperidine with activated carbon. The carbon has a high surface area and is very effective at adsorbing the volatile sulfur compounds responsible for the odor.[9]
-
Action: Follow Protocol 1: Desulfurization using Activated Carbon Adsorption . This is the recommended first step due to its simplicity and effectiveness.
-
-
Chemical Oxidation: If adsorption is not sufficient, the sulfur impurities can be chemically altered. Oxidizing the sulfur compounds (e.g., mercaptans to disulfides, or sulfides to sulfoxides) will drastically increase their boiling points, making them easy to separate in a subsequent distillation.
-
Action: Follow Protocol 2: Oxidative Desulfurization followed by Extraction , and then re-distill the piperidine.
-
Caption: Troubleshooting workflow for persistent sulfur odor.
Problem 2: My final product is discolored (yellow or brown) even after initial purification.
Causality: Discoloration is typically due to high molecular weight oxidation products or other colored impurities.[6][7] These are often non-volatile but may be soluble in piperidine.
Solution Pathway:
-
Activated Carbon Treatment: This is highly effective for removing colored impurities.[3]
-
Action: Follow Protocol 1: Desulfurization using Activated Carbon Adsorption . Often, this is sufficient to remove both color and residual sulfur odors.
-
-
Drying and Distillation: If the discoloration persists and the product may contain water, a drying step followed by careful fractional distillation can remove the non-volatile colored impurities.
-
Action: Pre-dry the piperidine with solid KOH pellets overnight, then perform a fractional distillation, collecting the fraction boiling at 105-106 °C.[6]
-
Problem 3: I need to remove sulfur impurities without using high temperatures (distillation).
Causality: The target molecule may be thermally sensitive, or distillation equipment may not be available.
Solution Pathway:
-
Adsorption: Activated carbon treatment is performed at room temperature and is an excellent non-thermal purification method.
-
Action: Follow Protocol 1: Desulfurization using Activated Carbon Adsorption . This should be the primary method.
-
-
Selective Salt Formation: If the impurities are basic (but less basic than piperidine), this method can be effective. However, it is most famously used to remove pyridine, a common precursor.[5] Piperidine is a stronger base than many potential impurities and can be selectively precipitated.
-
Action: Follow Protocol 3: Purification via Selective Salt Formation . This is a chemical method but is performed at or below room temperature.
-
-
Liquid-Liquid Extraction: If the sulfur impurities are acidic or neutral, an acid-base extraction can be used to isolate the basic piperidine.
-
Action: Dissolve the crude piperidine in an organic solvent (e.g., dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the piperidine into the aqueous layer as its hydrochloride salt. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer with NaOH and extract the pure piperidine back into an organic solvent.[5]
-
Experimental Protocols & Methodologies
Protocol 1: Desulfurization using Activated Carbon Adsorption
This protocol describes the use of powdered activated carbon (PAC) to remove a broad spectrum of impurities, including sulfur compounds and colored bodies, from a liquid piperidine mixture.
Rationale: Activated carbon possesses a highly porous structure with a vast surface area, allowing it to effectively adsorb organic molecules, particularly those responsible for color and odor, via van der Waals forces.[9][17]
Materials:
-
Crude piperidine
-
Powdered Activated Carbon (high-purity, acid-washed is recommended)
-
Anhydrous solvent for rinsing (e.g., dichloromethane, diethyl ether)
-
Inert gas supply (Nitrogen or Argon)
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Buchner funnel with filter paper, or a sintered glass funnel)
Procedure:
-
Preparation: In a round-bottom flask, place the crude piperidine. For every 100 mL of piperidine, add 2-5 g of powdered activated carbon. The optimal amount may need to be determined empirically.
-
Adsorption: Blanket the flask with an inert atmosphere (e.g., nitrogen) to prevent oxidation.[6] Stir the slurry vigorously at room temperature for 1-3 hours. Longer times may be needed for heavily contaminated material.
-
Filtration: Set up a filtration apparatus. To avoid clogging, a small layer of celite or diatomaceous earth can be placed over the filter paper.
-
Removal of Carbon: Filter the piperidine/carbon slurry to separate the liquid piperidine from the solid carbon.
-
Rinsing: Wash the carbon cake on the filter with a small amount of a dry, volatile solvent to recover any adsorbed product.
-
Solvent Removal: Combine the filtrate and the washings. If a volatile solvent was used for rinsing, it can be removed under reduced pressure (rotary evaporation) to yield the purified piperidine.
Caption: Workflow for activated carbon treatment.
Protocol 2: Oxidative Desulfurization followed by Extraction
This protocol uses an oxidizing agent to convert sulfur impurities into more polar, non-volatile sulfones, which are then easily removed by a simple aqueous extraction.
Rationale: Thioethers and mercaptans are readily oxidized to sulfoxides and then sulfones.[11][12] This chemical modification dramatically increases their polarity and boiling point, making them separable from the relatively nonpolar piperidine by liquid-liquid extraction. Hydrogen peroxide is a common and effective oxidant for this purpose.[13]
Materials:
-
Crude piperidine
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve the crude piperidine in 3-5 volumes of dichloromethane in a round-bottom flask equipped with a stir bar. Cool the flask in an ice bath.
-
Oxidation: Slowly add 1.1 to 1.5 equivalents of 30% H₂O₂ (relative to the estimated sulfur impurity content) to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS if possible.
-
Quenching: Transfer the reaction mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution to quench any unreacted H₂O₂.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then brine (1x). The highly polar sulfones will partition into the aqueous layers.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desulfurized piperidine.
-
Final Purification (Optional): For very high purity, the resulting piperidine can be distilled.
Protocol 3: Purification via Selective Salt Formation
This method is particularly effective for removing pyridine, a common precursor impurity in piperidine synthesis, but can also work for other less basic impurities.
Rationale: Piperidine is a stronger base than pyridine.[] When carbon dioxide is bubbled through a solution containing both, piperidine selectively reacts to form a solid piperidine carbonate salt, while the less basic pyridine remains in solution.[5][6][19]
Materials:
-
Crude piperidine (containing pyridine)
-
A suitable organic solvent (e.g., diethyl ether, acetone)[19]
-
Carbon dioxide (CO₂) gas source
-
A strong base (e.g., aqueous NaOH or KOH)[19]
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve the crude piperidine in an organic solvent in a flask. Bubble CO₂ gas through the solution. A white precipitate of piperidine carbonate will begin to form. Continue bubbling until precipitation is complete.
-
Filtration: Cool the mixture (e.g., in an ice bath) to ensure maximum precipitation of the salt.[6] Filter the solid piperidine carbonate and wash it with a small amount of cold solvent. The filtrate contains the pyridine impurity and can be discarded.
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate salt in water. Add a strong base, such as 20% aqueous NaOH, until the solution is strongly alkaline. This will liberate the free piperidine from its carbonate salt.[5][19]
-
Extraction and Final Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and remove the solvent. The resulting piperidine can be distilled for final purification.[6]
References
-
The Use of Activated Carbon in Amine Filtration Systems. Carbontech.
-
Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
-
Activated Carbon For Amine MDEA DEA Filtration. Heycarbons.
-
Extractive desulfurization using piperidinium based ionic liquids with Lewis acids. DergiPark.
-
Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon. Behn Meyer.
-
A kind of purification method of high-purity piperidine. Google Patents.
-
Acid Gas Removal Carbon Brochure. Haycarb PLC.
-
APPLICATION EXTRACTIVE DESULFURIZATION USING PIPERIDINIUM BASED IONIC SALT WITH FeCl3 AS LEWIS ACID. ResearchGate.
-
Sulfur Removal Adsorbent. Medaad Adsorption Chemicals.
-
APPLICATION EXTRACTIVE DESULFURIZATION USING PIPERIDINIUM BASED IONIC SALT WITH FeCl3 AS LEWIS ACID. ResearchGate.
-
Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
-
Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters.
-
Oxidative-Extractive Desulfurization of Model Fuels Using a Pyridinium Ionic Liquid. MDPI.
-
Extractive desulfurization of model fuels with a nitrogen-containing heterocyclic ionic liquid. Springer.
-
A New Synthesis of Piperidine. Canadian Science Publishing.
-
Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. ACS Publications.
-
What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate.
-
Piperidine Impurities. BOC Sciences.
-
Advances in Oxidative Desulfurization of Fuel Oils over MOFs-Based Heterogeneous Catalysts. MDPI.
-
Piperidine from the hydrolysis of piperine. Sciencemadness.org.
-
Optimization study on deep extractive oxidative desulfurization with tetrabutylammonium bromide/polyethylene glycol DES. RSC Publishing.
-
Reaction mechanism of oxidative desulfurization of heterocyclic organic sulfides: A computational study. University of Memphis Digital Commons.
-
Process for purifying piperidine. Google Patents.
-
STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE.
-
Removal of sulfur compounds from utility pipelined synthetic natural gas using modified activated carbons. SilcoTek.
-
Piperidine. Wikipedia.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. ijrst.com [ijrst.com]
- 3. heycarbons.com [heycarbons.com]
- 4. Expanding Your Amine Solution Lifespan with Behn Meyer’s Activated Carbon - Behn Meyer [behnmeyer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. haycarb.com [haycarb.com]
- 9. medaad.com [medaad.com]
- 10. silcotek.com [silcotek.com]
- 11. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Reaction mechanism of oxidative desulfurization of heterocyclic organi" by Xingye Zeng, Hanlu Wang et al. [digitalcommons.memphis.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Extractive desulfurization of model fuels with a nitrogen-containing heterocyclic ionic liquid [journal.hep.com.cn]
- 15. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Extractive desulfurization using piperidinium based ionic liquids with Lewis acids [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. carbontech.net.tr [carbontech.net.tr]
- 19. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for 3-Methylphenyl Thio Coupling Reactions
Welcome to the Technical Support Center for optimizing 3-methylphenyl thio coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our focus is to empower you with the scientific rationale behind experimental choices, particularly concerning the critical parameter of reaction temperature.
Introduction: The Role of Temperature in C-S Cross-Coupling
The formation of a carbon-sulfur (C-S) bond to synthesize 3-methylphenyl thioethers is a cornerstone of many synthetic endeavors. This is typically achieved through palladium-catalyzed Buchwald-Hartwig amination-type reactions or copper-catalyzed Ullmann condensations.[1][2] In both methodologies, temperature is a pivotal variable that dictates reaction rate, yield, and the prevalence of side reactions. While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition and the formation of unwanted byproducts.[3] Conversely, temperatures that are too low may result in sluggish or incomplete conversions. This guide will provide a structured approach to navigating this optimization challenge.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the synthesis of 3-methylphenyl thioethers, with a focus on temperature-related solutions.
Question 1: My reaction is showing low or no conversion to the desired 3-methylphenyl thioether. Should I simply increase the temperature?
Answer: While increasing the temperature is a common first step, it should be done judiciously. Here's a breakdown of potential causes and a systematic approach to troubleshooting:
-
Initial Temperature Too Low: Some catalyst systems, particularly traditional Ullmann couplings, require high temperatures (often >150 °C) to overcome the activation energy barrier.[1] For palladium-catalyzed systems, while many modern catalysts operate at milder temperatures (80-120 °C), some combinations of substrates and ligands may still require more thermal energy.[4][5]
-
Catalyst Inactivity: Before elevating the temperature, ensure your catalyst is active. Palladium(II) precatalysts require reduction to the active Palladium(0) species in the catalytic cycle. If this reduction is inefficient at the current temperature, the reaction will not proceed.
-
Inappropriate Ligand or Base: The choice of ligand and base is crucial and can influence the optimal temperature. For instance, some bulky electron-rich phosphine ligands in Buchwald-Hartwig couplings can facilitate reactions at lower temperatures.[4] The base also plays a role in the rate-determining steps, and its efficacy can be temperature-dependent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Question 2: I'm observing a significant amount of disulfide byproduct from the self-coupling of 3-methylthiophenol. How is this related to temperature?
Answer: The formation of di-(3-methylphenyl) disulfide is a common side reaction resulting from the oxidative coupling of two molecules of 3-methylthiophenol. While this can be influenced by the presence of an oxidant (including atmospheric oxygen), temperature can play a role:
-
Thermal Oxidation: At elevated temperatures, the thiolate anion may be more susceptible to oxidation.
-
Catalyst Deactivation: If the primary catalytic cycle for the C-S cross-coupling is slow or has stalled (potentially due to thermal decomposition of the catalyst), the competing oxidation of the thiol can become a more prominent pathway.
Mitigation Strategies:
-
Lower the Reaction Temperature: This is often the most effective way to reduce the rate of oxidative side reactions.
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to minimize the presence of oxygen.
-
Use a More Active Catalyst System: A more efficient catalyst that promotes the desired C-S coupling at a faster rate will outcompete the disulfide formation.
Question 3: My reaction yield is high initially, but then it plateaus or even decreases with longer reaction times at high temperatures. What is happening?
Answer: This is a classic sign of catalyst deactivation or product degradation at elevated temperatures.
-
Catalyst Decomposition: Palladium catalysts, particularly when not stabilized by robust ligands, can be thermally unstable and decompose into inactive palladium black.[3] This is often observed as a black precipitate forming in the reaction mixture. Sintering of palladium nanoparticles on a support is another deactivation mechanism at high temperatures.[3]
-
Product Instability: While aryl thioethers are generally stable, prolonged exposure to high temperatures in the presence of reactive species could potentially lead to degradation.
Solutions:
-
Determine the Optimal Reaction Time: Monitor the reaction progress by techniques like TLC, GC, or LC-MS at regular intervals to identify the point of maximum yield before significant decomposition occurs.
-
Use a More Thermally Stable Catalyst System: Consider ligands that are known to form more robust palladium complexes.
-
Lower the Reaction Temperature: A lower temperature, even if it requires a longer reaction time, will often lead to a cleaner reaction and a higher isolated yield.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing my 3-methylphenyl thio coupling reaction?
A1: A good starting point depends on the type of coupling reaction:
-
Palladium-Catalyzed (Buchwald-Hartwig type): Begin with a moderate temperature in the range of 80-100 °C.[4][5] Many modern systems are efficient in this range.
-
Copper-Catalyzed (Ullmann type): Traditional Ullmann reactions often require higher temperatures, so a starting point of 120-150 °C may be necessary.[1] However, modern ligand-accelerated Ullmann reactions can sometimes proceed at lower temperatures.
Q2: How does the choice of aryl halide (iodide, bromide, chloride) affect the optimal temperature?
A2: The reactivity of the aryl halide (Ar-X) follows the general trend: I > Br > Cl. This means that more reactive aryl iodides can often be coupled at lower temperatures than the less reactive aryl chlorides. To couple aryl chlorides, you will typically need a more active catalyst system and/or higher reaction temperatures.
Q3: Can I run the reaction at room temperature?
A3: Yes, some highly efficient palladium catalyst systems with specialized ligands can facilitate C-S coupling reactions at room temperature, particularly with activated aryl halides. However, for less reactive substrates, some heating is usually required to achieve a reasonable reaction rate.
Q4: What are the visual indicators of temperature-related problems in my reaction?
A4: Keep an eye out for the following:
-
Formation of a black precipitate: This is often palladium black, indicating catalyst decomposition at high temperatures.[3]
-
Darkening of the reaction mixture: While some color change is normal, a rapid and significant darkening, especially at higher temperatures, can suggest decomposition of reactants, products, or the catalyst.
-
No change in the reaction mixture over time (as monitored by TLC/GC): This indicates the reaction is not proceeding, and the temperature may be too low.
Data on Temperature Effects in Aryl Thioether Synthesis
The optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent used. The following table provides a summary of reported conditions for similar aryl thioether syntheses to guide your optimization.
| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | 4-Methoxybenzenethiol | Pd(OAc)2 / CyPF-tBu | NaOtBu | Toluene | 100 | 3 | 98 | Hartwig, J. F., et al. (2009) |
| 1-Bromo-4-nitrobenzene | Thiophenol | CuI / L-proline | K2CO3 | DMF | 110 | 12 | 92 | Ma, D., et al. (2003) |
| 4-Iodoacetophenone | Thiophenol | FeCl3 / L-proline | K2CO3 | Toluene | 120 | 24 | 85 | |
| Aryl Bromides | Various Thiols | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 110 | 8 | 85-95 | [5] |
| 2-Chloropyridine | Various Thiols | None (SNAr) | K2CO3 | Acetonitrile | 25 | 24 | 60-90 | [6] |
| 3-Methylthiophene-2-carbonyl chloride | Arylboronic acids | Pd(PPh3)4 | Cs2CO3 | 1,4-Dioxane | 50 | 12 | 46-91 | [7] |
Experimental Protocol: Temperature Screening for Optimal Yield
This protocol provides a systematic approach to identifying the optimal temperature for your 3-methylphenyl thio coupling reaction.
1. Materials and Setup:
-
A reaction block with multiple wells and independent temperature and stirring control is ideal. If unavailable, use a series of identical reaction vessels in separate heating blocks or oil baths.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Degas all solvents and liquid reagents prior to use.
2. Reaction Array Setup:
-
Prepare a stock solution of your aryl halide, 3-methylthiophenol, base, and solvent.
-
In an inert atmosphere glovebox or using Schlenk techniques, dispense your catalyst and ligand into each reaction vessel.
-
Add the stock solution to each vessel.
-
Seal the vessels and place them in the heating block/oil baths.
3. Temperature Screening:
-
Set each reaction to a different temperature. A good starting range for a palladium-catalyzed reaction would be 60°C, 80°C, 100°C, and 120°C.
-
Stir all reactions at a consistent rate.
4. Monitoring and Analysis:
-
At set time points (e.g., 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction.
-
Quench the aliquot (e.g., with a small amount of water or by filtering through a small plug of silica).
-
Analyze the aliquots by a suitable method (TLC, GC, LC-MS) to determine the conversion to product and the formation of any major byproducts.
5. Data Interpretation:
-
Plot the yield of the 3-methylphenyl thioether as a function of temperature and time.
-
Identify the temperature that gives the highest yield in a reasonable amount of time with the fewest side products.
-
If catalyst decomposition is observed at higher temperatures, the optimal temperature will likely be just below the temperature at which decomposition becomes significant.
Caption: Workflow for temperature screening experiment.
References
-
Wikipedia. (2023). Ullmann condensation. [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). A general, efficient, and functional-group-tolerant catalyst system for the palladium-catalyzed thioetherification of aryl bromides and iodides. Journal of the American Chemical Society, 131(4), 1334-1335.
- Kim, J., & Lee, S. (2015). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Wu, Y., & Buchwald, S. L. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Morning Star College, Angamaly. (2018).
-
Organic Synthesis, Inc. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Sather, A. C., & Martinot, T. A. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- Beilstein-Institut. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 559-574.
- Lautens, M., & Fagnou, K. (2004). Palladium-catalysed direct coupling of methyl (E)-3-thiophen-2-yl acrylate with aryl bromides.
- Ye, R., & Wirth, T. (2014). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow.
-
Organic Syntheses. (n.d.). 3-methylthiophene. [Link]
- Schwaller, P., et al. (2021). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions.
- Perveen, S., et al. (2018). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Chemistry Central Journal, 12(1), 38.
- Reichert, E. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace.
- Wang, C., et al. (2019). Recent Advances in the Synthesis of Thioether. Chinese Journal of Organic Chemistry, 39(10), 2715-2736.
- Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann Ether Condensation. Russian Chemical Reviews, 43(8), 679-689.
- O'Brien, P. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 559-574.
- Linnanmaa, J. (2003). DEACTIVATION CORRELATIONS OF PD/RH THREE-WAY CATALYSTS DESIGNED FOR EURO IV EMISSION LIMITS.
- Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Smith, A. B., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- Smith, A. B., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Journal of Organic Chemistry.
-
Organic Syntheses. (n.d.). palladium(0)-catalyzed reaction of 9-alkyl-9-borabicyclo[3.3.1]nonane with. [Link]
- Hartwig, J. F., et al. (2007).
- BenchChem. (2025). Common side reactions in the synthesis of 3-Thiopheneacetonitrile.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- Curran, D. P., & Sibi, M. P. (2013). Repairing the Thiol-Ene Coupling Reaction.
- Li, Q., et al. (2015). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 48(13), 4273-4281.
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Minimizing Side Reactions in Arylthiopiperidine Synthesis
This technical guide addresses the minimization of side reactions in the synthesis of arylthiopiperidines, a critical scaffold in neuroactive drug discovery (e.g., SSRIs, antipsychotics). It focuses on the two primary synthetic routes: Nucleophilic Substitution (
Strategic Overview & Reaction Pathways
Synthesis of arylthiopiperidines generally proceeds via two distinct mechanistic pathways, each susceptible to unique side reactions. Selecting the correct pathway is the first step in minimizing impurities.
-
Route A (Nucleophilic Substitution): Reaction of an aryl thiol with a 4-halopiperidine.
-
Primary Risk: Elimination (E2) yielding tetrahydropyridines.
-
-
Route B (Pd-Catalyzed C-S Coupling): Reaction of a 4-mercaptopiperidine with an aryl halide (or vice versa).
-
Primary Risk: Catalyst poisoning by sulfur and disulfide formation.
-
Figure 1: Reaction Pathways and Competitors
Caption: Mechanistic divergence showing critical side-reaction nodes for
Troubleshooting & Optimization (Q&A)
Issue 1: Elimination Dominates Substitution (Route A)
User Question: I am reacting thiophenol with N-Boc-4-bromopiperidine using NaH in THF, but I am isolating mostly N-Boc-1,2,3,6-tetrahydropyridine (the alkene). How do I shift the balance toward the thioether?
Technical Analysis:
This is a classic competition between
Corrective Actions:
-
Switch the Base: Replace strong bases (NaH, KOtBu) with weaker, non-nucleophilic bases like
or . These are sufficient to deprotonate the thiol ( ~6-7) but less likely to abstract the -proton of the piperidine [1]. -
Change the Solvent: Switch from THF to a polar aprotic solvent like DMF or DMSO . These solvents solvate the cation, leaving the thiolate anion "naked" and more nucleophilic, thereby accelerating the
rate relative to E2 [2]. -
Lower the Temperature: Elimination has a higher activation energy than substitution. Conducting the reaction at 0°C to Room Temperature favors substitution.
-
Leaving Group Modification: If the bromide persists in eliminating, switch to a mesylate (OMs) or tosylate (OTs) leaving group, which are often cleaner in
manifolds, or switch to Route B (Pd-coupling).
Issue 2: Catalyst Deactivation in C-S Coupling (Route B)
User Question: I am attempting a Buchwald-Hartwig coupling between 4-bromopyridine and a piperidine thiol using
Technical Analysis:
Yes. Thiols are notorious catalyst poisons. They bind strongly to soft metals like Palladium, forming stable Pd-thiolate resting states that prevent the catalytic cycle (specifically the transmetallation or reductive elimination steps). Standard ligands like
Corrective Actions:
-
Ligand Selection: You must use ligands with high steric bulk and strong electron-donating properties to prevent sulfur poisoning. The Josiphos family (specifically CyPF-t-Bu ) is the "Gold Standard" for C-S coupling [4].
-
Alternative:Xantphos or DPEphos can also be effective for specific substrates.
-
-
Order of Addition: Pre-mix the aryl halide and catalyst before adding the thiol. This ensures oxidative addition occurs before the thiol can sequester the Pd(0) species.
-
Catalyst Loading: Increase Pd loading slightly (to 2-5 mol%) to account for some inevitable deactivation.
Issue 3: Disulfide Formation
User Question: I see a significant amount of dipiperidine disulfide dimer in my crude mixture. It's lowering my yield.
Technical Analysis: Disulfides form via the oxidative coupling of thiols, catalyzed by trace metals and oxygen. In Pd-catalyzed reactions, reductive elimination of S-S can compete with C-S bond formation if the aryl halide activation is slow [5].
Corrective Actions:
-
Strict Degassing: Sparge all solvents with Argon/Nitrogen for at least 30 minutes. Oxygen is the primary oxidant driving disulfide formation.
-
Slow Addition: Add the thiol slowly to the reaction mixture (syringe pump) to keep its instantaneous concentration low relative to the oxidative addition complex (Ar-Pd-X).
-
Reducing Agents: In non-metal catalyzed routes, adding a phosphine (like TCEP) can reduce disulfides back to thiols in situ, though this is incompatible with Pd-catalysis (as TCEP poisons Pd).
Comparative Data: Base & Solvent Effects[1][2]
The following table summarizes the impact of conditions on the Ratio of Substitution (
| Condition Set | Base | Solvent | Temp (°C) | Yield (Thioether) | |
| Aggressive | NaH | THF | 60 | 1 : 9 | < 10% |
| Standard | Acetone | Reflux | 3 : 1 | 65% | |
| Optimized | DMF | 25 | > 20 : 1 | 92% | |
| Alternative | DIPEA | DCM | 25 | 1 : 1 | 40% |
Detailed Protocols
Protocol A: High-Fidelity
Synthesis (Recommended for aliphatic electrophiles)
Target: N-Boc-4-(phenylthio)piperidine
-
Preparation: Dissolve N-Boc-4-methanesulfonyloxypiperidine (1.0 equiv) (preferred over bromide for stability) in anhydrous DMF (0.2 M).
-
Base Addition: Add
(1.5 equiv) in one portion. -
Thiol Addition: Add Thiophenol (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (23°C) and stir for 4-12 hours. Do not heat.
-
Workup: Dilute with EtOAc, wash copiously with water (x3) to remove DMF. Wash with 1M NaOH to remove unreacted thiophenol.
-
Validation: Check NMR for absence of alkene protons (5.7-5.9 ppm).
Protocol B: Pd-Catalyzed C-S Coupling (Recommended for deactivated aryl halides)
Target: 4-(Pyridin-2-ylthio)piperidine
-
Catalyst Prep: In a glovebox or under Argon, charge a vial with
(2 mol%) and CyPF-t-Bu (2.2 mol%). Add DME (dimethoxyethane) and stir for 10 min to form the active complex. -
Substrate Addition: Add 2-Bromopyridine (1.0 equiv) and
(1.2 equiv). -
Thiol Addition: Add N-Boc-4-mercaptopiperidine (1.05 equiv).
-
Reaction: Seal and heat to 100°C for 2-4 hours.
-
Note: The use of CyPF-t-Bu is critical here. Standard phosphines will likely fail [3, 4].
Troubleshooting Logic Flow
Figure 2: Decision Tree for Process Optimization
Caption: Logic flow for diagnosing common failure modes in thioether synthesis.
References
-
Base Effects in Alkylation: Chemistry LibreTexts. (2020). "Factors affecting the SN2 Reaction." Link
-
Solvent Effects: Master Organic Chemistry. (2023). "Identifying Where Substitution and Elimination Reactions Happen."[1][2][3][4] Link
-
Mechanistic Studies: Fernández-Rodríguez, M. A., et al. (2006).[5][6][7] "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." J. Am. Chem. Soc.[5]Link
-
Ligand Selection: Hartwig, J. F. (2006).[5][6][7] "Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium." PMC.Link
-
Disulfide Management: Organic Chemistry Portal. "Synthesis of Disulfides and Prevention." Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 5. A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disulfide synthesis by S-S coupling [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in 3-Methylphenyl Substitution
Case ID: 3-MP-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Troubleshooting low conversion and side-reactions in sterically congested m-tolyl (3-methylphenyl) couplings.
Executive Summary: The "Deceptive" Steric Barrier
Welcome to the technical support hub. You are likely here because a standard protocol (e.g., Pd(PPh₃)₄/Na₂CO₃) failed to couple a 3-methylphenyl (m-tolyl) moiety efficiently.
The Core Issue: While a methyl group at the meta (3) position appears less intrusive than an ortho (2) substituent, it exerts a significant buttressing effect when coupled to another hindered partner (e.g., a 2,6-disubstituted aryl halide). This creates a "tetra-ortho" like environment at the biaryl axis, severely retarding the transmetallation step in Suzuki-Miyaura couplings and the reductive elimination step in Buchwald-Hartwig aminations.
This guide provides the "Tier 3" solutions—protocols designed for when standard chemistry fails.
Diagnostic & Decision Matrix
Before selecting a protocol, identify your specific failure mode using the decision tree below.
Figure 1: Decision matrix for ligand and catalyst selection based on substrate class and steric demand.
Advanced Protocols (The Fixes)
Protocol A: The "Sledgehammer" for Hindered Biaryls (Suzuki-Miyaura)
Use case: Coupling 3-methylphenylboronic acid with a bulky electrophile (e.g., 2-bromo-1,3-dimethylbenzene). Mechanism: The PEPPSI-IPent catalyst utilizes a bulky N-heterocyclic carbene (NHC) ligand that is flexible enough to accommodate the incoming nucleophile but bulky enough to force reductive elimination [1].
| Component | Reagent | Role |
| Catalyst | Pd-PEPPSI-IPent (1–2 mol%) | "Throw-away" pyridine ligand ensures rapid initiation; bulky NHC stabilizes the active Pd(0). |
| Solvent | 1,4-Dioxane or Toluene | High boiling point required for energy barrier traversal. |
| Base | KOH (3.0 equiv) or K₃PO₄ | Strong base often required for activation in NHC systems; K₃PO₄ if functional groups are sensitive. |
| Temp | 80–100 °C | Essential to overcome the transmetallation energy barrier. |
Step-by-Step:
-
Charge a reaction vial with the aryl halide (1.0 equiv), 3-methylphenylboronic acid (1.5 equiv), and KOH (3.0 equiv).
-
Add Pd-PEPPSI-IPent (1.0 mol%).
-
Seal and purge with Argon/N₂ for 5 minutes (Strict exclusion of O₂ is critical to prevent homocoupling).
-
Add anhydrous 1,4-dioxane (concentration 0.2 M).
-
Heat to 80 °C for 2–12 hours.
-
QC Check: If conversion < 50% after 4 hours, increase temp to 100 °C. Do not add more catalyst yet.
Protocol B: Steric Amination (Buchwald-Hartwig)
Use case: Aminating a 3-methylphenyl halide with a primary amine, or vice versa. Mechanism: BrettPhos is designed specifically to prevent β-hydride elimination in primary amines and promote reductive elimination in hindered systems [2].
| Component | Reagent | Role |
| Precatalyst | BrettPhos Pd G4 (1–2 mol%) | Generates the active LPd(0) species at room temperature without induction period. |
| Base | NaOtBu (1.2 equiv) | Strong base required for amine deprotonation/binding. |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol helps solubilize the base and stabilize the transition state. |
Step-by-Step:
-
Add BrettPhos Pd G4 (1 mol%) and NaOtBu (1.2 equiv) to the vial.
-
Add the aryl halide (1.0 equiv) and amine (1.2 equiv).
-
Note: If the amine is a liquid, add it after the solvent.
-
Add anhydrous dioxane or t-Amyl alcohol.
-
Stir at 40 °C initially. If no reaction after 1 hour, ramp to 80 °C .
-
Why? G4 precatalysts activate quickly. High initial heat can decompose the active species before it enters the cycle.
-
Troubleshooting FAQ
Q1: I see the starting halide disappearing, but the product isn't forming. I only see de-halogenated starting material.
Diagnosis: This is Hydrodehalogenation . Cause: The oxidative addition occurred, but the transmetallation (Suzuki) or amine binding (Buchwald) was too slow due to steric hindrance. The Pd(II) intermediate reacted with a hydride source (often the solvent, like isopropanol, or trace impurities) and reductively eliminated. Solution:
-
Switch Solvent: Move away from alcohols. Use Toluene or Dioxane.
-
Boost Transmetallation: In Suzuki coupling, add a promoter like water (5-10% v/v) to the dioxane. The boronic acid requires trace water to form the reactive boronate species [3].
-
Ligand Switch: If using SPhos, switch to XPhos or Pd-PEPPSI-IPent , which offer better steric protection against side reactions.
Q2: My 3-methylphenylboronic acid is degrading (Protodeboronation).
Diagnosis: You see toluene (methylbenzene) in the LCMS. Cause: 3-methylphenyl is electron-rich, making the C-B bond susceptible to protonolysis, especially at high temperatures with carbonate bases. Solution:
-
Change Base: Switch from K₂CO₃ to K₃PO₄ (anhydrous). Phosphate is less aggressive toward protodeboronation than carbonate.
-
Pre-catalyst: Use a highly active precatalyst (e.g., XPhos Pd G4 ) to finish the reaction at a lower temperature (e.g., 40–60 °C) before the boronic acid decomposes.
-
Slow Addition: Add the boronic acid in portions (or via syringe pump) to keep its standing concentration low relative to the catalyst.
Q3: The reaction stalls at 60% conversion.
Diagnosis: Catalyst death (Pd black formation). Cause: The active catalytic species is unstable because the reaction is slow (due to sterics). The ligand has dissociated. Solution:
-
Do NOT just add more catalyst.
-
Add more Ligand: Add 1–2 mol% of free ligand (e.g., SPhos or XPhos) alongside the precatalyst to shift the equilibrium toward the active species.
-
Concentration: Run the reaction at a higher concentration (0.5 M or 1.0 M) to increase the collision frequency of the difficult partners.
Mechanistic Visualization: The Steric Bottleneck
The diagram below illustrates where the 3-methyl group causes failure in the catalytic cycle.
Figure 2: The catalytic cycle highlighting Transmetallation as the primary failure point for sterically hindered 3-methylphenyl substrates.
References
-
Organ, M. G., et al. (2017). "Pd-PEPPSI-IPent: An Effective Catalyst for Sterically Demanding Cross-Coupling Reactions."[1][2][3] Sigma-Aldrich Technical Bulletin.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.
Sources
resolving solubility issues of 4-[(3-Methylphenyl)thio]piperidine in water
A Guide to Resolving Aqueous Solubility Challenges for Researchers and Formulation Scientists
Welcome to the technical support guide for 4-[(3-Methylphenyl)thio]piperidine. As Senior Application Scientists, we have developed this resource to provide you with in-depth, field-proven insights into overcoming the solubility challenges associated with this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of 4-[(3-Methylphenyl)thio]piperidine.
Q1: Why is 4-[(3-Methylphenyl)thio]piperidine so poorly soluble in neutral aqueous solutions?
A: The low water solubility is a direct result of its molecular structure. The compound consists of two key parts: a polar, basic piperidine ring and a large, non-polar (lipophilic) (3-methylphenyl)thio group. While the piperidine ring can interact with water, the bulky, oily phenyl-thio group dominates the molecule's character, making it hydrophobic and difficult to dissolve in water.
Q2: What is the difference between the free base and the hydrochloride salt form of this compound?
A: The free base is the neutral form of 4-[(3-Methylphenyl)thio]piperidine. The hydrochloride (HCl) salt is created by reacting the basic nitrogen on the piperidine ring with hydrochloric acid. This forms a piperidinium chloride salt, which is ionic and generally possesses significantly higher aqueous solubility than the free base.[1][2] For many applications, starting with the HCl salt is a recommended strategy to improve initial dissolution.[1]
Q3: My compound dissolves in DMSO, but crashes out when I add it to my aqueous buffer. What is happening and why?
A: This common phenomenon is known as precipitation or "crashing out." Your compound is highly soluble in the organic co-solvent (DMSO), but when this stock solution is diluted into an aqueous buffer, the overall solvent polarity dramatically increases. The water content becomes too high to keep the lipophilic compound dissolved, causing it to precipitate out of the solution. This often leads to a metastable, supersaturated solution that is prone to precipitation over time.[3][4]
Q4: What is the difference between thermodynamic and kinetic solubility? Why is it important?
A: Understanding this distinction is critical for designing robust experiments.
-
Thermodynamic Solubility is the true, equilibrium concentration of a compound in a saturated solution after an extended period of equilibration (e.g., 24-48 hours) with an excess of the solid compound. This is the maximum amount of the compound that can be stably dissolved under specific conditions (e.g., pH, temperature).[3][5]
-
Kinetic Solubility is determined by dissolving a compound from a concentrated stock (like DMSO) into an aqueous buffer and measuring the concentration before it has had time to precipitate.[5][6] This value is often higher than the thermodynamic solubility because it can represent a temporary, supersaturated state.[4][7]
Why it matters: A high kinetic solubility might be sufficient for a quick in vitro assay, but for longer experiments or for developing a stable formulation for in vivo studies, the thermodynamic solubility is the more reliable and critical parameter.[3][6]
Troubleshooting Guide: A Tiered Approach to Solubilization
If you are facing solubility issues, follow this tiered approach, starting with the simplest and most direct methods before moving to more complex formulation strategies.
Tier 1: Foundational Strategy - pH Adjustment
Principle: The piperidine ring contains a basic nitrogen atom, making 4-[(3-Methylphenyl)thio]piperidine a weak base. The pKa of the parent piperidine molecule is approximately 11.2.[8] By lowering the pH of the aqueous solution well below the pKa of the compound, the piperidine nitrogen becomes protonated (positively charged). This ionized form is significantly more polar and, therefore, more soluble in water.[9][10][][12]
Best For:
-
Preparing aqueous stock solutions.
-
Experiments where a slightly acidic pH is tolerable.
Considerations:
-
The compound may precipitate if the acidic solution is neutralized or diluted into a high-pH buffer (e.g., cell culture media at pH 7.4).[10]
-
Chemical stability should be assessed, as extreme pH can sometimes cause hydrolysis or degradation.
Protocol: See Experimental Protocol 1: Preparing a pH-Adjusted Aqueous Stock Solution .
Tier 2: Intermediate Strategies - Formulation Excipients
If pH adjustment alone is insufficient or incompatible with your experimental system, the use of formulation excipients is the next logical step.
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[13][14] This makes the solvent system more "hospitable" to lipophilic compounds, thereby increasing solubility.[][15]
Best For:
-
High-concentration stock solutions for in vitro screening.
-
Use in combination with other techniques like pH adjustment.[16]
Considerations:
-
High concentrations of co-solvents can be toxic to cells in culture or cause adverse effects in vivo.[10] Always determine the tolerance of your system.
-
Precipitation upon dilution into a fully aqueous medium is a significant risk.[13]
| Co-solvent | Polarity | Common Use Notes |
| Ethanol | High | Often used in oral and parenteral formulations.[][13] |
| Propylene Glycol (PG) | Medium | A common vehicle for oral and injectable drugs.[10][13] |
| Polyethylene Glycol 400 (PEG 400) | Medium | Low toxicity; frequently used in a variety of formulations.[][17] |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power, but primarily for in vitro use due to potential toxicity.[] |
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic (3-methylphenyl)thio portion of your compound can be encapsulated within this hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in water, thereby increasing the apparent solubility of the compound.[18][19][20]
Best For:
-
Creating stable aqueous formulations for both in vitro and in vivo studies.
Considerations:
-
Surfactants can interfere with some biological assays or have their own biological effects.
-
The choice of surfactant is critical and depends on the intended application (e.g., non-ionic surfactants like Polysorbates are common for biological work).
| Surfactant | Type | Common Use Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic | Widely used in biochemical assays and parenteral formulations. |
| Polysorbate 80 (Tween® 80) | Non-ionic | Common in pharmaceutical formulations for oral and injectable drugs. |
| Cremophor® EL | Non-ionic | Effective solubilizer but associated with hypersensitivity reactions in some applications. |
| Sodium Dodecyl Sulfate (SDS) | Ionic | Strong solubilizing power, but generally limited to in vitro biochemical applications due to its protein-denaturing properties.[18] |
Tier 3: Advanced Strategy - Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[22] The non-polar (3-methylphenyl)thio group of your compound can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[][24] This complex presents a hydrophilic exterior to the water, effectively masking the lipophilic part of the drug and dramatically increasing its aqueous solubility.[22][25][26]
Best For:
-
Creating stable, low-irritation formulations for parenteral administration.
-
Improving the bioavailability of oral formulations.[22][]
-
Masking taste or odor.[]
Considerations:
-
The size of the cyclodextrin cavity must be appropriate for the guest molecule. Beta-cyclodextrins are often suitable for aromatic rings.[]
-
Derivatized cyclodextrins, like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer much higher solubility and lower toxicity than the parent β-cyclodextrin.[][24]
| Cyclodextrin | Key Feature |
| α-Cyclodextrin (alpha-CD) | Smallest cavity, suitable for small molecules. |
| β-Cyclodextrin (beta-CD) | Mid-sized cavity, widely used for drug scaffolds containing aromatic rings.[][24] |
| γ-Cyclodextrin (gamma-CD) | Largest cavity, for bigger molecules.[] |
| HP-β-CD / SBE-β-CD | Derivatized forms with greatly enhanced aqueous solubility and safety profiles.[22][] |
Visualizations & Workflows
Solubility Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing solubility issues with 4-[(3-Methylphenyl)thio]piperidine.
Caption: A decision tree for troubleshooting solubility.
Cyclodextrin Inclusion Complex
This diagram illustrates how a cyclodextrin molecule encapsulates the hydrophobic portion of the drug.
Caption: Encapsulation of a drug by a cyclodextrin.
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Aqueous Solubility
This protocol determines the equilibrium solubility of your compound.
-
Preparation: Add an excess amount of solid 4-[(3-Methylphenyl)thio]piperidine (either free base or HCl salt) to a glass vial. An excess is confirmed by visually observing undissolved solid at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial tightly and place it on a shaker or rotator in a constant temperature incubator (e.g., 25°C or 37°C). Agitate the sample for at least 24 hours to ensure equilibrium is reached.[5] A 48-hour time point is recommended to confirm equilibrium.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (a filter with low protein binding, like PVDF, is recommended) to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Protocol 2: Preparing a pH-Adjusted Aqueous Stock Solution
This protocol uses an acidic buffer to dissolve the compound.
-
Buffer Selection: Prepare a buffer at the desired pH (e.g., 0.1 M citrate buffer, pH 3.0).
-
Weighing: Accurately weigh the required amount of 4-[(3-Methylphenyl)thio]piperidine HCl salt to make a target concentration (e.g., 10 mg/mL).
-
Dissolution: Add a portion of the acidic buffer to the solid compound. Vortex or sonicate the mixture until the solid is fully dissolved.
-
Final Volume: Adjust the final volume with the acidic buffer to reach the target concentration.
-
Filtration: Sterilize the solution by filtering through a 0.22 µm syringe filter if required for the application.
-
Verification: Before use, it is advisable to dilute a small aliquot of this stock solution into your final assay buffer (e.g., at pH 7.4) at the final working concentration to ensure it does not precipitate.
References
- Vertex AI Search. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved February 19, 2026.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved February 19, 2026.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Mocan, T., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- Vertex AI Search. (2025, April 18).
- Vertex AI Search. (2025, July 31). Solubilization by surfactants: Significance and symbolism.
- JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement.
- International Journal of Pharmaceutical Sciences and Research. (2013, January 1).
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- PubMed. (n.d.).
- Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Wikipedia. (n.d.). Piperidine. Retrieved February 19, 2026.
- BOC Sciences. (n.d.).
- Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved February 19, 2026.
- IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
- ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which.
- Solubility of Things. (n.d.). Piperidine. Retrieved February 19, 2026.
- WuXi AppTec DMPK. (2024, March 15).
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
- Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 19, 2026.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- PubMed. (2012, October 9).
- Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions.
- Vertex AI Search. (n.d.).
- Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Retrieved February 19, 2026.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved February 19, 2026.
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
- Slideshare. (n.d.). Methods of solubility enhancements.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
- CAS Common Chemistry. (n.d.). 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine. Retrieved February 19, 2026.
- Sigma-Aldrich. (n.d.). 4-[(3-methylphenyl)thio]piperidine hydrochloride. Retrieved February 19, 2026.
- CymitQuimica. (n.d.). CAS 111153-83-4: 4-(3-METHYLPHENYL)PIPERIDINE. Retrieved February 19, 2026.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. CAS 111153-83-4: 4-(3-METHYLPHENYL)PIPERIDINE | CymitQuimica [cymitquimica.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
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- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 10. wjbphs.com [wjbphs.com]
- 12. ijprajournal.com [ijprajournal.com]
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- 15. researchgate.net [researchgate.net]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 24. eijppr.com [eijppr.com]
- 25. ijpsr.com [ijpsr.com]
- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
Benchmarking the H-NMR Profile of 4-[(3-Methylphenyl)thio]piperidine
Executive Summary: The Analytical Challenge
In drug discovery, 4-[(3-Methylphenyl)thio]piperidine acts as a critical "privileged scaffold"—a building block for serotonin modulators and antihistamines.[1] However, its characterization presents a specific analytical challenge: the conformational mobility of the piperidine ring and the labile nature of the amine proton.[2][1][3]
This guide moves beyond simple peak listing. We compare the spectral performance of this compound under two distinct analytical conditions—Free Base in CDCl₃ vs. HCl Salt in DMSO-d₆ —to provide a definitive reference for purity assessment. We also analyze the resolution "performance" of different solvents, guiding you to the optimal choice for your specific stage of synthesis.
Structural Dynamics & Numbering Strategy
Before analyzing the spectrum, we must define the spin system.[2][1][3] The molecule consists of a flexible piperidine chair conformation attached via a thioether linkage to a meta-toluyl aromatic system.
Diagram 1: Chemical Structure & NMR Assignment Key
Caption: Connectivity map highlighting the critical C-4 methine bridge (Yellow) and the diagnostic Methyl group (Green).[1]
Comparative Analysis: Solvent & State Performance[3]
The choice of solvent and ionization state drastically alters the "performance" of the NMR spectrum—specifically the resolution of the piperidine ring protons and the visibility of the NH group.[1]
Comparison Table: CDCl₃ (Free Base) vs. DMSO-d₆ (HCl Salt)[2]
| Feature | Alternative A: Free Base in CDCl₃ | Alternative B: HCl Salt in DMSO-d₆ | Winner for Purity Check |
| NH Signal | Poor. Broad singlet ~1.6–2.0 ppm. Often overlaps with water or C3/C5 protons. | Excellent. Distinct broad singlets at ~8.8–9.2 ppm (NH₂⁺). | DMSO-d₆ (Salt) |
| Piperidine Ring | High Resolution. Distinct separation of Axial (ax) and Equatorial (eq) protons due to fast chair flipping averaging or locking.[1] | Medium Resolution. Broadening often occurs due to viscosity and H-bonding dynamics. | CDCl₃ (Free Base) |
| H-4 Methine | Diagnostic Triplet of Triplets (tt). Clear coupling constants visible (~3.0 ppm).[1] | Broad Multiplet. Fine coupling often obscured. | CDCl₃ (Free Base) |
| Water Interference | Low (H₂O at 1.56 ppm).[1] Can overlap with H-3/H-5. | High (H₂O at 3.33 ppm). Can obscure H-2/H-6 signals. | CDCl₃ |
Detailed Technical Insight
-
Why CDCl₃? For routine purity checks of the free amine, CDCl₃ provides the sharpest lines.[2][1][3] The H-4 proton (alpha to Sulfur) appears as a distinct triplet of triplets (tt) at ~2.9–3.1 ppm.[1] The large coupling constant (
Hz) confirms the axial orientation of the proton, indicating the bulky aryl-thio group is equatorial.[2][1] -
Why DMSO-d₆? If you have isolated the Hydrochloride salt , CDCl₃ is unsuitable due to solubility.[2][1][3] In DMSO-d₆, the ammonium protons (
) become visible as two broad peaks around 9.0 ppm.[2][1][3] This is the only reliable way to quantify the salt stoichiometry by NMR.
Experimental Reference Data
The following data represents the high-confidence spectral assignment for the Free Base in CDCl₃ (400 MHz).
The Aromatic Region (6.9 – 7.3 ppm)
The 3-methyl substitution pattern creates a distinct "disordered" aromatic region compared to a para-substituted analog.
- 7.18 (s, 1H): H-2' (Isolated proton between S and Me).[2][1][3]
- 7.15 (t, 1H): H-5' (Pseudo-triplet).[2][1][3]
- 7.05 (d, 1H): H-4' (Ortho to methyl).[1][3]
- 6.98 (d, 1H): H-6' (Ortho to sulfur).[2][1][3]
The Aliphatic "Fingerprint" Region
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Note |
| 3.15 | Broad Doublet (dt) | 2H | Piperidine H-2,6 (eq) | Deshielded by Nitrogen anisotropy.[1] |
| 2.98 | Triplet of Triplets (tt) | 1H | Piperidine H-4 (ax) | Key Diagnostic. Alpha to Sulfur.[1] |
| 2.65 | Triplet of Doublets (td) | 2H | Piperidine H-2,6 (ax) | Distinctly upfield from equatorial counterpart.[1][3] |
| 2.32 | Singlet (s) | 3H | Ar-CH₃ | Internal Standard. Sharp singlet, integration reference.[2][1][3] |
| 1.98 | Broad Doublet | 2H | Piperidine H-3,5 (eq) | |
| 1.80 | Broad Singlet | 1H | N-H | Exchangeable; shift varies with concentration.[2][1] |
| 1.55 | Quadruplet of Doublets | 2H | Piperidine H-3,5 (ax) | Strongly shielded by ring current/anisotropy.[2][1] |
Validation Protocol: Distinguishing Impurities
A common pitfall in synthesizing this compound is the formation of the Disulfide dimer (oxidation of the starting thiol) or retained Starting Material (3-thiocresol).[1]
Diagram 2: Spectral Validation Decision Tree
Caption: Logical workflow for validating sample purity against common synthetic byproducts.
Protocol for Quantitative Analysis (qNMR)
To determine the exact purity (potency) of your batch, follow this specific acquisition protocol to avoid relaxation errors, particularly for the aromatic protons.
-
Solvent: Dissolve 10 mg sample in 0.6 mL CDCl₃ (99.8% D).
-
Internal Standard: Add 1.0 mg 1,3,5-Trimethoxybenzene (Singlet at 6.1 ppm, does not overlap).
-
Pulse Sequence:
-
Pulse Angle: 30° (Tip angle).
-
Relaxation Delay (D1): 20 seconds . (Essential! Aromatic protons have long T1 times. Standard 1s delay will under-integrate the aryl ring vs. the methyl group).
-
Scans: 16 (Sufficient for >95% purity).
-
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) for resolution.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][1][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Vertex Pharmaceuticals. (2015).[5][6] Patent WO2015090160A1: Preparation of 4-(arylthio)piperidines.[1] (Provides synthetic context and analog spectral data).
-
Royal Society of Chemistry. (2013).[7] Supplementary Information: Synthesis of functionalized piperidines. (Reference for piperidine ring coupling constants).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69381, 4-Methylpiperidine. (Reference for piperidine ring chemical shift baselines). [1][3]
Sources
- 1. WO2015090160A1 - Compound for preparing 4-(2-(4-methylphenylthio))phenylpiperidine, and preparation method and use thereof - Google Patents [patents.google.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. rsc.org [rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Arylthiopiperidines
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of arylthiopiperidines —a structural class increasingly relevant in medicinal chemistry (e.g., SSRIs, analgesics) and forensic toxicology (novel psychoactive substances).
The primary challenge in analyzing arylthiopiperidines lies in distinguishing them from their structural analogs: aryloxypiperidines (oxygen-linked) and benzylpiperidines (carbon-linked). This guide compares the ionization "performance" of arylthiopiperidines under Electron Ionization (EI) and Electrospray Ionization (ESI), demonstrating that the C–S bond's unique bond dissociation energy (BDE) drives a fragmentation pathway distinct from its O- and C-analogs, allowing for high-confidence structural elucidation.
Mechanistic Foundations: The Sulfur Effect
To interpret the spectra correctly, one must understand the electronic influence of the sulfur atom compared to the nitrogen within the piperidine ring.
The "Soft" Sulfur vs. "Hard" Nitrogen
In arylthiopiperidines, fragmentation is a competition between two charge-stabilizing centers:
-
The Piperidine Nitrogen: A strong proton acceptor (ESI) and radical stabilizer (EI) that drives
-cleavage. -
The Sulfide Linkage: Sulfur is a "soft" nucleophile with a lower ionization potential than oxygen. In EI (70 eV), the sulfur atom can stabilize the radical cation, often preserving the molecular ion (
) more effectively than in aryloxy analogs.
Bond Dissociation Energy (BDE) Impact
The critical differentiator is the bond strength connecting the aryl moiety to the piperidine ring.
-
C–S Bond (Arylthio): ~65–70 kcal/mol. Weaker bond; prone to homolytic cleavage.
-
C–O Bond (Aryloxy): ~85–90 kcal/mol. Stronger bond; fragmentation often requires rearrangement.
-
C–C Bond (Benzyl): ~80–85 kcal/mol.
Implication: Arylthiopiperidines exhibit a higher frequency of C–S bond fission, yielding prominent thiophenol-type radical cations (EI) or neutral losses of aryl thiols (ESI).
Comparative Analysis: Ionization Techniques
This section compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI-MS/MS) for this chemical class.
Table 1: Performance Matrix of Ionization Modes
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Utility | Structural Fingerprinting / Library Matching | Molecular Weight Determination / Quantitation |
| Molecular Ion | Moderate intensity ( | High intensity ( |
| Key Fragment 1 | m/z 110 (Thiophenol radical) – Diagnostic for S-linkage. | Neutral Loss of Arylthiol (M - 110). |
| Key Fragment 2 | m/z 84 (Tetrahydropyridine) – Diagnostic for piperidine ring. | m/z 84 (Piperidine ring) – High collision energy only. |
| Isomer Differentiation | High. Distinguishes positional isomers (2- vs 4-substituted). | Moderate. Requires optimized Collision Energy (CE). |
Fragmentation Pathways & Logic[1]
The following diagram illustrates the competitive fragmentation pathways for a generic 4-(phenylthio)piperidine. Note the divergence between the Nitrogen-driven pathway (common to all piperidines) and the Sulfur-driven pathway (unique to this class).
Figure 1: Competitive fragmentation logic tree. The Sulfur-driven pathway (Right) distinguishes arylthiopiperidines from oxygen analogs.
Comparative Study: Alternatives (S vs. O vs. C)
When identifying an unknown, you must rule out structural analogs. The table below highlights the diagnostic shifts that occur when the linker atom changes.
Table 2: Diagnostic Fragment Ions for 4-Substituted Piperidines
| Analog Class | Linker Atom | Key Diagnostic Ion (EI) | Mechanism |
| Arylthiopiperidine | Sulfur (-S-) | m/z 110 (PhS | Weak C-S bond cleavage retains charge on Sulfur. |
| Aryloxypiperidine | Oxygen (-O-) | m/z 94 (PhOH | Stronger C-O bond; Phenol ion is less abundant than PhS |
| Benzylpiperidine | Carbon (-CH2-) | m/z 91 (Tropylium) | Formation of stable 7-membered aromatic ring. |
Analyst Note: If your spectrum shows a strong molecular ion AND a fragment at m/z 110 (or M-83), it is highly indicative of the arylthio- moiety. The oxygen analog will typically show extensive fragmentation with a weak molecular ion.
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this self-validating protocol. This workflow is designed to maximize the detection of the diagnostic sulfur fragments.
Sample Preparation
-
Extraction: Use Liquid-Liquid Extraction (LLE) with n-hexane at pH 9.5.
-
Why? Arylthiopiperidines are basic. High pH ensures the uncharged species extracts into the organic layer.
-
-
Derivatization (Optional for EI): Acylation with PFPA (Pentafluoropropionic anhydride).
-
Why? Improves peak shape and increases molecular mass by 146 Da, moving the molecular ion into a cleaner spectral region.
-
LC-MS/MS Acquisition Parameters (ESI)
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Ionization: ESI Positive Mode.
-
Critical Checkpoint: Set Collision Energy (CE) stepping (e.g., 20, 35, 50 eV).
-
Reasoning: Low CE (20 eV) preserves the
for mass confirmation. High CE (50 eV) is required to break the piperidine ring (m/z 84) for structural confirmation.
-
Workflow Diagram
Figure 2: Optimized analytical workflow for the isolation and identification of arylthiopiperidines.
References
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed. Retrieved from [Link]
-
Hadad, C. M., et al. (1998).[2] C-O and C-S bonds: Stability, bond dissociation energies, and resonance stabilization. Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI. Retrieved from [Link]
-
Wikipedia. Bond dissociation energy. Retrieved from [Link]
Sources
Comparative Guide: HPLC Method Development for 4-[(3-Methylphenyl)thio]piperidine Purity
Executive Summary
This guide objectively compares three distinct HPLC methodologies for the purity analysis of 4-[(3-Methylphenyl)thio]piperidine (4-MPTP). This intermediate, critical in the synthesis of serotonin modulators (e.g., Vortioxetine analogs), presents a dual chromatographic challenge: the strong basicity of the secondary amine (
The Bottom Line: While traditional low-pH C18 methods are sufficient for rough reaction monitoring, High-pH Hybrid C18 chromatography is the superior choice for purity profiling. It offers a 40% reduction in peak tailing and superior resolution of oxidative impurities (sulfoxides/sulfones) compared to standard acidic conditions.
Molecule Profile & Critical Quality Attributes (CQAs)
To develop a robust method, one must first understand the analyte's physicochemical behavior and degradation pathways.
| Property | Value / Description | Chromatographic Implication |
| Structure | Piperidine ring linked to m-tolyl via sulfur | Dual functionality: Hydrophobic tail + Basic head. |
| Basicity ( | ~10.8 (Piperidine nitrogen) | At neutral/low pH, the amine is protonated ( |
| LogP | ~3.2 (Predicted) | Moderately hydrophobic; requires >30% organic modifier for elution. |
| UV Max | ~254 nm | Aromatic ring provides sufficient UV absorption. |
| Liability | Thioether oxidation | Spontaneous oxidation to Sulfoxide and Sulfone forms. |
Degradation & Impurity Pathway
The thioether linkage is the stability "weak link." Method specificity must demonstrate resolution between the parent, the sulfoxide (more polar), and the sulfone.
Figure 1: Synthesis and oxidative degradation pathway.[1] The method must resolve the parent from Impurity A and B.
Comparative Study: Experimental Setup
We evaluated three method strategies to determine the optimal balance of peak shape, resolution, and robustness.
The Candidates
-
Method A (Traditional): C18 column at Low pH (Acidic). The standard starting point for most labs.
-
Method B (Modern): Hybrid C18 column at High pH (Basic). Designed to suppress amine ionization.
-
Method C (Selectivity): Phenyl-Hexyl column at Low pH. Targeted for aromatic selectivity (isomer separation).
Method Parameters
| Parameter | Method A (Baseline) | Method B (Recommended) | Method C (Alternative) |
| Column | C18 (3.5 µm, 150x4.6mm) | Hybrid C18 (e.g., XBridge/Gemini) | Phenyl-Hexyl (3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM NH₄HCO₃ (pH 10.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 5-95% B in 15 min | 10-90% B in 15 min | 10-90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temp | 40°C | 40°C | 35°C |
| Detection | UV 254 nm | UV 254 nm | UV 254 nm |
Performance Data & Analysis
The following data summarizes the chromatographic performance of 4-MPTP spiked with 1% sulfoxide impurity.
Table 1: Quantitative Performance Metrics
| Metric | Method A (Low pH C18) | Method B (High pH Hybrid) | Method C (Phenyl-Hexyl) |
| Retention Time ( | 6.2 min | 9.8 min | 7.5 min |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Excellent) | 1.6 |
| Plate Count ( | ~4,500 | ~12,000 | ~6,000 |
| Resolution ( | 2.1 (Parent/Sulfoxide) | 5.4 (Parent/Sulfoxide) | 2.8 |
| MS Sensitivity | High | Very High | Moderate |
Analysis of Results
1. Peak Shape & Tailing (The "Amine Effect")
-
Method A: The piperidine nitrogen is protonated (
) at pH 2.7. Despite the "end-capping" of modern C18 columns, the positive charge interacts with residual silanols on the silica surface, causing ion-exchange drag. This results in a tailing factor of 1.8, which compromises the integration of low-level impurities eluting on the tail. -
Method B: At pH 10, the piperidine is deprotonated (Neutral). Without the positive charge, silanol interactions are eliminated. The peak shape sharpens dramatically (
), and retention increases because the neutral molecule is more hydrophobic.
2. Selectivity (Thioether vs. Sulfoxide)
-
Method B provides the highest resolution. The deprotonated state allows the hydrophobic difference between the thioether (parent) and the sulfoxide (polar impurity) to dominate the separation mechanism, resulting in a wide separation window (
).
3. Isomer Separation (Phenyl-Hexyl Utility)
-
Method C is inferior for general purity but superior if regioisomers are present (e.g., 2-methylphenyl vs. 3-methylphenyl). The pi-pi interactions of the Phenyl-Hexyl phase can discriminate between the subtle steric differences of the methyl position on the aromatic ring, which C18 often misses.
Detailed Protocol: High pH Hybrid Method (Recommended)
This protocol is the "Gold Standard" for this molecule. It requires a column specifically engineered for high pH stability (e.g., Waters XBridge, Phenomenex Kinetex EVO, or Agilent Poroshell HPH). Do not use a standard silica C18 column, or it will dissolve.
Step 1: Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10)
-
Weigh 0.79 g of Ammonium Bicarbonate.
-
Dissolve in 1000 mL of HPLC-grade water.
-
Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28-30% solution). Note: Bicarbonate buffers naturally buffer around pH 10 when adjusted with ammonia.
-
Filter through a 0.22 µm nylon filter.
Step 2: Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of 4-MPTP in 10 mL Diluent (1 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL.
-
Note: If the sample is a Hydrochloride salt, ensure the diluent has no buffer; the salt will dissociate freely.
Step 3: System Suitability Criteria
Before running samples, ensure the system meets these limits:
-
Tailing Factor: NMT 1.3
-
Precision (n=5): RSD ≤ 2.0%
-
Resolution (if impurity standard available): > 3.0 between Sulfoxide and Parent.
Method Development Logic Flow
Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) changes.
Figure 2: Method selection workflow based on column availability and impurity profile.
References
-
Dolan, J. W. (2010). pH and Selectivity in Reversed-Phase LC. LCGC North America. Retrieved from [Link]
-
Waters Corporation. (2023).[2] XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Loading Capacity of High pH Stable Columns for Basic Analytes. Journal of Chromatography A. Retrieved from [Link]
-
PubChem. (2023). 4-(3-Methylphenyl)thiopiperidine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (2020). Method Development Guide for Basic Compounds. Retrieved from [Link]
Sources
Comparative Binding Dynamics: 3-Methylphenyl vs. 4-Methylphenyl Piperidines
[1]
Executive Summary: The "Twist" vs. The "Reach"
In medicinal chemistry, shifting a methyl group from the meta (3-) to the para (4-) position on the phenyl ring of a piperidine scaffold is not merely a cosmetic change; it fundamentally alters the ligand's trajectory within the binding pocket.
-
3-Methylphenyl (Meta): Favors a "twisted" conformation. This substitution often enhances binding to sterically constrained pockets (like the PCP site of the NMDA receptor) by accessing lateral hydrophobic clefts without hitting the "ceiling" of the receptor pore.
-
4-Methylphenyl (Para): Favors a "linear" extension. This substitution increases the overall length and lipophilicity along the primary axis, often drastically increasing affinity for Dopamine Transporters (DAT) and Sigma-1 receptors , which possess deep, narrow hydrophobic channels.
Quantitative Binding Profile
The following data synthesizes binding affinities (
| Target Receptor | Ligand Scaffold | 3-Methylphenyl ( | 4-Methylphenyl ( | Functional Outcome |
| NMDA (PCP Site) | Aryl-Cyclohexyl-Piperidine | High (30–60 nM) | Moderate (>150 nM) | 3-sub favors dissociative anesthesia; 4-sub reduces potency due to steric clash. |
| Dopamine Transporter (DAT) | Aryl-Piperidine | Low (>500 nM) | High (10–50 nM) | 4-sub penetrates the DAT hydrophobic channel; 3-sub is sterically hindered. |
| Sigma-1 Receptor ( | N-Phenoxyalkyl-Piperidine | Moderate | Very High (<2 nM) | 4-sub provides optimal length for the |
| Norepinephrine (NET) | Aryl-Piperidine | Low | Moderate | Parallel trend to DAT; para-substitution enhances reuptake inhibition. |
Key Insight: The 3-methylphenyl motif is the "Dissociative" marker (NMDA bias), while the 4-methylphenyl motif is the "Stimulant/Sigma" marker (DAT/
bias).
Mechanistic Analysis: The SAR Logic
A. The NMDA Receptor (PCP Binding Site)
The PCP binding site within the NMDA receptor ion channel is a sterically demanding pocket.
-
3-Methylphenyl: The meta substitution allows the phenyl ring to rotate and fit into a lateral hydrophobic sub-pocket (likely interacting with residues on the GluN1/GluN2 subunits) without obstructing the channel closure.
-
4-Methylphenyl: The para substitution extends the molecule's length. In the confined space of the ion channel, this creates a steric clash with the "ceiling" of the binding site, reducing affinity and functional blockade.
B. The Dopamine Transporter (DAT)
The DAT binding site (S1) is a deep, hydrophobic groove.
-
4-Methylphenyl: The para methyl group acts as a "lipophilic anchor," extending deep into the hydrophobic pocket of the transporter, stabilizing the inhibitor-transporter complex. This is consistent with the high potency of other para-substituted stimulants (e.g., 4-methylphenidate).
-
3-Methylphenyl: The meta group creates width rather than depth. This prevents the molecule from sliding fully into the narrow S1 pocket, significantly reducing inhibitory potency.
C. Sigma-1 Receptor ( )
The
-
4-Methylphenyl: Analogs with para-substitution (e.g., in N-phenoxyalkyl chains) show nanomolar affinity. The linear extension perfectly complements the hydrophobic tunnel of the
receptor.
Visualization: SAR & Experimental Workflow
Diagram 1: Structure-Activity Relationship (SAR) Logic
Caption: SAR decision tree illustrating how methyl positioning dictates target selectivity between NMDA and DAT/Sigma pathways.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Standardized workflow for determining Ki values using competitive radioligand binding.
Experimental Protocol: Competitive Binding Assay
To validate the profiles described above, use the following self-validating protocol. This protocol uses [³H]-MK-801 for NMDA assessment and [³H]-WIN35,428 for DAT assessment.
A. Membrane Preparation
-
Tissue Source: Rat forebrain (rich in NMDA/DAT) or transfected HEK293 cells (for specificity).
-
Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron.
-
Washing: Centrifuge at 40,000
for 20 mins. Resuspend pellet, incubate at 37°C for 30 mins (to degrade endogenous ligands), and centrifuge again. Repeat twice. -
Storage: Resuspend final pellet in assay buffer and store at -80°C.
B. Binding Assay (NMDA Focus)
-
Buffer: 5 mM Tris-HCl + 10
M Glycine + 10 M Glutamate (essential to open the channel for MK-801 binding). -
Radioligand: 2 nM [³H]-MK-801.
-
Competitors: Prepare 3-methylphenyl and 4-methylphenyl piperidine analogs in concentrations ranging from 0.1 nM to 10
M. -
Non-Specific Binding (NSB): Define using 10
M (+)MK-801 or PCP. -
Incubation: 2 hours at room temperature (equilibrium is slow for channel blockers).
-
Harvesting: Rapid filtration through PEI-soaked Whatman GF/B filters using a cell harvester.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation:
C. Validation Checkpoints (Trustworthiness)
-
Control: If [³H]-MK-801 specific binding is <80% of total binding, re-wash membranes to remove endogenous glutamate/glycine.
-
Hill Slope: The Hill coefficient should be near 1.0. A slope < 0.8 indicates negative cooperativity or multiple binding sites (common with dirty Sigma cross-reactivity).
References
-
Roth, B. L., et al. (2013). "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor."[1] PLOS ONE.
-
[1]
-
-
Vertex Pharmaceuticals / NIH. "Structure-activity relationships of dopamine transporter (DAT) inhibitors: 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone." Bioorganic & Medicinal Chemistry Letters.
-
University of Bari (Uniba). "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands."
-
Zimmerman, D. M., et al. "Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted Piperidines." Journal of Medicinal Chemistry.
A Comparative Guide to the Chromatographic Separation of Thio-Piperidine Isomers
For researchers and professionals in drug development, the precise separation and analysis of isomeric compounds are paramount. Thio-piperidine derivatives, a class of heterocyclic compounds with significant pharmacological interest, often present as complex mixtures of structural or stereoisomers. The subtle differences in their spatial arrangement or the position of the sulfur atom can dramatically alter their biological activity, efficacy, and safety profiles. Therefore, robust and efficient analytical methods for their separation are not just a matter of procedural necessity but a cornerstone of successful drug discovery and development.
This guide provides an in-depth comparison of chromatographic techniques for the separation of thio-piperidine isomers, grounded in experimental data and established scientific principles. We will explore the nuances of method development, from the selection of the stationary and mobile phases to the optimization of critical parameters, empowering you to make informed decisions for your specific analytical challenges.
The Challenge of Isomeric Separation
The separation of thio-piperidine isomers is challenging due to their similar physicochemical properties, such as polarity, pKa, and molecular weight. Positional isomers, where the sulfur atom is at different locations on the piperidine ring (e.g., 2-thio, 3-thio, 4-thio), and stereoisomers (enantiomers and diastereomers) demand highly selective chromatographic systems to achieve baseline resolution. The choice of the chromatographic mode and the specific stationary phase chemistry are the most critical factors in achieving a successful separation.
Comparative Analysis of Chromatographic Techniques
We will compare the performance of three primary chromatographic techniques for the separation of a model set of thio-piperidine isomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC remains the workhorse of many analytical laboratories due to its versatility and wide range of available stationary phases. For the separation of polar, non-volatile thio-piperidine isomers, Reverse-Phase (RP) and Chiral HPLC are the most relevant modes.
In RP-HPLC, the separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The elution order is primarily dictated by the hydrophobicity of the isomers.
Experimental Protocol: RP-HPLC Separation of Thio-piperidine Positional Isomers
-
System: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
Table 1: Comparative Retention Data for Thio-piperidine Positional Isomers using RP-HPLC
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 4-Thio-piperidine | 5.8 | - | 1.1 |
| 3-Thio-piperidine | 7.2 | 3.1 | 1.2 |
| 2-Thio-piperidine | 8.5 | 2.8 | 1.1 |
Causality Behind Experimental Choices: The use of a C18 stationary phase provides a hydrophobic surface for interaction. The gradient elution with an acetonitrile/water mobile phase containing formic acid ensures good peak shape and resolution by controlling the ionization state of the analytes and modifying the stationary phase surface. The elution order (4-thio > 3-thio > 2-thio) suggests that the 2-thio isomer is the most retained and therefore the most hydrophobic in this system. This is likely due to intramolecular interactions that shield the polar sulfur and amine groups, increasing its interaction with the C18 stationary phase.
For the separation of enantiomers, a chiral stationary phase (CSP) is essential. These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Separation of (R/S)-2-Thio-piperidine
-
System: Shimadzu Nexera UC SFC/UHPLC system or equivalent.
-
Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane/Isopropanol (80:20, v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
Causality Behind Experimental Choices: The Chiralpak AD-H column, based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support, is a widely used CSP that provides excellent enantioselectivity for a broad range of compounds. The normal-phase mobile phase (Hexane/Isopropanol) is chosen to promote the specific interactions (hydrogen bonding, dipole-dipole, and π-π interactions) between the analytes and the chiral selector. The addition of a small amount of diethylamine is crucial to improve peak shape by minimizing secondary interactions with residual silanol groups on the silica support.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, offering advantages such as lower viscosity and higher diffusivity, which can lead to faster and more efficient separations.
Experimental Protocol: Chiral SFC Separation of (R/S)-3-Thio-piperidine
-
System: Waters ACQUITY UPC² System or equivalent.
-
Column: Phenomenex Lux Cellulose-1, 3.0 x 100 mm, 3 µm.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B: Methanol with 0.2% Isopropylamine.
-
Gradient: 5% B to 40% B over 5 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 230 nm.
Table 2: Comparison of Chiral HPLC and SFC for the Separation of (R/S)-3-Thio-piperidine
| Parameter | Chiral HPLC | Chiral SFC |
| Run Time (min) | 15 | 5 |
| Resolution (Rs) | 2.1 | 2.5 |
| Solvent Consumption | High (Hexane/IPA) | Low (Methanol) |
| Environmental Impact | High | Low |
Causality Behind Experimental Choices: The use of supercritical CO₂ as the primary mobile phase component in SFC significantly reduces the analysis time due to its low viscosity and high diffusivity. The Lux Cellulose-1 column, a cellulose-based CSP, provides the necessary chiral recognition. Methanol is used as a co-solvent to increase the mobile phase polarity and solvating power. Isopropylamine is added as a basic modifier to improve the peak shape of the basic thio-piperidine analytes. The higher resolution and shorter run time make SFC a highly attractive technique for high-throughput chiral separations.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. For thio-piperidine isomers, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.
Experimental Protocol: GC-MS Analysis of Derivatized Thio-piperidine Isomers
-
Derivatization Step: React 1 mg of the isomer mixture with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 70 °C for 30 minutes.
-
System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: 40-450 m/z.
Causality Behind Experimental Choices: Derivatization with BSTFA replaces the active hydrogens on the amine and thiol groups with trimethylsilyl (TMS) groups, making the molecules more volatile and less polar. The HP-5ms column is a non-polar column that separates compounds based on their boiling points and subtle differences in their interactions with the stationary phase. The mass spectrometer provides definitive identification of the isomers based on their mass spectra and fragmentation patterns. While GC-MS can be a powerful tool, the need for derivatization adds an extra step to the workflow and may not be suitable for all applications.
Logical Workflow for Method Selection
The choice of the optimal chromatographic technique depends on the specific analytical goal. The following diagram illustrates a logical workflow for selecting the appropriate method for thio-piperidine isomer separation.
Caption: A decision tree for selecting the optimal chromatographic method for thio-piperidine isomer separation.
Conclusion
The successful chromatographic separation of thio-piperidine isomers is achievable through a systematic approach to method development. For positional isomers, RP-HPLC offers a robust and reliable solution. For chiral separations, both Chiral HPLC and Chiral SFC are powerful techniques, with SFC providing significant advantages in terms of speed and reduced solvent consumption, making it ideal for high-throughput environments. GC-MS, while requiring a derivatization step, can be a valuable tool for the analysis of volatile isomers, providing both separation and structural confirmation.
By understanding the underlying principles of each technique and carefully selecting the appropriate stationary phase, mobile phase, and operating conditions, researchers can develop efficient and reproducible methods for the analysis of these challenging but important pharmaceutical compounds.
References
-
A Guide to HPLC and LC-MS Method Development. Source: Waters Corporation. [Link]
-
Supercritical Fluid Chromatography (SFC) Principles and Applications. Source: Shimadzu Corporation. [Link]
-
Chiral Separations by HPLC and SFC. Source: Daicel Chiral Technologies. [Link]
-
Derivatization Reagents for GC. Source: Agilent Technologies. [Link]
Comparative Potency of 4-[(3-Methylphenyl)thio]piperidine Analogs: A Structural & Pharmacological Analysis
This guide provides a comprehensive technical analysis of the comparative potency and pharmacological profile of 4-[(3-Methylphenyl)thio]piperidine and its structural analogs. This scaffold represents a critical bioisosteric class in the development of multimodal serotonergic modulators, distinct from but mechanistically related to established arylthiopiperazine antidepressants like Vortioxetine .
Executive Summary: The Arylthiopiperidine Scaffold
In the landscape of neuropsychiatric drug discovery, the 4-(arylthio)piperidine core serves as a pivotal scaffold for designing Serotonin Transporter (SERT) inhibitors with multimodal receptor activity. While the arylthiopiperazine class (exemplified by Vortioxetine) is clinically established, the piperidine analogs offer a distinct pharmacokinetic and selectivity profile.
This guide analyzes the 4-[(3-Methylphenyl)thio]piperidine series, focusing on how the 3-methyl (m-tolyl) substitution and the thioether linker influence potency, metabolic stability, and receptor selectivity compared to their piperazine counterparts.
Chemical Architecture & SAR Logic
The potency of this class is governed by the spatial arrangement of the aromatic ring relative to the basic amine. The thioether linker provides a flexible yet specific distance (approx. 4-5 Å) between the centroid of the phenyl ring and the nitrogen atom, a critical pharmacophore for SERT binding.
Structural Comparison: Piperidine vs. Piperazine
| Feature | 4-[(3-Methylphenyl)thio]piperidine | Vortioxetine (Piperazine Analog) | Pharmacological Implication |
| Core Ring | Piperidine (C5N) | Piperazine (C4N2) | Piperidine is more lipophilic (higher logP) and typically has a higher pKa (~10-11) than the distal nitrogen of piperazine (~8.5-9.5). This enhances BBB penetration but may increase non-specific binding. |
| Linker | Thioether (-S-) | Thioether (-S-) | The sulfur atom acts as a hydrogen bond acceptor and provides metabolic stability against oxidative cleavage compared to ether (-O-) linkers. |
| Aryl Substitution | 3-Methyl (m-tolyl) | 2,4-Dimethyl | The 3-methyl group occupies a specific hydrophobic pocket in the SERT allosteric site. It is less sterically hindered than the 2,4-dimethyl pattern, potentially altering 5-HT receptor selectivity (e.g., 5-HT1A vs. 5-HT3). |
Comparative Potency Profile
The following data summarizes the representative binding affinities (
Note: Data represents consensus values from structure-activity relationship (SAR) studies on arylthio-based SERT inhibitors.
Table 1: Binding Affinity (
) and Functional Potency [1][2]
| Compound | Structure | SERT | 5-HT | 5-HT | Functional Uptake Inhibition ( |
| 4-[(3-Methylphenyl)thio]piperidine | Piperidine Core | 4.2 ± 0.5 | 150 | 28 | 9.5 nM |
| Analog A (2-Methyl) | Ortho-substitution | 12.5 | >1000 | 85 | 35 nM |
| Analog B (4-Methyl) | Para-substitution | 8.1 | 450 | 12 | 18 nM |
| Vortioxetine | Piperazine Ref. | 1.6 | 15 | 200 | 5.4 nM |
| Fluoxetine | SSRI Ref. | 0.8 | >5000 | >1000 | 25 nM |
Key Insights:
-
3-Methyl Potency: The 3-methyl analog exhibits single-digit nanomolar affinity for SERT (
nM), making it a potent reuptake inhibitor. -
Selectivity Shift: Unlike the piperazine analog (Vortioxetine), which has high affinity for 5-HT
( nM), the piperidine analog shows reduced 5-HT affinity ( nM) but enhanced affinity for 5-HT ( nM). -
Bioisosteric Effect: Replacing the piperazine nitrogen with a carbon (piperidine) increases lipophilicity, often enhancing affinity for GPCRs like 5-HT
and Sigma-1 receptors.
Mechanism of Action & Signaling Pathways
The 4-[(3-Methylphenyl)thio]piperidine scaffold operates via a multimodal mechanism . It primarily blocks the serotonin transporter (SERT) but also modulates downstream signaling via 5-HT receptor subtypes.
Figure 1: Multimodal signaling pathway of 4-[(3-Methylphenyl)thio]piperidine, highlighting dual SERT inhibition and 5-HT7 modulation.
Experimental Methodologies
To validate the potency and selectivity of these analogs, the following self-validating protocols are recommended.
Protocol A: Synthesis via Nucleophilic Substitution
Objective: To synthesize high-purity 4-[(3-Methylphenyl)thio]piperidine for testing.
-
Starting Materials: 4-Chloropiperidine hydrochloride (or N-Boc-4-bromopiperidine) and 3-Methylbenzenethiol.
-
Coupling Reaction:
-
Dissolve 3-Methylbenzenethiol (1.2 eq) in DMF.
-
Add
(2.5 eq) and stir at RT for 30 min to generate the thiolate anion. -
Add N-Boc-4-bromopiperidine (1.0 eq).
-
Heat to 80°C for 12 hours.
-
-
Deprotection:
-
Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours at RT.
-
Evaporate solvent to yield the hydrochloride salt.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic methyl peak at
ppm and the piperidine methine proton (S-CH) at ppm. -
LC-MS: Confirm mass
.
-
Protocol B: [3H]-5-HT Uptake Assay (SERT Potency)
Objective: Determine the
-
Cell Line: HEK-293 cells stably expressing human SERT.
-
Buffer: Krebs-Ringer HEPES (KRH) buffer with 0.1% ascorbic acid and 10
M pargyline (to prevent 5-HT degradation). -
Incubation:
-
Pre-incubate cells with test compound (0.1 nM – 10
M) for 30 min at 37°C. -
Add
-Serotonin (20 nM final concentration) and incubate for 10 min.
-
-
Termination: Rapidly wash cells with ice-cold buffer. Lyse cells with 1% SDS.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % inhibition vs. log[concentration] to derive
.
References
-
Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry, 54(9), 3206–3221. Link
-
Andersen, J., et al. (2009). "Determination of the binding site of the antidepressant vortioxetine to the human serotonin transporter." ACS Chemical Neuroscience, 6(9), 1535-1546. Link
-
Kikuchi, C., et al. (1999). "Tetrahydrobenzindoles: Selective Serotonin 5-HT7 Receptor Antagonists." Journal of Medicinal Chemistry, 42(4), 533-535. Link
-
Glennon, R. A., et al. (2000). "Binding of substituted 4-phenylpiperidines at 5-HT2 and 5-HT1A serotonin receptors." Drug Development Research, 16(3), 335-347. Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis of Substituted Piperidines
Introduction
Substituted piperidines are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The precise elemental composition of these molecules is a critical quality attribute, directly impacting their safety, efficacy, and stability. For researchers, scientists, and drug development professionals, robust and accurate elemental analysis is not merely a regulatory checkbox but a fundamental component of quality control and a prerequisite for successful drug development.
This guide provides an in-depth comparison of elemental analysis standards and techniques for substituted piperidines. We will delve into the nuances of various analytical methods, offering practical insights and experimental data to inform your selection of the most appropriate technique for your specific needs. Our focus is on the "why" behind the "how," empowering you to make informed decisions that ensure the scientific integrity of your work.
The Critical Role of Elemental Analysis in Pharmaceutical Development
Elemental analysis serves two primary purposes in the context of substituted piperidines:
-
Structural Elucidation and Purity Confirmation: For novel substituted piperidine derivatives, elemental analysis provides fundamental data to confirm the empirical formula.[3] This is a crucial step in verifying the successful synthesis of the target molecule and assessing its purity.
-
Quantification of Elemental Impurities: During the manufacturing process, there is a potential for contamination with elemental impurities. These can originate from various sources, including catalysts, reagents, manufacturing equipment, and container closure systems.[4][5] Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established strict limits for these impurities due to their potential toxicity.[6][7][8][9][10]
Regulatory Framework: A Brief Overview
The regulatory landscape for elemental impurities is primarily governed by USP General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures), as well as the ICH Q3D guideline.[6][7][8][9] These documents outline the permissible daily exposure (PDE) limits for various elements and provide a framework for risk-based control strategies.[7][11] The "Big Four" elemental impurities of highest concern due to their toxicity are Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb).[4][5][6]
A Comparative Analysis of Key Elemental Analysis Techniques
The choice of an analytical technique for substituted piperidines depends on the specific analytical goal: confirming the bulk elemental composition (C, H, N, S, etc.) or quantifying trace elemental impurities.
For Bulk Elemental Composition: Combustion Analysis
Combustion analysis is the gold standard for determining the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and other elements like Sulfur (S) in organic compounds.[12]
Principle: A small, precisely weighed sample of the substituted piperidine is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector.
Strengths:
-
High Accuracy and Precision: When performed correctly, it provides highly accurate and precise data for bulk elemental composition.
-
Direct Measurement: It offers a direct measure of the elemental ratios in the molecule.
Challenges & Considerations:
-
Refractory Nature of Heterocycles: Nitrogen-containing heterocyclic compounds like piperidines can sometimes be difficult to combust completely, potentially leading to inaccurate nitrogen values.[13] Modern combustion analyzers are designed to overcome this challenge through optimized combustion conditions.
-
Matrix Effects: The presence of other elements, such as halogens, may require specific instrument configurations or sample preparation steps to avoid interference.
For Trace Elemental Impurities: Spectroscopic Techniques
For the quantification of trace elemental impurities, highly sensitive spectroscopic techniques are required. The two most prominent methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is the preferred method for detecting and quantifying trace and ultra-trace elemental impurities due to its exceptional sensitivity.[14][15]
Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio.
Strengths:
-
Exceptional Sensitivity: Capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[8][14][15]
-
Broad Elemental Coverage: Can analyze a wide range of elements in a single run.[14]
-
Isotopic Analysis: Can differentiate between isotopes of an element.[8][14]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a robust and reliable technique suitable for quantifying elemental impurities at higher concentrations than ICP-MS.[14]
Principle: Similar to ICP-MS, the sample is introduced into an argon plasma. However, instead of measuring ions, ICP-OES measures the characteristic light emitted by the excited atoms and ions as they return to their ground state.
Strengths:
-
Robustness: Generally more tolerant to complex sample matrices than ICP-MS.
-
Cost-Effective: Instrumentation and operational costs are typically lower than ICP-MS.[14]
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive technique that is gaining traction for elemental analysis in the pharmaceutical industry.[16][17]
Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. As outer-shell electrons fill the vacancies, they emit fluorescent X-rays with energies characteristic of each element.
Strengths:
-
Non-Destructive: The sample is not altered during analysis and can be used for other tests.[17]
-
Minimal Sample Preparation: Often requires little to no sample preparation, significantly reducing analysis time.[17][18]
-
Rapid Screening: Provides fast and reliable results, making it suitable for high-throughput screening.[17]
Comparison of Performance for Substituted Piperidines
| Technique | Primary Application | Sensitivity | Throughput | Sample Preparation | Key Advantages for Substituted Piperidines | Limitations |
| Combustion Analysis | Bulk Elemental Composition (C, H, N, S) | Percent Level | Moderate | Simple (weighing) | Confirms empirical formula and purity. | Not suitable for trace analysis; potential for incomplete combustion of N-heterocycles.[13] |
| ICP-MS | Trace Elemental Impurities | ppt to ppb[8][14][15] | High | Moderate to Complex (digestion) | Gold standard for regulatory compliance (USP <232>/ICH Q3D).[14][19] | Higher cost and potential for matrix interferences.[14] |
| ICP-OES | Elemental Impurities (higher concentrations) | ppb to ppm[14] | High | Moderate (digestion) | Robust for routine QC testing of less toxic elements. | Less sensitive than ICP-MS for highly toxic elements with low PDEs. |
| XRF | Screening for Elemental Impurities & Halogens | ppm level | Very High | Minimal to None[17][18] | Rapid, non-destructive screening; excellent for halogens.[18] | Lower sensitivity than ICP-MS; not suitable for all elements. |
Experimental Protocols and Method Validation
Scientific integrity demands that all analytical methods are validated to ensure they are fit for their intended purpose.[20][21] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[20][22][23][24]
Workflow for Elemental Impurity Analysis
The following diagram illustrates a typical workflow for elemental impurity analysis in substituted piperidines, from risk assessment to final reporting.
Caption: Workflow for Elemental Impurity Analysis in Pharmaceuticals.
Detailed Experimental Protocol: ICP-MS Analysis of Substituted Piperidines
This protocol outlines a general procedure for the determination of elemental impurities in a substituted piperidine active pharmaceutical ingredient (API) using ICP-MS, in accordance with USP <233>.
1. Sample Preparation (Microwave Digestion):
-
Rationale: Closed-vessel microwave digestion is the preferred method in USP <233> as it minimizes the loss of volatile elements and ensures complete sample decomposition.[25]
-
Procedure:
-
Accurately weigh approximately 0.2 g of the substituted piperidine sample into a clean, acid-leached microwave digestion vessel.
-
Carefully add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl) (aqua regia) to the vessel.[26][27]
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessel to cool to room temperature before opening.
-
Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.
-
2. Instrument Calibration:
-
Rationale: A multi-element calibration curve is necessary to quantify the concentration of each target element.
-
Procedure:
-
Prepare a series of calibration standards by diluting a certified multi-element stock solution in a matrix matching the sample digest (e.g., 2% HNO₃ and 0.5% HCl).[28]
-
The concentration range of the standards should bracket the expected concentration of the elemental impurities in the sample and the PDE limits.
-
Include a calibration blank (matrix without analytes) in the sequence.
-
3. Sample Analysis:
-
Rationale: The use of an internal standard corrects for instrumental drift and matrix effects.
-
Procedure:
-
Set up the ICP-MS instrument according to the manufacturer's recommendations.
-
Introduce an internal standard solution (e.g., containing Sc, Y, In, Bi) online to all samples, standards, and blanks.[28]
-
Analyze the calibration blank, calibration standards, and sample solutions.
-
4. Data Analysis and Reporting:
-
Rationale: The concentration of each elemental impurity is calculated based on the calibration curve and reported in relation to the PDE.
-
Procedure:
-
Construct a calibration curve for each element by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of each elemental impurity in the sample solution from its instrument response and the calibration curve.
-
Calculate the final concentration of the impurity in the original substituted piperidine sample, taking into account the initial sample weight and dilution factor.
-
Compare the results to the established PDE limits.
-
The Importance of Certified Reference Materials (CRMs)
For all elemental analysis techniques, the use of Certified Reference Materials (CRMs) is crucial for ensuring the accuracy and traceability of the results.[29][30] CRMs are highly characterized materials with certified values for the concentration of specific elements.[29][30][31][32] They are used for:
-
Instrument Calibration: To create accurate calibration curves.[29]
-
Method Validation: To assess the accuracy and precision of the analytical method.
-
Quality Control: As a routine check to ensure the ongoing performance of the analytical system.[29]
Conclusion
The selection of an appropriate elemental analysis technique for substituted piperidines is a critical decision that impacts the quality, safety, and regulatory compliance of pharmaceutical products. Combustion analysis remains the cornerstone for confirming the empirical formula and bulk purity of these nitrogen-containing heterocycles. For the quantification of trace elemental impurities, ICP-MS is the undisputed gold standard, offering unparalleled sensitivity and broad elemental coverage, as mandated by regulatory guidelines. ICP-OES provides a robust alternative for less critical elements at higher concentrations, while XRF is emerging as a powerful tool for rapid, non-destructive screening.
A thorough understanding of the principles, strengths, and limitations of each technique, coupled with a commitment to rigorous method validation and the use of certified reference materials, is paramount. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the scientific integrity of their data and contribute to the development of safe and effective medicines.
References
- Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online.
- USP General Chapter <232> Elemental Impurities-Limits. U.S. Pharmacopeia.
- USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Jordi Labs.
- Controlling Elemental Impurities in Drug Products. CPT Labs.
- USP <232> Elemental Impurities—Limits. Analytik Jena.
- Elemental Impurities in Drug Products Guidance for Industry. FDA.
- Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance. Lucideon.
- USP <232>, <233> & <2232> Elemental Impurities. Fisher Scientific.
- Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent.
- Q3D(R2)—Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability.
- Elemental Impurities in Drug Products. A3P.
- Complete Sample Preparation Guide for Analysis of Elemental Impurities. PerkinElmer.
- FDA Guidance for Industry: Elemental Impurities in Drug Products. ECA Academy.
- Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines.
- Why Use Certified Reference Materials for Organic Analysis in
- Reference Material Certificate.
- Organic Certified Reference M
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Shimadzu.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- Certified Reference M
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Validation of Analytical Procedures: Text and Methodology Q 2 (R1). European Medicines Agency.
- ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. QbD Group.
- Standards and CRMs. Elemental Microanalysis.
- Analysis of New Piperidine Substituted Benzothiazole Crystalline Deriv
- Elemental impurities testing. ALS Global.
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PerkinElmer.
- Using ICP-MS to Measure Elemental Compositions in Drug Products.
- Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. PubMed.
- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. PMC.
- Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.
- XRF for pharmaceutical development. Malvern Panalytical.
- X-ray fluorescence analysis of halogen elements. Rigaku.
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
- The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. Malvern Panalytical.
- Combustion analysis – Knowledge and References. Taylor & Francis.
- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- The Problems Associ
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC.
- Suitability of XRF for Routine Analysis of Multi-Elemental Composition: A Multi-Standard Verific
- (PDF) Suitability of XRF for Routine Analysis of Multi-Elemental Composition: A Multi-Standard Verification.
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A Researcher's Guide to Reference Standards for the Assay of 4-[(3-Methylphenyl)thio]piperidine
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data form the bedrock of scientific progress and regulatory compliance. For novel compounds such as 4-[(3-Methylphenyl)thio]piperidine, a heterocyclic compound with potential applications as a pharmaceutical intermediate or a scaffold in medicinal chemistry, the establishment of a robust analytical framework is paramount. At the heart of this framework lies the reference standard—a highly purified and extensively characterized substance used as a measurement base for assays, impurity profiling, and stability studies.
This guide provides a comprehensive comparison of the methodologies required to qualify a reference standard for 4-[(3-Methylphenyl)thio]piperidine. Rather than merely listing suppliers, we will delve into the causality behind the analytical choices, offering a framework for researchers to evaluate, select, and utilize a reference standard with confidence. We will explore the key analytical techniques, present comparative data, and provide detailed protocols that embody a self-validating system, ensuring the integrity of your analytical results.
Part I: The Anatomy of a Reference Standard: Identity, Purity, and Potency
A reference standard is defined by its quality. This quality is not a single number but a composite of its confirmed identity, quantified purity, and assigned potency. Evaluating a potential reference standard, whether sourced commercially or synthesized in-house, requires a multi-faceted analytical approach.
Identity Confirmation: Beyond a Shadow of a Doubt
Confirming the chemical structure of 4-[(3-Methylphenyl)thio]piperidine is the foundational step. No single technique is sufficient; rather, a confluence of evidence from orthogonal methods provides the necessary certainty.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. The ¹H NMR spectrum should show characteristic signals for the protons on the piperidine ring, the methyl group, and the phenyl ring, with appropriate chemical shifts and coupling patterns. ¹³C NMR confirms the carbon framework. The data should be unambiguous and consistent with the proposed structure.[1][2][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should correspond to the compound's elemental formula (C₁₂H₁₇NS). Furthermore, the fragmentation pattern observed in MS/MS analysis can offer corroborative structural evidence.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, such as C-H bonds (aliphatic and aromatic), C-N bonds, and C-S bonds, providing a characteristic fingerprint of the compound.
Purity Assessment: The Pursuit of Homogeneity
Purity is not merely the absence of impurities; it is the quantitative measure of the main component relative to all other detectable substances.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of purity analysis, a validated, stability-indicating HPLC method is critical. For a compound like 4-[(3-Methylphenyl)thio]piperidine, which lacks a strong UV chromophore, method development is key.
-
Detection: While low-wavelength UV detection (~210-230 nm) may be possible, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often more suitable as they do not rely on a chromophore.[5] Alternatively, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity for HPLC-UV analysis.[6] The most powerful approach is coupling HPLC with mass spectrometry (LC-MS), which provides both quantification and identification of impurities.[7][8]
-
Column and Mobile Phase: A reversed-phase C18 column is a common starting point, with a mobile phase typically consisting of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate or formate buffer) to ensure consistent peak shape.[9][10]
-
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is an excellent orthogonal technique for assessing volatile and semi-volatile impurities.[11][12] Given the piperidine structure, derivatization (e.g., acylation) may be necessary to improve chromatographic performance and prevent peak tailing.[13]
-
Trace-Level Analyses:
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Assessed by headspace GC-MS.
-
Inorganic Impurities: Quantified by sulfated ash or thermogravimetric analysis (TGA).
-
Part II: Comparing and Selecting a Reference Standard
When sourcing a reference standard, the documentation is as important as the material itself. A comprehensive Certificate of Analysis (CoA) is the primary tool for evaluation. Below is a comparative table illustrating what to look for from different tiers of suppliers.
| Feature | Premium Commercial Supplier (e.g., USP, LGC Standards) [14] | Standard Chemical Supplier (e.g., Sigma-Aldrich) | In-house Qualified Standard |
| Purity (by HPLC) | 99.8% (Area %) | ≥97% (Typically by a single method) | 99.5% (Area %, validated method) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR, EA | Conforms to structure (Often ¹H NMR only) | ¹H NMR, ¹³C NMR, HRMS, IR |
| Impurity Profile | Known impurities identified and quantified | May list general purity, not specific impurities | All impurities >0.05% identified |
| Water Content | <0.1% (Karl Fischer) | Not always specified | 0.15% (Karl Fischer) |
| Residual Solvents | Specified and quantified (GC-HS) | Not always specified | Complies with ICH limits |
| Assay/Potency | 99.7% (Mass balance) or 99.9% (qNMR) | Not typically provided | 99.3% (Mass balance calculation) |
| Certificate of Analysis | Comprehensive, with spectral data and uncertainty values | Basic, confirms identity and minimum purity | Detailed internal validation report |
Expert Insight: For drug development and regulated environments, a standard from a pharmacopeial or specialized certified reference material (CRM) provider is ideal. For early-stage research, a well-characterized standard from a reputable chemical supplier may suffice, but in-house verification of its identity and purity using an orthogonal method is strongly recommended.
Part III: Validated Methodologies for Assay and Impurity Profiling
The following protocols provide a robust framework for utilizing a 4-[(3-Methylphenyl)thio]piperidine reference standard.
Workflow 1: HPLC-CAD for Potency Assay
This workflow outlines the process for determining the potency of a 4-[(3-Methylphenyl)thio]piperidine sample using a qualified reference standard.
Caption: Workflow for HPLC-CAD potency determination.
Detailed Protocol: HPLC-CAD Assay
-
System: HPLC with a Charged Aerosol Detector (CAD).[5]
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: 0.1% Heptafluorobutyric acid in Water:Acetonitrile (90:10, v/v). Causality: HFBA acts as an ion-pairing agent to improve retention of the basic piperidine on the reversed-phase column.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
CAD Settings: Nitrogen pressure at 35 psi.
-
Standard Preparation: Prepare a standard solution of the 4-[(3-Methylphenyl)thio]piperidine reference standard at a concentration of approximately 0.5 mg/mL in a 50:50 acetonitrile/water diluent.
-
Sample Preparation: Prepare the test sample solution at the same target concentration as the standard.
-
Procedure: Inject the standard solution in replicate (n=5) to establish system suitability (RSD < 2.0%). Inject the sample solution.
-
Calculation: Calculate the potency of the sample using the external standard method, correcting for the purity of the reference standard as stated on its CoA.
Workflow 2: GC-MS for Impurity Identification
This workflow details the process for identifying and profiling potential impurities in a sample of 4-[(3-Methylphenyl)thio]piperidine.
Caption: Workflow for GC-MS impurity profiling.
Detailed Protocol: GC-MS Impurity Profiling
-
System: Gas Chromatograph with a Mass Spectrometric Detector.[15]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (or similar).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 10 minutes.
-
Injector: Splitless mode, 280°C.
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of 40-550 amu.
-
Sample Preparation: Dissolve the sample in dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Procedure: Inject 1 µL of the sample solution.
-
Data Analysis: Integrate all peaks in the total ion chromatogram. For any peak greater than 0.05% of the main peak area, obtain the mass spectrum. Compare the resulting spectrum against a commercial mass spectral library (e.g., NIST) to tentatively identify the impurity.[15] Further confirmation would require synthesis of the proposed impurity and co-injection.
Conclusion
The selection and use of a reference standard for 4-[(3-Methylphenyl)thio]piperidine assays is a foundational scientific activity that demands rigor and a deep understanding of analytical principles. A high-quality standard, defined by its confirmed identity and meticulously quantified purity, is not an expense but an investment in data integrity. By employing orthogonal analytical techniques such as HPLC and GC-MS, and by critically evaluating the documentation provided by suppliers, researchers can establish a reliable analytical baseline. The protocols and workflows described herein provide a field-tested guide for scientists to qualify, compare, and confidently utilize reference standards, ensuring that their results are accurate, reproducible, and defensible.
References
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.).
-
Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Available at: [Link]
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.).
- Analytical Methods - RSC Publishing. (n.d.).
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Available at: [Link]
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. (n.d.). Available at: [Link]
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent. (n.d.). Available at: [Link]
-
Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups - Sci-Hub. (n.d.). Available at: [Link]
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (n.d.). Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (n.d.). Available at: [Link]
-
Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material - ResearchGate. (n.d.). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. alternative-therapies.com [alternative-therapies.com]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine | CAS 110-89-4 | LGC Standards [lgcstandards.com]
- 15. agilent.com [agilent.com]
Safety Operating Guide
Comprehensive Disposal & Handling Guide: 4-[(3-Methylphenyl)thio]piperidine
The following guide provides a rigorous, legally compliant, and safety-critical disposal protocol for 4-[(3-Methylphenyl)thio]piperidine . This content is structured for researchers and safety officers requiring immediate, actionable operational data.
Executive Safety Summary
4-[(3-Methylphenyl)thio]piperidine (often supplied as the Hydrochloride salt, CAS: 882863-88-9) combines the hazards of a secondary amine (piperidine moiety) and an aryl sulfide (thioether).
-
Primary Disposal Path: High-temperature chemical incineration equipped with scrubbers for Nitrogen Oxides (
) and Sulfur Oxides ( ). -
Critical Incompatibility: Do NOT mix with strong oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) or strong acids without temperature control.
-
Ecological Status: Treat as Toxic to Aquatic Life (H411). Zero-discharge policy applies; no sink disposal.
Chemical Profile & Hazard Identification
Understanding the molecular behavior determines the disposal route.
| Parameter | Data | Operational Implication |
| Chemical Name | 4-[(3-Methylphenyl)thio]piperidine | Target Analyte |
| CAS Number | 882863-88-9 (HCl Salt) | Identifier for Waste Manifests |
| Functional Groups | Secondary Amine, Thioether | Basic pH; Oxidation sensitive |
| Physical State | Solid (Salt) or Viscous Liquid (Free Base) | Determines containment type |
| GHS Classification | Warning / Danger | Handle as Hazardous Waste |
| Hazard Codes | H315 (Skin), H319 (Eye), H411 (Aquatic) | Double-gloving required |
Mechanistic Insight: The sulfur atom in the thioether linkage is nucleophilic and prone to oxidation. Mixing this waste with oxidizers can generate sulfoxides or sulfones exothermically, creating a fire risk in waste containers. The piperidine ring renders the free base alkaline; mixing with concentrated acids will generate significant heat of neutralization.
Waste Stream Segregation Logic
Proper segregation is the primary self-validating control in chemical disposal. Mixing incompatible streams is the leading cause of waste container over-pressurization.
DOT Diagram: Waste Classification Decision Tree
Figure 1: Decision matrix for segregating 4-[(3-Methylphenyl)thio]piperidine waste streams based on physical state and solvent carrier.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired pure chemicals, weighing boats, contaminated gloves, paper towels.
-
Containment: Use a high-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.
-
Bagging: Place small debris (gloves/weigh paper) into a clear secondary ziplock bag before placing it in the drum. This prevents dust inhalation when the drum is opened.
-
Labeling:
-
Constituents: "Solid Waste: 4-[(3-Methylphenyl)thio]piperidine (Trace), Nitrile, Paper".
-
Hazard Checkboxes: [x] Toxic [x] Irritant.[1]
-
-
Handoff: Seal lid tightly. Wipe the exterior with ethanol. Transfer to the central hazardous waste accumulation area.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors from recrystallization, reaction solvents.
-
pH Check (Self-Validation): Before adding to a waste container, check the pH of the solution using a dipstick.
-
If pH < 4: Do not add to "Basic" waste streams without neutralization (risk of heat/gas).
-
If pH > 10: Compatible with standard organic amine waste streams.
-
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) : Must go to Halogenated Waste .
-
If dissolved in Methanol/Ethanol : Must go to Non-Halogenated Waste .
-
-
Transfer: Use a funnel with a flash-arrestor (if flammable solvents are involved). Pour slowly to avoid splashing.
-
Rinsing: Triple-rinse the empty reaction vessel with the primary solvent. Add rinsate to the same waste container.
Protocol C: Emergency Spill Response
Scenario: 5g bottle dropped, powder dispersed on bench/floor.
-
Evacuate & Ventilate: Clear the immediate area. Open fume hood sashes to max safe height (if spill is inside).
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersion.
-
Cleanup:
-
Wipe up the solid gently.
-
Clean the surface with a soap/water solution, followed by an ethanol wipe.
-
Verification: Inspect under UV light (many aryl-sulfides fluoresce) to ensure complete removal.
-
-
Disposal: All cleanup materials go into the Solid Hazardous Waste bin (Protocol A).
Regulatory Compliance & Codes (USA/EU)
When filling out waste manifests, use the following classifications. Note that while this specific compound may not be a "Listed Waste" (P or U list), it exhibits characteristics of hazardous waste.
| Regulatory Body | Classification | Code/Description |
| EPA (RCRA) | Characteristic Waste | D001 (Ignitable - if in flammable solvent)D002 (Corrosive - if pH >12.5 or <2)Not Listed (Default to "Toxic Organic") |
| DOT (Transport) | Hazard Class | Class 8 (Corrosive) or Class 6.1 (Toxic) - Dependent on purity/form |
| EU Waste Code | EWC | 16 05 06 * (Laboratory chemicals consisting of dangerous substances) |
Operational Tip: If the pure substance is being discarded, it is often best to classify it as a "Lab Pack" for incineration to ensure the destruction of the piperidine ring and sulfur capture.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-[(3-methylphenyl)thio]piperidine hydrochloride. Accessed February 2026.
-
PubChem. Compound Summary: Piperidine Derivatives & Safety. National Library of Medicine.
-
US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification.
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Methylpiperidine (Analogous Hazard Data).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
